3-Mercaptoisonicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-sulfanylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-3-5(4)10/h1-3,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCVAYPJRENEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509756 | |
| Record name | 3-Sulfanylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18103-75-8 | |
| Record name | 3-Sulfanylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Mercaptoisonicotinic Acid
Abstract
3-Mercaptoisonicotinic acid, a sulfur-containing pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a carboxylic acid, a thiol group, and a pyridine ring, allows for diverse chemical modifications and applications. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, offering field-proven insights into experimental choices and providing detailed, actionable protocols. The primary methods discussed include nucleophilic aromatic substitution on a halogenated precursor and the diazotization of an amino-substituted starting material. A third, more complex route involving the Newman-Kwart rearrangement is also explored as a potential alternative. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for the successful synthesis of this versatile compound.
Introduction: The Significance of this compound
This compound (also known as 3-thiol-pyridine-4-carboxylic acid) is a heterocyclic compound of significant interest due to its structural motifs. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, imparting favorable pharmacokinetic properties. The carboxylic acid functionality provides a handle for amide bond formation, esterification, and salt formation, enabling the modulation of solubility and biological targeting. The thiol group is a potent nucleophile and can participate in a variety of reactions, including the formation of disulfides, thioethers, and metal-thiolate bonds. This makes it a key component in the design of enzyme inhibitors, metal-chelating agents, and self-assembling monolayers on gold surfaces. The compound is typically a crystalline solid at room temperature and is susceptible to oxidation, particularly of the thiol group, which can form disulfide bridges[1]. Careful handling under inert atmosphere is therefore recommended for storage and during reactions.
Primary Synthesis Pathways: A Comparative Overview
Two principal and strategically distinct pathways dominate the synthesis of this compound. The choice of route often depends on the availability and cost of the starting materials.
-
Pathway A: Nucleophilic Aromatic Substitution. This is arguably the most direct and frequently employed method, starting from a readily available 3-halo-isonicotinic acid, typically 3-chloroisonicotinic acid. The core of this strategy lies in the displacement of the halide with a sulfur nucleophile.
-
Pathway B: Diazotization of 3-Aminoisonicotinic Acid. This classic approach in aromatic chemistry involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a sulfur-containing reagent. This method is particularly useful when 3-aminoisonicotinic acid is a more accessible precursor.
The following sections will provide a detailed exploration of these pathways, including mechanistic rationale and step-by-step experimental protocols.
Pathway A: Nucleophilic Aromatic Substitution of 3-Chloroisonicotinic Acid
This pathway is predicated on the nucleophilic displacement of a halide from the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates nucleophilic attack at the 3-position.
Mechanistic Rationale
The reaction proceeds via an addition-elimination mechanism. The sulfur nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent elimination of the chloride ion restores the aromaticity and yields the final product.
Choice of Sulfur Nucleophile
Several sulfur nucleophiles can be employed in this reaction.
-
Sodium Hydrosulfide (NaSH): This is a common and cost-effective choice. However, it is highly corrosive and requires careful handling due to the potential release of toxic hydrogen sulfide gas upon acidification[2][3][4].
-
Thiourea: This reagent offers a safer alternative to sodium hydrosulfide. It reacts with the halo-pyridine to form an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol. This method has been successfully applied to the synthesis of the analogous 2-mercaptonicotinic acid[5][6].
Experimental Protocol: Synthesis from 3-Chloroisonicotinic Acid and Thiourea
This protocol is adapted from the established synthesis of 2-mercaptonicotinic acid[5][6].
Step 1: Formation of the Isothiouronium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloroisonicotinic acid (1 equivalent) and thiourea (1.2 equivalents) in a suitable solvent such as ethanol or water.
-
Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The isothiouronium salt may precipitate out of the solution.
Step 2: Hydrolysis to this compound
-
To the cooled reaction mixture, add a solution of a strong base, such as sodium hydroxide (3-4 equivalents), in water.
-
Heat the mixture to reflux for an additional 2-4 hours to facilitate the hydrolysis of the isothiouronium salt.
-
After cooling the mixture in an ice bath, carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.
-
The desired product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Pathway B: Diazotization of 3-Aminoisonicotinic Acid
This classical route leverages the conversion of a primary aromatic amine to a versatile diazonium salt intermediate.
Mechanistic Rationale
The synthesis begins with the diazotization of 3-aminoisonicotinic acid using nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C). This yields a diazonium salt. The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles. In this case, a sulfur-containing nucleophile is used to introduce the thiol functionality. The Leuckart thiophenol reaction is a well-established method for this transformation, employing xanthates as the sulfur source[7][8][9].
Choice of Sulfur Nucleophile
-
Potassium Ethyl Xanthate: This is the classic reagent for the Leuckart thiophenol reaction. It reacts with the diazonium salt to form an unstable diazo-xanthate, which upon gentle warming, often in the presence of a copper(I) catalyst, decomposes to an aryl xanthate. Subsequent hydrolysis yields the thiophenol[7][8][9].
Experimental Protocol: Synthesis from 3-Aminoisonicotinic Acid
Step 1: Diazotization of 3-Aminoisonicotinic Acid
-
Dissolve 3-aminoisonicotinic acid (1 equivalent) in a cold (0-5 °C) aqueous solution of a mineral acid (e.g., hydrochloric acid or sulfuric acid).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, while maintaining the temperature between 0 and 5 °C. Stir vigorously during the addition.
-
The formation of the diazonium salt solution is typically complete within 30-60 minutes.
Step 2: Formation and Decomposition of the Aryl Xanthate
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution, maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40-50 °C to facilitate the decomposition of the diazo-xanthate and the formation of the aryl xanthate. The evolution of nitrogen gas will be observed.
Step 3: Hydrolysis to this compound
-
Once the nitrogen evolution has ceased, make the reaction mixture strongly basic by adding a concentrated solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the xanthate ester.
-
Cool the reaction mixture and filter to remove any insoluble byproducts.
-
Acidify the filtrate with a mineral acid to a pH of 3-4 to precipitate the this compound.
-
Isolate the product by vacuum filtration, wash with cold water, and dry under vacuum.
Logical Relationship Diagram
Caption: Logical flow of the synthesis of this compound from 3-aminoisonicotinic acid.
Alternative Pathway: The Newman-Kwart Rearrangement
For instances where 3-hydroxyisonicotinic acid is the most accessible starting material, the Newman-Kwart rearrangement offers a viable, though more demanding, synthetic route.
Mechanistic Rationale
This multi-step process involves:
-
O-Aryl Thiocarbamate Formation: The hydroxyl group of 3-hydroxyisonicotinic acid is first reacted with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate.
-
Thermal Rearrangement: This intermediate is then subjected to high temperatures (typically >200 °C), which induces an intramolecular rearrangement where the thiocarbamoyl group migrates from the oxygen to a carbon on the aromatic ring, forming an S-aryl thiocarbamate.
-
Hydrolysis: The S-aryl thiocarbamate is finally hydrolyzed to yield the desired thiophenol.
This method is powerful for the synthesis of thiophenols from phenols, but the high temperatures required for the rearrangement can be a limitation for substrates with sensitive functional groups.
Data Summary: Comparison of Synthesis Pathways
| Feature | Pathway A: Nucleophilic Substitution | Pathway B: Diazotization |
| Starting Material | 3-Chloroisonicotinic Acid | 3-Aminoisonicotinic Acid |
| Key Reagents | Thiourea, NaOH, HCl | NaNO₂, HCl, Potassium Ethyl Xanthate, NaOH |
| Reaction Conditions | Refluxing temperatures | Low temperature diazotization, followed by gentle heating and reflux |
| Advantages | Generally safer reagents, often a more direct route. | Utilizes a common and versatile reaction in aromatic chemistry. |
| Disadvantages | Availability of 3-chloroisonicotinic acid may be a factor. | Diazonium salts can be unstable; requires careful temperature control. |
| Typical Yields | Moderate to good | Moderate to good |
Conclusion
The synthesis of this compound is achievable through well-established organic chemistry transformations. The choice between nucleophilic aromatic substitution and diazotization will largely be dictated by the availability of the respective starting materials. Both methods offer reliable routes to this valuable trifunctional building block. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals in their synthetic endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling corrosive and potentially toxic reagents.
References
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Wikipedia. (n.d.). Leuckart thiophenol reaction. Retrieved from [Link]
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An In-depth Technical Guide to 3-Mercaptoisonicotinic Acid: Structure, Reactivity, and Applications
This guide provides a comprehensive technical overview of 3-mercaptoisonicotinic acid, a bifunctional heterocyclic molecule. By integrating fundamental chemical principles with insights from analogous compounds, this document serves as a critical resource for researchers, chemists, and drug development professionals exploring its potential in medicinal chemistry, materials science, and coordination chemistry.
Molecular Architecture and Physicochemical Properties
This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a thiol (-SH) group at the 3-position of the pyridine ring.[1] This substitution imparts a unique combination of functionalities: a nucleophilic and redox-active thiol group, an acidic carboxylic acid group, and an aromatic pyridine core. Its chemical formula is C₆H₅NO₂S, with a molecular weight of approximately 155.17 g/mol .[1]
The presence of both a hydrogen-bond donating and accepting carboxylic acid group and a polarizable thiol group, combined with the aromatic ring, suggests that this compound is a crystalline solid at room temperature.[1] This is in contrast to aliphatic mercaptocarboxylic acids like 3-mercaptopropionic acid, which is a liquid.[1]
Key Physicochemical Data
| Property | Value/Characteristic | Supporting Rationale & Citations |
| Molecular Formula | C₆H₅NO₂S | |
| Molecular Weight | ~155.17 g/mol | [1] |
| Physical State | Crystalline solid (predicted) | The presence of an aromatic ring and hydrogen bonding groups suggests a higher melting point compared to aliphatic analogues.[1] |
| Solubility | Partially soluble in polar organic solvents | Amphiphilic nature due to the hydrophilic carboxylic acid and the more hydrophobic pyridine ring.[1] |
| Acidity (pKa) | Predicted values: Carboxylic acid: ~4-5; Thiol: ~8-9 | The carboxylic acid pKa is expected to be similar to isonicotinic acid. The thiol pKa is estimated based on similar aromatic thiols. Precise experimental determination is required. |
| Reactivity | The thiol group is highly susceptible to oxidation, potentially forming a disulfide.[1] | Air sensitivity is a common characteristic of mercapto-containing compounds.[1] |
The Critical Role of Tautomerism
A pivotal aspect of the chemistry of mercaptopyridines is the existence of thione-thiol tautomerism. For this compound, this equilibrium involves the migration of the thiol proton to the pyridine ring nitrogen, forming the zwitterionic thione tautomer (4-carboxy-1,2-dihydropyridine-2-thione).
The position of this equilibrium is highly dependent on the molecular environment, particularly the solvent.[2][3]
-
In nonpolar solvents , the thiol form is generally favored.[2][4]
-
In polar, protic solvents like water and ethanol, the equilibrium shifts significantly towards the more polar thione form, which is stabilized by hydrogen bonding.[3][4]
This tautomerism is not merely a structural curiosity; it dictates the molecule's reactivity, coordination behavior, and spectroscopic properties. For instance, the thione form presents a different set of hydrogen bonding donors and acceptors and has a different dipole moment compared to the thiol form.
Caption: Thiol-Thione Tautomeric Equilibrium.
Spectroscopic Characterization: A Predictive Overview
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be characterized by signals from the three aromatic protons on the pyridine ring and the acidic protons of the thiol and carboxylic acid groups.
-
Aromatic Protons (δ 7.0-9.0 ppm): The protons on the pyridine ring will appear in the downfield region typical for aromatic compounds. Their precise chemical shifts and coupling patterns will depend on the electronic effects of the thiol and carboxyl substituents.
-
Carboxylic Acid Proton (δ 10-13 ppm): The proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet.[5]
-
Thiol Proton (δ 3-5 ppm): The chemical shift of the thiol proton can vary and is often broad. Its observation may depend on the solvent and concentration due to exchange phenomena.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Carbonyl Carbon (δ ~165-175 ppm): The carboxylic acid carbonyl carbon is expected in the typical downfield region for this functional group.
-
Aromatic Carbons (δ ~120-150 ppm): The pyridine ring carbons will resonate in this range. The carbon bearing the thiol group (C3) and the carboxyl group (C4) will have distinct chemical shifts.
-
Thione Carbon (δ >180 ppm): The presence of the thione tautomer would be definitively confirmed by a signal significantly downfield, characteristic of a C=S bond.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[6][7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹ is anticipated.[6][7]
-
S-H Stretch (Thiol): A weak to medium band is expected around 2550-2600 cm⁻¹. This band can sometimes be difficult to observe.
-
C=S Stretch (Thione): The presence of the thione tautomer would give rise to a characteristic absorption in the 1100-1250 cm⁻¹ region.
UV-Visible Spectroscopy
The UV-Vis spectrum will be dominated by the electronic transitions of the pyridine ring. Isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm.[8] The introduction of the sulfur-containing substituent is expected to cause a bathochromic (red) shift in these absorptions. The thione tautomer, with its extended conjugation, would likely exhibit a distinct and more red-shifted absorption compared to the thiol form.[2]
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from 3-aminoisonicotinic acid via a Sandmeyer-type reaction. This approach offers a reliable method for introducing the thiol group onto the pyridine ring.
Caption: A Proposed Synthetic Workflow.
Experimental Protocol (Hypothetical)
Step 1: Diazotization of 3-Aminoisonicotinic Acid
-
Suspend 3-aminoisonicotinic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Formation of the Xanthate Intermediate
-
In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate should form.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Collect the solid xanthate intermediate by filtration and wash with cold water.
Step 3: Hydrolysis to this compound
-
Suspend the xanthate intermediate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours to effect hydrolysis.
-
Cool the reaction mixture and filter to remove any insoluble byproducts.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product, this compound, should precipitate out of solution.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR). The presence of the thiol group can be confirmed by a positive test with sodium nitroprusside.
Potential Applications in Research and Development
The unique bifunctional nature of this compound makes it an attractive molecule for various applications. While direct research on this specific isomer is limited, strong inferences can be drawn from studies on its 2-mercapto and 6-mercapto analogues.
Enzyme Inhibition and Drug Discovery
Pyridine carboxylic acids are well-established scaffolds in drug discovery, forming the basis for numerous therapeutic agents.[9] The addition of a thiol group introduces a potent metal-binding and nucleophilic center. This makes this compound a compelling candidate for:
-
Inhibition of Metalloenzymes: The thiol group can coordinate to metal ions (e.g., zinc, iron, copper) in the active sites of metalloenzymes, leading to potent inhibition.
-
Covalent Inhibition: The nucleophilic thiol can form covalent bonds with electrophilic residues (e.g., cysteine) in enzyme active sites.
-
Scaffold for Drug Design: The molecule can serve as a versatile starting point for the synthesis of more complex drug candidates, where the carboxylic acid can be modified to enhance binding affinity and the thiol can be used for targeted interactions. For example, the related compound 3-mercaptopicolinic acid is a known inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme involved in gluconeogenesis.[10][11]
Materials Science: Self-Assembled Monolayers (SAMs)
The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs).[12] The isonicotinic acid moiety provides a functional "head group" that can be oriented away from the surface.
Caption: Conceptual Workflow for SAM Formation.
Potential applications of this compound-based SAMs include:
-
Biosensors: The terminal carboxylic acid groups can be used to immobilize proteins, antibodies, or DNA probes for the development of highly specific biosensors.
-
Corrosion Inhibition: The formation of a dense, ordered monolayer can protect metal surfaces from corrosion.
-
Controlled Surface Wettability: The hydrophilic nature of the carboxylic acid head groups can be used to create surfaces with specific wetting properties.
Coordination Chemistry and Polymer Science
The presence of three potential coordination sites (the pyridine nitrogen, the thiol sulfur, and the carboxylate oxygen) makes this compound a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The choice of metal ion and reaction conditions can lead to a diverse range of structures with interesting magnetic, optical, or catalytic properties.
Furthermore, its bifunctionality allows it to be incorporated into polymers. For instance, thiolated polymers, such as chitosan modified with mercaptonicotinic acid, have shown enhanced mucoadhesive properties, making them promising for oral drug delivery systems.[13]
Conclusion
This compound is a molecule of significant academic and industrial interest, positioned at the intersection of medicinal chemistry, materials science, and coordination chemistry. Its defining features—the thiol-thione tautomerism and the presence of multiple, reactive functional groups—offer a rich landscape for scientific exploration. While a comprehensive experimental dataset for this specific isomer remains to be fully elucidated in publicly accessible literature, the principles outlined in this guide, supported by data from closely related analogues, provide a robust framework for its synthesis, characterization, and application. Future research focused on quantifying its pKa values, resolving its crystal structure, and exploring its biological activity will undoubtedly unlock new opportunities for this versatile chemical entity.
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Solubility Profile of 3-Mercaptoisonicotinic Acid in Organic Solvents: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers
Abstract
3-Mercaptoisonicotinic acid is a bifunctional molecule of significant interest in pharmaceutical and materials science, incorporating a pyridine ring, a carboxylic acid, and a thiol group. Its utility in synthesis and formulation is fundamentally governed by its solubility. This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. Moving beyond a simple data sheet, this document elucidates the chemical principles dictating its solubility, offers predictions based on molecular structure, and provides a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Introduction: The Significance of Solubility
The solubility of an active compound is a critical parameter that influences every stage of the development pipeline, from synthetic workup and purification to formulation and bioavailability.[1] For this compound, a molecule with a molecular weight of approximately 155.17 g/mol , its unique combination of functional groups results in a complex solubility profile.[2] Understanding how this molecule interacts with different solvent environments is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase for efficient chemical reactions.
-
Crystallization and Purification: Designing effective purification strategies based on differential solubility in various solvent systems.[3]
-
Pharmaceutical Formulation: Developing delivery systems where the compound must be soluble in either aqueous or lipid-based media to ensure optimal drug absorption and efficacy.[1]
-
Analytical Chemistry: Preparing stock solutions and mobile phases for techniques like HPLC and NMR.
This guide will first deconstruct the molecule's structure to predict its behavior and then provide the experimental framework to validate these predictions.
Molecular Structure and Its Influence on Solubility
The solubility of this compound is not governed by a single property but by the interplay of its three primary structural components. The widely accepted principle of "like dissolves like" serves as our foundational guide, stating that polar molecules dissolve in polar solvents, and nonpolar molecules dissolve in nonpolar solvents.[3][4]
Caption: Key functional groups of this compound.
-
Pyridine Ring: The aromatic heterocyclic ring provides a moderately hydrophobic character but also possesses a polar nitrogen atom, which can act as a hydrogen bond acceptor.
-
Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of both donating and accepting hydrogen bonds. Its acidic nature means its charge state, and therefore solubility, is highly dependent on the pH of the medium.
-
Thiol Group (-SH): The mercapto group is polar and can act as a weak hydrogen bond donor. Its presence contributes significantly to the molecule's overall polarity and provides a site for specific interactions, including oxidation to form disulfides, which can alter solubility.[2]
This combination of a rigid aromatic core with two highly polar, protic functional groups suggests that this compound will exhibit poor solubility in nonpolar solvents (e.g., hexane, toluene) and favor polar environments.
Predicted Solubility in Common Organic Solvents
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | These solvents can engage in extensive hydrogen bonding with both the -COOH and -SH groups, facilitating dissolution. Solubility may be limited by the aromatic ring's influence.[5][7] |
| Polar Aprotic | DMSO, DMF | Highly Soluble | These solvents have large dipole moments and are excellent hydrogen bond acceptors. They can effectively solvate the polar groups of the molecule without competing as hydrogen bond donors, leading to high solubility.[6][8] |
| Polar Aprotic | Acetone, Acetonitrile | Slightly to Moderately Soluble | These solvents are polar but are weaker hydrogen bond acceptors than DMSO or DMF. They offer a moderate solvating environment. Nicotinic acid shows moderate solubility in acetone.[6] |
| Nonpolar | Toluene, Hexane | Insoluble to Very Slightly Soluble | The energy required to break the strong intermolecular hydrogen bonds of the crystalline solid is not compensated by the weak van der Waals forces offered by these solvents.[3] |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To move from prediction to empirical fact, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[9][10] Its trustworthiness stems from allowing the system to reach true thermodynamic equilibrium.
Caption: Workflow for the isothermal shake-flask solubility assay.
Materials
| Material | Specification |
| This compound | >98% purity |
| Organic Solvents | HPLC or ACS grade |
| Vials | 4 mL glass vials with PTFE-lined screw caps |
| Shaking Incubator | Capable of maintaining T ± 0.5°C |
| Syringes | 1 mL glass or polypropylene |
| Syringe Filters | 0.22 µm, solvent-compatible (e.g., PTFE) |
| Analytical Instrument | Calibrated HPLC-UV or UV-Vis Spectrophotometer |
| Volumetric Glassware | Class A |
Step-by-Step Methodology
-
Preparation of Standards: Prepare a stock solution of this compound in a fully solubilizing solvent (e.g., DMSO). From this, create a series of calibration standards by serial dilution to construct a calibration curve (Absorbance or Peak Area vs. Concentration).
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation. A starting point is ~10-20 mg in 2 mL of solvent.
-
Pipette a precise volume (e.g., 2.0 mL) of the test solvent into the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25.0°C).
-
Agitate the samples for a predetermined time, typically 24 to 48 hours. Causality Note: This extended period is necessary to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved states. Preliminary experiments can be run to confirm that solubility does not increase between 24 and 48 hours.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials and let them stand for at least 30 minutes in a temperature-controlled block to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a 0.22 µm syringe filter and discard the first ~0.2 mL to saturate the filter material. Causality Note: Filtration is crucial to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Dispense the filtered, saturated solution into a clean vial and immediately perform an accurate, gravimetric dilution with an appropriate solvent for analysis.
-
Analyze the diluted sample using the pre-calibrated analytical method (e.g., HPLC-UV).
-
Calculate the concentration in the original saturated solution by applying the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.
-
Key Factors Influencing Solubility
Beyond the choice of solvent, other parameters can significantly alter the solubility of this compound.
-
Temperature: For most solids dissolving in liquids, the dissolution process is endothermic. Therefore, an increase in temperature will generally lead to an increase in solubility.[11] This relationship should be determined empirically if the compound will be used across a range of temperatures.
-
pH: As a molecule with an acidic carboxylic acid and a weakly acidic thiol group, its charge state is pH-dependent. In basic solutions (e.g., containing 5% sodium bicarbonate), the carboxylic acid will be deprotonated to form a highly polar carboxylate salt, dramatically increasing its aqueous solubility.[9] Conversely, in acidic solutions, it will remain in its neutral, less water-soluble form.
-
Purity and Polymorphism: The presence of impurities can affect solubility. Furthermore, the compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.
-
Oxidative Stability: The thiol group is susceptible to oxidation, especially in solution and when exposed to air, which can lead to the formation of a disulfide dimer.[2] This new chemical entity will have a different, likely lower, solubility than the monomer. It is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.
Conclusion
This compound presents a nuanced solubility profile driven by the interplay of its aromatic, acidic, and thiol functionalities. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like alcohols, and largely insoluble in nonpolar media. This guide provides both the theoretical foundation to understand this behavior and a robust, practical framework for its precise experimental determination. For any scientist or developer, using these principles and protocols will enable the confident and effective use of this compound in a multitude of research and development applications.
References
- Vulcanchem. (n.d.). This compound - 18103-75-8.
- CLASS. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Solubility of Things. (n.d.). 2-Mercaptopyridine.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Solubility of Things. (n.d.). 3-Mercaptopropionic acid.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics, 61, 6-10.
- TutorVista. (2010, May 5). Factors Affecting Solubility [Video]. YouTube.
- Gonçalves, E., & da Piedade, M. E. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- Cayman Chemical. (2023, April 12). Nicotinic Acid Product Information.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Stability and Storage of 3-Mercaptoisonicotinic Acid
Abstract
This compound is a bifunctional molecule of interest in pharmaceutical and materials science, integrating the reactive properties of a thiol with the structural and chelating characteristics of a pyridine carboxylic acid. The inherent reactivity of the thiol group, however, presents significant challenges to its long-term stability and storage. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways and offering scientifically grounded protocols for its handling, storage, and analysis. The recommendations herein are designed to ensure the integrity and purity of the compound, which are critical for reproducible research and the development of robust applications.
Introduction: The Chemical Dichotomy of this compound
This compound (3-MIA) is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 4-position and a thiol (mercaptan) group at the 3-position. This unique arrangement of functional groups imparts a versatile chemical character, making it a valuable building block. However, the very feature that makes it reactive—the thiol group—is also its primary liability in terms of chemical stability.
The thiol group is highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen, trace metal contaminants, and light. This oxidative degradation can lead to the formation of disulfides, and subsequently to more highly oxidized species such as sulfinic and sulfonic acids. For researchers in drug development and other scientific fields, the presence of these impurities can confound experimental results, alter biological activity, and compromise the integrity of their work. Therefore, a deep understanding of 3-MIA's stability and the implementation of rigorous storage protocols are not merely best practices but essential components of sound scientific research.
This guide will deconstruct the factors influencing the stability of 3-MIA, provide detailed protocols for its proper storage and handling, and describe analytical methods to monitor its purity over time.
The Primary Degradation Pathway: Thiol Oxidation
The principal route of degradation for this compound is the oxidation of its thiol group. This process is often a cascade of reactions that progressively increase the oxidation state of the sulfur atom.
Dimerization to Disulfide
The most common and initial degradation event is the oxidation of two thiol molecules to form a disulfide dimer, 3,3'-disulfanediylbis(isonicotinic acid). This reaction is readily catalyzed by trace amounts of metal ions and is accelerated by exposure to atmospheric oxygen.
-
Mechanism: The reaction proceeds via a thiolate anion intermediate, which is more susceptible to oxidation than the protonated thiol. The presence of a slightly basic environment can facilitate the formation of this anion.
Further Oxidation
Under more aggressive oxidative conditions (e.g., prolonged exposure to air, presence of stronger oxidizing agents), the disulfide or the thiol itself can be further oxidized to form:
-
Sulfinic Acid: A key intermediate in the oxidation cascade.
-
Sulfonic Acid: The final and most stable oxidation product.
The formation of these oxidized species is generally irreversible under standard laboratory conditions and represents a permanent loss of the active thiol-containing compound.
Diagram of a Proposed Degradation Pathway
Caption: Proposed oxidative degradation pathway of this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The following protocols are designed to protect the integrity of this compound.
Short-Term Storage (Days to Weeks)
For routine laboratory use, the following conditions are recommended:
-
Temperature: Refrigerate at 2-8°C. Lower temperatures slow down the rate of oxidative reactions.
-
Atmosphere: Store in a tightly sealed container to minimize exposure to atmospheric oxygen and moisture.
-
Light: Use an amber glass vial or a container wrapped in aluminum foil to protect the compound from light, which can catalyze oxidation.
Long-Term Storage (Months to Years)
For archival purposes or long-term storage, more stringent conditions are necessary:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Significantly reduces the kinetic rate of degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Backfilling the container with an inert gas displaces oxygen, the primary driver of oxidation. |
| Container | Amber glass vial with a PTFE-lined cap | Amber glass prevents light exposure, and the PTFE liner provides an inert seal. |
| Aliquoting | Aliquot into smaller, single-use quantities | Avoids repeated freeze-thaw cycles and re-exposure of the bulk material to the atmosphere. |
Experimental Protocol: Aliquoting and Long-Term Storage
-
Preparation: In a glove box or a chemical fume hood, allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Inert Atmosphere: If available, perform all manipulations under a gentle stream of argon or nitrogen.
-
Aliquoting: Weigh the desired quantity of the solid into smaller, pre-labeled amber glass vials.
-
Inert Gas Purge: Before sealing, flush the headspace of each vial with argon or nitrogen for 10-15 seconds.
-
Sealing: Tightly seal the vials with PTFE-lined caps. For extra protection, wrap the cap with parafilm.
-
Storage: Place the aliquoted vials in a labeled secondary container and store at -20°C.
Diagram of the Recommended Storage Workflow
Caption: Workflow for aliquoting this compound for long-term storage.
Analytical Methods for Stability Assessment
Regularly assessing the purity of this compound is crucial, especially for material that has been in storage for an extended period.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying the purity of 3-MIA and identifying its degradation products.
-
Methodology: A reversed-phase C18 column is typically suitable. The mobile phase can consist of an aqueous buffer (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to resolve the more polar degradation products from the parent compound.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., around 260-280 nm) is a common approach. For more definitive identification of degradation products, mass spectrometry (LC-MS) can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can provide a qualitative assessment of purity. The appearance of new signals or changes in the integration of existing peaks can indicate the presence of impurities. The disulfide dimer, for example, will have a distinct set of aromatic signals compared to the monomer.
Summary of Analytical Techniques
| Technique | Information Provided | Advantages |
| HPLC-UV | Quantitative purity assessment | Robust, reproducible, and widely available. |
| LC-MS | Identification of degradation products | Provides molecular weight information for impurity identification. |
| ¹H NMR | Qualitative purity and structural information | Provides a detailed structural fingerprint of the sample. |
Conclusion
The chemical stability of this compound is intrinsically linked to the susceptibility of its thiol group to oxidation. By understanding the mechanisms of degradation and implementing rigorous storage and handling protocols, the integrity of this valuable compound can be preserved. The use of low temperatures, inert atmospheres, and protection from light are the cornerstones of a successful storage strategy. Regular analytical assessment using techniques such as HPLC provides the necessary quality control to ensure that the material is suitable for its intended application. Adherence to these guidelines will enable researchers to work with this compound of the highest possible purity, leading to more reliable and reproducible scientific outcomes.
References
- General Reactivity of Thiols: A resource on the chemical properties and reactions of thiol functional groups.
-
Isonicotinic Acid Properties: Chemical and physical properties of the isonicotinic acid backbone. [Link]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Mercaptoisonicotinic Acid
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This compound, a bifunctional molecule incorporating a pyridine ring, a carboxylic acid, and a thiol group, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, offering both theoretical grounding and practical, field-proven insights for its characterization.
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[1] For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the pyridine ring and identifying the labile protons of the thiol and carboxylic acid groups.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shifts of the pyridine ring protons are particularly informative, being significantly influenced by the electron-withdrawing nitrogen atom and the electronic effects of the substituents.
Predicted ¹H NMR Spectral Data:
The aromatic protons of the pyridine ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm).[1] The protons at positions 2 and 6 (α-protons) are the most deshielded due to their proximity to the nitrogen, while the proton at position 5 (β-proton) will be the most shielded of the ring protons. The acidic proton of the carboxyl group is expected at a very downfield chemical shift, often above 10 ppm, and its signal can be broad.[2][3] The thiol proton signal is typically found between 1 and 5 ppm and can also be broad.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 - 8.7 | Singlet (or narrow doublet) | - |
| H-5 | ~7.2 - 7.5 | Doublet | ³J ≈ 4-6 Hz |
| H-6 | ~8.4 - 8.6 | Doublet | ³J ≈ 4-6 Hz |
| -COOH | > 12 | Broad Singlet | - |
| -SH | ~3.0 - 5.0 | Broad Singlet | - |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred over CDCl₃ because it is a better solvent for polar compounds and it slows down the exchange rate of acidic protons (-COOH and -SH), making them more readily observable in the ¹H NMR spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.
Predicted ¹³C NMR Spectral Data:
The carboxyl carbon is expected to be the most downfield signal. The pyridine ring carbons will have characteristic shifts influenced by the nitrogen atom and the substituents.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~135 - 140 |
| C-4 | ~140 - 145 |
| C-5 | ~120 - 125 |
| C-6 | ~148 - 152 |
| -COOH | ~165 - 175 |
Trustworthiness through Self-Validation: To unambiguously assign carbon signals, two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[1] An HSQC spectrum correlates each proton with its directly attached carbon, while an HMBC spectrum reveals correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons like C-3 and the carboxyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrational Frequencies:
This compound possesses several key functional groups that give rise to characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Broad, Strong |
| C=O stretch | 1760 - 1680 | Strong | |
| C-O stretch | 1320 - 1210 | Medium | |
| Thiol (-SH) | S-H stretch | 2600 - 2550 | Weak, often sharp |
| Pyridine Ring | C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=C and C=N stretches | 1600 - 1450 | Medium to Strong |
Expertise in Interpretation: The O-H stretching band of the carboxylic acid is typically very broad due to strong hydrogen bonding, often appearing as a wide envelope upon which the sharper C-H stretching bands are superimposed.[2][4][5] The weak S-H stretching band can sometimes be difficult to identify, but its presence in the expected region is a key diagnostic feature.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
This method is suitable for solid samples that can be finely ground and dispersed in a potassium bromide (KBr) matrix.[6]
-
Sample Preparation:
-
Place approximately 200 mg of dry, FTIR-grade KBr powder into an agate mortar.
-
Add 1-2 mg of solid this compound to the mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.[6]
-
-
Data Analysis: Process the acquired spectrum (e.g., baseline correction) and identify the characteristic absorption bands.
Key Vibrational Modes of this compound
Caption: Major FTIR vibrational modes for key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.
Expected Absorption Maxima (λₘₐₓ):
The pyridine ring is the primary chromophore. Aromatic compounds typically exhibit two main absorption bands related to π → π* transitions.[7] The presence of the carboxylic acid and thiol groups as auxochromes can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. Carboxylic acids themselves have a weak n→π* transition at a lower wavelength, typically around 200–215 nm.[8]
| Electronic Transition | Expected λₘₐₓ (nm) | Relative Intensity (ε) |
| π → π | ~200 - 220 | High |
| π → π | ~250 - 280 | Medium to Low |
| n → π* (Carbonyl) | ~200 - 215 | Low |
Authoritative Grounding: The UV spectrum of aromatic compounds is sensitive to the solvent polarity. It is crucial to record the solvent used when reporting UV-Vis data, as shifts in λₘₐₓ can occur.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or a buffered aqueous solution.
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Electronic Transitions in this compound
Caption: Simplified energy diagram of key electronic transitions.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for FTIR Spectroscopy of Dicarboxylic Acids.
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- Vulcanchem. (n.d.). This compound.
- Oxford Academic. (n.d.).
- University of California, Davis. (2020). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.
- Szafran, M., & Dega-Szafran, Z. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- University of Calgary. (n.d.). IR: carboxylic acids.
- OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids.
- ResearchGate. (n.d.). Absorption spectra of thiol compounds determined under optimum conditions.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- University of Pretoria. (n.d.). UV/VIS SPECTROSCOPY.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
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An In-Depth Technical Guide to 3-Mercaptoisonicotinic Acid for Researchers and Drug Development Professionals
Abstract: This technical guide offers a comprehensive overview of 3-Mercaptoisonicotinic acid (CAS No: 18103-75-8), a pyridine derivative with significant potential in medicinal chemistry and materials science. This document consolidates its core chemical identifiers, physicochemical properties, and discusses its structural significance and potential applications. Designed for researchers, chemists, and professionals in drug development, this guide provides a foundational understanding of this versatile molecule, grounded in available technical data.
Core Directive: Understanding this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a thiol (-SH) group at the 3-position and a carboxylic acid (-COOH) group at the 4-position. This unique arrangement of functional groups on the isonicotinic acid backbone imparts a distinct chemical character, making it a molecule of interest for chemical synthesis and functional material design. The presence of an acidic carboxylic acid, a reactive thiol, and a basic pyridine nitrogen atom provides multiple sites for chemical modification and interaction.
Scientific Integrity & Logic: Identifiers and Properties
Accurate identification and understanding of a compound's properties are the bedrock of reproducible and reliable research.
Chemical Identifiers
Unambiguous identification is critical for sourcing, referencing, and regulatory compliance. The definitive identifier for this compound is its CAS number.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 18103-75-8 | [1][2][3][4][5] |
| IUPAC Name | 3-sulfanylpyridine-4-carboxylic acid | [1] |
| Synonyms | 3-Mercaptopyridine-4-carboxylic acid | [2][4] |
| Chemical Formula | C₆H₅NO₂S | [1][2] |
| Molecular Weight | 155.18 g/mol | [1] |
| Canonical SMILES | C1=CN=C(C(=C1)S)C(=O)O | |
| InChI Key | HZJWDTANXSZJSY-UHFFFAOYSA-N |
graph "3_Mercaptoisonicotinic_Acid_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.3,-0.75!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"];
S [label="SH", pos="-2.5,1.5!"]; COOH [label="COOH", pos="2.8,0!"];
C2 -- N1 -- C5 -- C4 -- C3 -- C1 -- C2; C2 -- S; C4 -- COOH [len=1.5];
label="Structure of this compound"; fontsize=12; }digraph "Reactivity_Workflow" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#4285F4"];subgraph "cluster_Molecule" { label="this compound"; style="filled"; color="#FFFFFF"; "Molecule" [label="Pyridine-SH-COOH", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } subgraph "cluster_Sites" { label="Reactive Sites"; style="filled"; color="#FFFFFF"; "Thiol" [label="Thiol (-SH)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carboxylic_Acid" [label="Carboxylic Acid (-COOH)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Pyridine_N" [label="Pyridine Nitrogen", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } subgraph "cluster_Applications" { label="Potential Applications"; style="filled"; color="#FFFFFF"; "Drug_Discovery" [label="Drug Discovery Scaffolds\n(Enzyme Inhibition)"]; "Materials_Science" [label="Self-Assembled Monolayers (SAMs)\nCoordination Polymers"]; "Chemical_Synthesis" [label="Functional Building Blocks"]; } "Molecule" -> {"Thiol", "Carboxylic_Acid", "Pyridine_N"} [style=dashed, arrowhead=none]; "Thiol" -> "Materials_Science" [label="Metal Binding"]; "Carboxylic_Acid" -> "Chemical_Synthesis" [label="Esterification / Amidation"]; "Pyridine_N" -> "Drug_Discovery" [label="Pharmacophore Interaction"];
}
Caption: Logical relationship of reactive sites to potential applications.
-
Medicinal Chemistry & Drug Development: The pyridine ring is a well-established scaffold in numerous pharmaceuticals. The thiol group is known to interact with biological targets, including certain enzymes, and the carboxylic acid provides a point for salt formation or further derivatization to modulate pharmacokinetic properties. This combination makes it a valuable fragment for library synthesis and lead optimization.
-
Materials Science: The thiol group has a strong affinity for noble metal surfaces (e.g., gold, silver), making the molecule a candidate for the formation of self-assembled monolayers (SAMs). These functionalized surfaces have applications in biosensors, electronics, and nanotechnology. The ability of the nitrogen and carboxylate groups to coordinate with metal ions also suggests its use as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers.
-
Chemical Synthesis: As a bifunctional building block, it allows for selective reactions at its different functional groups, enabling the construction of more complex molecules.
Experimental Protocols: A Note on Sourcing and Use
Sourcing: this compound (CAS 18103-75-8) is available from several chemical suppliers specializing in research chemicals. Purity levels should be verified based on the supplier's certificate of analysis.
Experimental Workflow: Solubility Determination
Given that solubility data is not precisely defined, a preliminary solubility test is a crucial first step in any experimental design.
Step-by-Step Methodology:
-
Preparation: Prepare a set of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone) in labeled vials.
-
Dispensing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry test tube or vial.
-
Titration: Add a measured aliquot (e.g., 100 µL) of the first solvent to the solid.
-
Agitation: Vigorously mix the sample using a vortex mixer for at least 30 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
-
Iteration: If the solid has not dissolved, continue to add measured aliquots of the solvent, repeating steps 4 and 5, until the solid is fully dissolved or a maximum practical volume is reached.
-
Documentation: Record the volume of solvent required to dissolve the known mass of the compound to calculate an approximate solubility.
-
Causality and Best Practices: This systematic approach ensures that the minimum required solvent is used and provides a reliable, albeit preliminary, solubility profile. The choice of solvents should be guided by the intended downstream application (e.g., aqueous buffers for biological assays, aprotic polar solvents for organic reactions).
Conclusion
This compound is a compound with considerable, though not yet fully explored, potential. Its well-defined chemical structure, characterized by three distinct functional groups, offers a versatile platform for innovation in drug discovery, materials science, and synthetic chemistry. This guide has consolidated the available core technical information to provide a reliable starting point for researchers. Further experimental characterization of its properties and exploration of its reactivity will undoubtedly expand its application in various scientific fields.
References
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LookChem. (n.d.). 3-Mercaptopyridine-4-carboxylic acid. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to 3-Mercaptoisonicotinic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptoisonicotinic acid, a sulfur-containing derivative of isonicotinic acid, represents a molecule of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, featuring both a carboxylic acid and a thiol group on a pyridine ring, imparts distinct chemical properties and a versatile reactivity profile. This guide provides a comprehensive overview of the discovery, historical and modern synthetic methodologies, physicochemical properties, and burgeoning applications of this intriguing compound, with a particular focus on its relevance to drug development.
I. Discovery and Historical Context
While this 1974 paper is a landmark in the study of the biological activities of this class of compounds, the precise first synthesis of this compound itself remains less documented in readily available literature. The scientific impetus for its creation likely stemmed from the broader investigation into the structure-activity relationships of pyridine derivatives, a scaffold of immense importance in pharmaceuticals.[1] The introduction of a thiol group to the isonicotinic acid backbone was a logical step in modifying the electronic and steric properties of the parent molecule, thereby exploring new pharmacological possibilities.
II. Synthesis and Methodologies
The synthesis of this compound and its derivatives has evolved, with early methods often relying on the substitution of a leaving group on the pyridine ring with a sulfur nucleophile.
A. Early Synthetic Approaches: The Newman-Kwart Rearrangement
One of the classical methods utilized for the synthesis of thiols from phenols, and adaptable to heterocyclic systems, is the Newman-Kwart rearrangement. This thermal rearrangement of an O-thiocarbamate to an S-thiocarbamate, followed by hydrolysis, provides a route to the desired thiol.
A general representation of this synthetic strategy as it could be applied is depicted below:
Figure 1: Conceptual workflow of the Newman-Kwart rearrangement for the synthesis of this compound.
The work by Blank et al. in 1974 also made use of a novel sulfurating agent, p-methoxybenzyl mercaptan (MBM), to introduce sulfur in a protected form.[2] The protecting group was typically removed in the final step using mercuric acetate in trifluoroacetic acid.[2][3]
B. Modern Synthetic Protocol: Substitution of a Halogenated Precursor
A more contemporary and widely applicable method involves the nucleophilic substitution of a halogen atom on the isonicotinic acid ring with a hydrosulfide salt.
Experimental Protocol: Synthesis of this compound from 3-Chloroisonicotinic Acid
Materials:
-
3-Chloroisonicotinic acid
-
Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloroisonicotinic acid (1 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Nucleophile Addition: Under a positive pressure of nitrogen, add sodium hydrosulfide (1.5 equivalents) portion-wise to the stirred solution. Caution: Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acid. Handle in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the purified product under vacuum.
-
Figure 2: A streamlined workflow for the synthesis of this compound via nucleophilic substitution.
III. Physicochemical Properties and Characterization
This compound is typically a crystalline solid at room temperature.[4] The presence of the aromatic pyridine ring contributes to a higher melting point compared to its aliphatic analogue, 3-mercaptopropionic acid.[4]
| Property | Characteristic |
| Chemical Formula | C₆H₅NO₂S |
| Molecular Weight | 155.17 g/mol |
| Physical State | Crystalline solid |
| Color | White to off-white |
| Solubility | Partially soluble in polar organic solvents |
| Reactivity of Thiol | Susceptible to oxidation to form disulfides |
| Stability | Air sensitive |
| Table 1: Estimated Physical and Chemical Properties of this compound.[4] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating thiol group. The thiol proton itself would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the carbons of the pyridine ring and the carboxyl group.
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the S-H stretch of the thiol group, and vibrations associated with the pyridine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
IV. Applications in Research and Drug Development
The primary reported biological activity of mercaptopyridinecarboxylic acids, including this compound, is their hypoglycemic effect.[2][5] The 1974 study by Blank et al. demonstrated that these compounds could significantly lower blood glucose levels in fasted rats.[2] The mechanism of this action is thought to be related to the inhibition of gluconeogenesis.[5]
The bifunctional nature of this compound makes it a valuable building block in several areas:
-
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The thiol group can act as a nucleophile or a ligand for metal ions in metalloenzymes, while the carboxylic acid can participate in hydrogen bonding and salt formation, crucial for drug-receptor interactions.
-
Materials Science: The thiol group has a strong affinity for gold and other noble metal surfaces, allowing for the formation of self-assembled monolayers (SAMs). This property can be exploited in the development of biosensors, functionalized nanoparticles, and other advanced materials.
-
Coordination Chemistry: The ability of both the pyridine nitrogen and the thiol sulfur to coordinate with metal ions makes this compound an interesting ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).
While the initial focus was on its hypoglycemic properties, the versatile chemistry of this compound suggests a broader potential for applications that remains to be fully explored.
V. Conclusion
This compound, since its systematic investigation in the 1970s, has been recognized for its interesting biological activity and synthetic utility. While its historical discovery is intertwined with the broader exploration of mercaptopyridinecarboxylic acids for metabolic diseases, its modern applications are expanding into materials science and coordination chemistry. The synthetic methodologies, primarily based on nucleophilic substitution on the pyridine ring, are well-established, providing a reliable supply for further research. As our understanding of the intricate roles of small molecules in biological systems and materials science deepens, this compound is poised to remain a valuable tool for researchers and a promising scaffold for the development of novel technologies and therapeutics.
References
-
Blank, B., DiTullio, N. W., Miao, C. K., Owings, F. F., Gleason, J. G., Ross, S. T., Berkoff, C. E., Saunders, H. L., Delarge, J., & Lapiere, C. L. (1974). Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activity. Journal of Medicinal Chemistry, 17(10), 1065–1071. [Link]
-
PubMed. (1974). Mercaptopyridinecarboxylic acids, synthesis and hypoglycemic activity. National Center for Biotechnology Information. [Link]
-
ACS Publications. (1974). Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activity. Journal of Medicinal Chemistry. [Link]
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American Chemical Society. (1974). Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activity. [Link]
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ResearchGate. (2025, August 10). Oxidation of 2- and 3Halogenated Quinolines: An Easy Access to 5- and 6-Halogenopyridine-2,3-dicarboxylic Acids. [Link]
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ResearchGate. (2025, August 5). Polycyclic N-Heterocyclic Compounds. 57 Syntheses of Fused Furo(or Thieno)[2,3-b]pyridine Derivatives via Smiles Rearrangement and Cyclization. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: 4-Diazinyl- and 4-Pyridinylimidazoles: Potent Angiotensin II Antagonists. A Study of Their Activity and Computational Characterization. [Link]
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An In-Depth Technical Guide to the Crystal Structure of 3-Mercaptoisonicotinic Acid: A Methodological Approach for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Scientific Imperative
Isonicotinic acid and its derivatives are cornerstones in pharmaceutical development, with prominent examples including the antitubercular drug isoniazid. The introduction of a mercapto (thiol) group at the 3-position of the isonicotinic acid scaffold introduces a reactive handle for conjugation, a potential coordination site for metal complexes, and the ability to engage in unique intermolecular interactions, such as hydrogen bonding and disulfide bridge formation.[1] Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount, as the solid-state structure dictates key physicochemical properties including solubility, stability, and bioavailability – all critical parameters in drug design and development.
This guide is structured to empower researchers to bridge the current knowledge gap regarding the crystal structure of 3-mercaptoisonicotinic acid. We will delve into plausible synthetic routes, robust characterization techniques, systematic approaches to crystallization, and the principles of single-crystal X-ray diffraction analysis.
Synthesis of this compound: A Plausible Protocol
A definitive, step-by-step synthesis of this compound is not widely published. However, based on established organic chemistry principles, a reliable synthetic pathway can be proposed starting from commercially available precursors. Two primary strategies are considered: nucleophilic aromatic substitution on a halogenated precursor and the diazotization of an amino-substituted precursor.
Proposed Synthetic Route: Nucleophilic Aromatic Substitution
This approach leverages the reactivity of a halogenated isonicotinic acid derivative with a sulfur nucleophile. 3-Chloroisonicotinic acid is a suitable starting material. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen facilitates nucleophilic aromatic substitution at the 3-position.[2][3][4][5][6]
Reaction Scheme:
Caption: Proposed synthesis of this compound via nucleophilic aromatic substitution.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroisonicotinic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add an excess of sodium hydrosulfide (NaSH) or thiourea to the solution. If using thiourea, a subsequent hydrolysis step will be necessary.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Alternative Synthetic Route: Diazotization
An alternative pathway involves the diazotization of 3-aminoisonicotinic acid, followed by the introduction of the thiol group via a Sandmeyer-type reaction.[7][8][9]
Reaction Scheme:
Caption: Alternative synthesis via diazotization of 3-aminoisonicotinic acid.
Experimental Protocol:
-
Diazotization: Dissolve 3-aminoisonicotinic acid in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature.
-
Thiolation: In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate. Add the freshly prepared diazonium salt solution to the nucleophile solution.
-
Hydrolysis and Isolation: After the reaction is complete, hydrolyze the intermediate by heating with a base (e.g., NaOH) followed by acidification to yield this compound. Purify the product by recrystallization.
Physicochemical Characterization
Prior to crystallization attempts, it is crucial to thoroughly characterize the synthesized this compound to confirm its identity and purity.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of 7.0-9.0 ppm. The acidic proton of the carboxylic acid will likely appear as a broad singlet downfield (>10 ppm). The thiol proton signal can be broad and its chemical shift is sensitive to solvent and concentration. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected around 165-185 ppm. Aromatic carbons will appear in the 120-150 ppm range. The carbon bearing the thiol group will be deshielded compared to an unsubstituted carbon. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹. A strong C=O stretch should appear around 1700 cm⁻¹. A weaker S-H stretch may be observed around 2550-2600 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (155.17 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[1][10] |
Tautomerism: A Critical Consideration
Mercaptopyridines can exist in tautomeric equilibrium between the thiol and thione forms. For this compound, this equilibrium is between the thiol form and the zwitterionic thione form. The position of this equilibrium is influenced by the solvent polarity and the solid-state packing forces.[1][11][12][13] In the crystalline state, it is highly probable that the molecule will adopt the more stable tautomeric form, which can be definitively determined by X-ray crystallography.
Caption: Thiol-thione tautomerism in this compound.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach exploring various crystallization techniques is recommended.
General Principles of Crystallization
The goal of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid. Key factors to control are the choice of solvent, temperature, and the rate of solvent evaporation or addition of a precipitant.
Recommended Crystallization Techniques
| Technique | Description | Advantages | Disadvantages |
| Slow Evaporation | A nearly saturated solution of the compound is allowed to stand in a loosely covered container, permitting the solvent to evaporate slowly over time. | Simple to set up and requires minimal equipment. | Can sometimes lead to the formation of many small crystals. |
| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile precipitant (a solvent in which the compound is insoluble). The precipitant vapor slowly diffuses into the solvent, inducing crystallization. | Excellent for growing high-quality crystals from small amounts of material. | Requires careful selection of the solvent/precipitant pair. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth. | Can produce large, well-formed crystals. | Requires a compound with a significant temperature-dependent solubility profile. |
Workflow for Crystallization Screening:
Caption: A systematic workflow for screening crystallization conditions.
Single-Crystal X-ray Diffraction: Unveiling the Structure
Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement.
The Principles of X-ray Diffraction
A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Data Collection and Structure Solution Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Interpreting the Crystal Structure: Key Insights for Drug Development
The solved crystal structure will provide invaluable information, including:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule.
-
Tautomeric Form: Definitive identification of the thiol or thione tautomer in the solid state.
-
Intermolecular Interactions: A detailed map of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding solubility and dissolution rates.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have vastly different properties, and identifying them is a critical aspect of drug development.
Conclusion: A Path Forward
While the crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive roadmap for its determination. By following the outlined protocols for synthesis, characterization, and crystallization, researchers are well-equipped to obtain the high-quality single crystals necessary for X-ray diffraction analysis. The resulting structural information will be a significant contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of this versatile molecule and paving the way for its application in the development of novel drugs and advanced materials.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2004). Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters. Retrieved from [Link]
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PubMed. (1982). Preparation of 3-mercaptolactic acid and S-aminoethylmercaptolactic acid. Retrieved from [Link]
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A Theoretical and Spectroscopic Deep Dive into 3-Mercaptoisonicotinic Acid: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 3-Mercaptoisonicotinic acid, a molecule of interest in drug development and materials science. By synthesizing established computational methodologies with spectroscopic principles, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development. We will explore the molecule's structural nuances, vibrational signatures, electronic properties, and potential for tautomerism, all grounded in density functional theory (DFT). This guide emphasizes the synergy between theoretical calculations and experimental validation, offering a robust protocol for the complete characterization of this compound.
Introduction: The Significance of this compound
This compound, a derivative of isonicotinic acid, presents a fascinating subject for theoretical and experimental investigation due to its unique combination of a pyridine ring, a carboxylic acid group, and a thiol (-SH) group. This trifecta of functional moieties imparts a rich chemical reactivity, making it a promising candidate for various applications. The pyridine nitrogen offers a site for coordination and hydrogen bonding, the carboxylic acid group can participate in salt formation and esterification, and the thiol group is known for its ability to form disulfide bonds and coordinate with metal surfaces.
Understanding the intricate interplay of these functional groups at a molecular level is paramount for harnessing the full potential of this compound in fields such as medicinal chemistry, where it can serve as a scaffold for novel therapeutics, and in materials science for the development of self-assembled monolayers and functionalized polymers. This guide will lay out a comprehensive theoretical approach, primarily leveraging Density Functional Theory (DFT), to elucidate the structural, vibrational, and electronic properties of this molecule.
Molecular Structure and Conformational Analysis
The foundational step in the theoretical study of any molecule is the determination of its most stable three-dimensional structure. For this compound, this involves not only optimizing the bond lengths and angles but also considering the potential for different conformations arising from the rotation of the carboxylic acid and thiol groups.
Computational Methodology
A robust computational approach is critical for obtaining accurate molecular geometries. Based on extensive literature for similar organic molecules, the following protocol is recommended:
Protocol for Geometry Optimization:
-
Software Selection: Utilize a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Theoretical Level: Employ Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for organic molecules.
-
Functional Selection: The B3LYP hybrid functional is a well-established choice for predicting the vibrational and thermodynamic properties of organic and bioorganic molecules.[1]
-
Basis Set Selection: A triple-ζ basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is crucial for accurately describing anionic species and hydrogen-bonded systems, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.[1]
-
Conformational Search: Perform a systematic conformational search by rotating the dihedral angles associated with the C-COOH and C-SH bonds to identify all possible low-energy conformers.
-
Frequency Calculation: For each optimized geometry, perform a frequency calculation at the same level of theory to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Expected Structural Parameters
The optimized geometry of this compound is expected to exhibit characteristic bond lengths and angles. For instance, the C-S bond length will be a key parameter to analyze, as will the geometry of the carboxylic acid group. The planarity of the pyridine ring will also be of interest, and any deviations could indicate intramolecular interactions.
Table 1: Predicted Key Structural Parameters for this compound (Hypothetical Data Based on Analogs)
| Parameter | Predicted Value (Å/°) | Justification |
| C-S Bond Length | ~1.77 Å | Typical for an aromatic thiol. |
| S-H Bond Length | ~1.34 Å | Standard thiol bond length. |
| C=O Bond Length | ~1.21 Å | Characteristic of a carboxylic acid carbonyl. |
| C-O Bond Length | ~1.35 Å | Single bond character in the carboxylic acid. |
| O-H Bond Length | ~0.97 Å | Typical hydroxyl bond length. |
| Pyridine Ring C-N Bond Lengths | ~1.33-1.34 Å | Consistent with aromatic C-N bonds. |
| C-C-S Bond Angle | ~120° | Reflects the sp2 hybridization of the ring carbon. |
| C-C-O-H Dihedral Angle | ~0° or ~180° | Depending on the most stable conformer (syn or anti). |
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule's functional groups and overall structure. The correlation between experimentally observed vibrational frequencies and those calculated using DFT is a powerful tool for structural elucidation and the validation of theoretical models.
Theoretical Vibrational Analysis
Following the geometry optimization and frequency calculation, a detailed analysis of the vibrational modes can be performed.
Protocol for Vibrational Analysis:
-
Frequency Calculation: As mentioned, a frequency calculation at the B3LYP/6-311++G(d,p) level of theory will yield the harmonic vibrational frequencies.
-
Scaling Factor: It is a common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. A scaling factor of ~0.967 for B3LYP/6-311++G(d,p) is often used for vibrational frequencies.
-
Potential Energy Distribution (PED) Analysis: To provide a detailed assignment of each vibrational mode, a Potential Energy Distribution (PED) analysis should be performed. This analysis quantifies the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration.
Key Vibrational Modes and Their Expected Frequencies
The vibrational spectrum of this compound will be rich with characteristic bands.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Experimental Correlation |
| O-H Stretch (Carboxylic Acid) | ~3500 (monomer), ~3000 (dimer) | Broad band in the high-frequency region of the IR spectrum. |
| C-H Stretch (Aromatic) | ~3100-3000 | Sharp peaks characteristic of aromatic C-H bonds. |
| S-H Stretch (Thiol) | ~2600-2550 | A weak but sharp band in the IR and a stronger band in the Raman spectrum. |
| C=O Stretch (Carboxylic Acid) | ~1720-1680 | A very strong and characteristic band in the IR spectrum. |
| C=C/C=N Ring Stretching | ~1600-1400 | Multiple bands corresponding to the pyridine ring vibrations. |
| C-O Stretch (Carboxylic Acid) | ~1300-1200 | Strong band in the IR spectrum. |
| O-H In-Plane Bend | ~1440-1395 | Medium intensity band in the IR spectrum. |
| C-S Stretch | ~700-600 | Weak to medium band in the IR and Raman spectra. |
Diagram: Computational Workflow for Spectroscopic Analysis
Caption: Workflow for the theoretical and experimental vibrational analysis of this compound.
Tautomerism: Exploring Structural Isomers
The presence of the thiol group adjacent to the pyridine ring introduces the possibility of thiol-thione tautomerism. This equilibrium between the thiol (-SH) and thione (=S) forms can significantly impact the molecule's chemical and biological properties. Computational chemistry is an invaluable tool for investigating the relative stabilities of these tautomers.
Thiol-Thione Tautomerism
The two primary tautomers to consider are:
-
Thiol form: this compound
-
Thione form: 1,6-dihydro-6-thioxo-4-pyridinecarboxylic acid
Diagram: Thiol-Thione Tautomerism
Caption: Equilibrium between the thiol and thione tautomers of this compound.
Computational Investigation of Tautomeric Equilibrium
To determine the predominant tautomer, the relative energies of the optimized structures of both the thiol and thione forms must be calculated.
Protocol for Tautomer Analysis:
-
Geometry Optimization: Optimize the geometry of both the thiol and thione tautomers using the B3LYP/6-311++G(d,p) level of theory.
-
Energy Calculation: Calculate the electronic energy, zero-point vibrational energy (ZPVE), and Gibbs free energy for each optimized tautomer.
-
Relative Stability: The tautomer with the lower Gibbs free energy will be the more stable and thus the predominant form at equilibrium.
-
Solvent Effects: It is also advisable to perform these calculations including a solvent model (e.g., the Polarizable Continuum Model, PCM) to understand how the tautomeric equilibrium might shift in different environments.
Electronic Properties and Chemical Reactivity
The electronic structure of this compound governs its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactions.
Frontier Molecular Orbitals (HOMO and LUMO)
-
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the ability of a molecule to accept electrons. Regions with a high LUMO density are prone to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity. A smaller gap generally indicates a more reactive molecule.
Table 3: Predicted Frontier Molecular Orbital Properties (Hypothetical Data)
| Property | Predicted Value (eV) | Interpretation |
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating capability. |
| LUMO Energy | ~ -1.8 eV | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap | ~ 4.7 eV | Suggests moderate chemical reactivity. |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map is expected to show negative potential (red/yellow) around the nitrogen atom and the carbonyl oxygen, indicating their nucleophilic character. Positive potential (blue) would be expected around the acidic protons of the carboxylic acid and thiol groups, highlighting their electrophilic nature.
Potential Applications and Future Directions
The theoretical insights gained from the studies outlined in this guide can inform and accelerate the experimental exploration of this compound's applications.
-
Drug Design: A detailed understanding of the molecule's structure, tautomeric preferences, and electronic properties can guide the design of novel enzyme inhibitors or other therapeutic agents. The identified nucleophilic and electrophilic sites can inform strategies for derivatization to enhance biological activity and pharmacokinetic properties.
-
Materials Science: The ability of the thiol group to bind to metal surfaces makes this compound a candidate for the formation of self-assembled monolayers (SAMs) on gold or other noble metals. The carboxylic acid group can then be used for further functionalization, for example, in the development of biosensors or corrosion inhibitors.
-
Polymer Chemistry: The dual functionality of the molecule allows it to be used as a monomer or a modifying agent in polymer synthesis. For instance, it could be incorporated into polymer backbones to introduce specific functionalities or used as a chain transfer agent in polymerization reactions.
Future research should focus on validating these theoretical predictions through experimental studies, including single-crystal X-ray diffraction for definitive structural determination and detailed spectroscopic analysis in various solvents to probe tautomeric equilibria.
Conclusion
This technical guide has provided a comprehensive roadmap for the theoretical investigation of this compound. By following the outlined computational protocols, researchers can gain a deep understanding of its molecular structure, vibrational properties, tautomeric behavior, and chemical reactivity. The synergy between these theoretical predictions and experimental validation is crucial for unlocking the full potential of this versatile molecule in drug discovery, materials science, and beyond.
References
-
Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. John Wiley & Sons. [Link]
Sources
Methodological & Application
3-Mercaptoisonicotinic acid self-assembled monolayers on gold
Application Note & Protocol
Topic: 3-Mercaptoisonicotinic Acid Self-Assembled Monolayers on Gold: A Comprehensive Guide to Formation, Characterization, and Application
Introduction: Bridging Surfaces and Biology
The ability to precisely control the chemistry of surfaces at the molecular level is a cornerstone of modern materials science, particularly in the fields of biosensing and drug development. Self-assembled monolayers (SAMs) offer an elegant and robust method for creating highly ordered, functional interfaces. Among the vast library of molecules used for SAM formation, this compound (3-MIA) stands out as a molecule of significant interest.
3-MIA is a bifunctional organic compound featuring a thiol (-SH) group at one end and an isonicotinic acid moiety (a pyridine ring with a carboxylic acid group) at the other.[1] This unique architecture makes it an ideal candidate for modifying gold surfaces. The thiol group forms a strong, covalent-like bond with the gold substrate, serving as a reliable anchor.[2] Simultaneously, the exposed isonicotinic acid group presents a chemically versatile interface, enabling the subsequent immobilization of biomolecules, the tuning of surface charge, and the fabrication of advanced sensor platforms.[3]
This guide provides a detailed protocol for the preparation and characterization of high-quality 3-MIA SAMs on gold surfaces. It is designed for researchers, scientists, and drug development professionals seeking to leverage these functional surfaces for applications ranging from fundamental protein interaction studies to the development of novel diagnostic and therapeutic tools.[4][5]
Physicochemical Profile: this compound (3-MIA)
Understanding the properties of 3-MIA is critical for its effective use. The molecule's reactivity and structure dictate the conditions required for successful monolayer formation.
| Property | Characteristic | Notes |
| Chemical Formula | C₆H₅NO₂S | Molecular Weight: ~155.17 g/mol .[1] |
| Structure | Isonicotinic acid with a thiol group at the 3-position of the pyridine ring. | Possesses both a thiol anchor group and a functional pyridine-carboxylic acid head group. |
| Physical State | Typically a white to off-white crystalline solid at room temperature.[1] | The aromatic pyridine ring contributes to its solid state, unlike some shorter-chain mercapto-acids which can be liquid.[1][6] |
| Reactivity | The thiol group is highly reactive and susceptible to oxidation.[1] | Exposure to air can lead to the formation of disulfide bonds, which can impede proper SAM formation. Handle under inert conditions where possible. |
| Solubility | Partially soluble in polar organic solvents like ethanol. | Solvent choice is critical for preparing the deposition solution. |
The Science of Self-Assembly on Gold
The formation of a 3-MIA monolayer on a gold surface is a spontaneous process driven by a strong chemical affinity and intermolecular forces. The process can be understood in two key stages:
-
Chemisorption: The sulfur atom of the thiol group in 3-MIA has a strong affinity for gold and forms a stable gold-thiolate (Au-S) bond. This initial adsorption is rapid and serves as the anchor for the entire monolayer.[2]
-
Self-Organization: Following initial adsorption, the molecules organize on the surface to maximize van der Waals interactions between their pyridine rings and potentially form hydrogen bonds between the carboxylic acid groups of adjacent molecules. This organization process, which occurs over a longer timescale (hours), leads to a densely packed, quasi-crystalline monolayer structure.[7]
The final orientation of the 3-MIA molecules exposes the isonicotinic acid functionality to the surrounding environment, creating a new, chemically active surface.
Detailed Experimental Protocol
Achieving a well-ordered, reproducible 3-MIA monolayer requires meticulous attention to cleanliness and procedure. Even trace contaminants can introduce defects and compromise the quality of the film.
Required Materials and Equipment
-
Reagents:
-
This compound (3-MIA)
-
200-proof Ethanol (ACS grade or higher)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Dry Nitrogen or Argon gas
-
-
Equipment:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Glass beakers and petri dishes
-
Sonicator
-
Calibrated micropipettes
-
Fine-tipped, non-magnetic tweezers
-
Fume hood
-
Analytical balance
-
Workflow for 3-MIA SAM Formation
Caption: Workflow for 3-MIA SAM formation on gold substrates.
Step-by-Step Methodology
Step 1: Gold Substrate Cleaning (Critical Step)
-
Causality: The quality of the SAM is directly dependent on the cleanliness of the gold surface. An atomically clean surface is required for the formation of a well-ordered monolayer. Piranha solution is a highly effective cleaning agent that removes organic residues.
-
Protocol:
-
Prepare piranha solution by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (lab coat, gloves, face shield) and work in a fume hood.
-
Using tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Dry the substrates under a gentle stream of dry nitrogen gas. Use immediately for the best results.
-
Step 2: Preparation of 3-MIA Solution
-
Causality: The concentration of the thiol solution influences the kinetics of SAM formation. A concentration of 1-10 mM is typically sufficient to ensure a steady supply of molecules to the surface without excessive bulk precipitation. Ethanol is a common solvent as it effectively dissolves many thiols and wets the gold surface well.
-
Protocol:
-
Weigh the appropriate amount of 3-MIA to prepare a 1 mM to 10 mM solution in 200-proof ethanol.
-
Dissolve the 3-MIA in the ethanol. Sonication for a few minutes can aid dissolution.
-
Step 3: Self-Assembly Process
-
Causality: A long immersion time (18-24 hours) is recommended to allow the monolayer to anneal and form a well-ordered, densely packed structure. While initial adsorption is fast, the ordering process is much slower.
-
Protocol:
-
Place the freshly cleaned and dried gold substrates into a clean container (e.g., a petri dish or vial).
-
Completely cover the substrates with the 3-MIA solution.
-
To minimize oxidation of the thiol, it is good practice to minimize headspace or backfill the container with an inert gas like nitrogen or argon. Seal the container (e.g., with parafilm) to prevent solvent evaporation.
-
Allow the assembly to proceed for 18-24 hours at room temperature in a vibration-free location.
-
Step 4: Rinsing and Drying
-
Causality: A thorough rinsing procedure is essential to remove any non-covalently bound (physisorbed) molecules from the surface, leaving only the chemisorbed monolayer. Brief sonication can help dislodge loosely bound material.
-
Protocol:
-
Remove the substrates from the assembly solution with tweezers.
-
Rinse the surface thoroughly with fresh ethanol for 15-20 seconds.
-
Place the substrates in a beaker of fresh ethanol and sonicate for 1-2 minutes.
-
Perform a final rinse with ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment (like a desiccator) until use.
-
Monolayer Characterization: A Self-Validating System
Verifying the presence and quality of the SAM is a crucial step. A combination of techniques provides a comprehensive picture of the modified surface.
| Characterization Technique | Principle | Expected Result for a High-Quality 3-MIA SAM |
| Contact Angle Goniometry | Measures the hydrophobicity/hydrophilicity of the surface. | A significant decrease in the water contact angle compared to bare gold, indicating the presence of the hydrophilic carboxylic acid groups at the surface. |
| X-ray Photoelectron Spec. (XPS) | Provides elemental composition and chemical state information of the surface.[8][9] | Presence of S 2p, C 1s, N 1s, and O 1s peaks. The S 2p peak should confirm the formation of a gold-thiolate bond. The N 1s and specific C 1s and O 1s signatures will confirm the presence of the isonicotinic acid moiety. |
| Cyclic Voltammetry (CV) | Measures the electrochemical properties of the surface, particularly its ability to block redox probes.[10] | The SAM should block the electron transfer of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the gold electrode, resulting in a significant decrease in peak currents and an increase in peak-to-peak separation compared to a bare gold electrode.[10] |
| Atomic Force Microscopy (AFM) | Images the surface topography at the nanoscale.[8] | An atomically flat surface, similar to the underlying gold substrate, confirms a uniform monolayer without significant aggregation or defects. |
Applications in Biosensing and Drug Development
The true utility of 3-MIA SAMs lies in their ability to serve as a robust platform for further functionalization. The exposed carboxylic acid group is a prime target for covalent coupling chemistries, such as carbodiimide (EDC/NHS) activation, to immobilize proteins, antibodies, or DNA.[11]
Caption: Functionalization of a 3-MIA SAM for biosensor applications.
-
Targeted Drug Discovery: Immobilize specific protein targets (e.g., kinases, receptors) onto a 3-MIA functionalized surface.[12] This allows for high-throughput screening of small molecule libraries to identify potential drug candidates by detecting binding events using techniques like Surface Plasmon Resonance (SPR).[4]
-
Diagnostic Immunosensors: Covalently attach antibodies to the surface to create a highly selective immunosensor.[3][11] These sensors can detect disease biomarkers in complex biological fluids like blood serum or urine, offering a powerful tool for early diagnosis.[13]
-
Drug Delivery Systems: The functionalized surface can be used to study the interactions of drug-loaded nanoparticles or to create surfaces that control the release of therapeutic agents.[5]
References
- This compound - 18103-75-8. Vulcanchem.
- 3-Mercaptopropionic acid = 99 107-96-0. Sigma-Aldrich.
- Preparing Self-Assembled Monolayers. Sigma-Aldrich.
- Preparation and characterization of self assembled monolayers of 2-mercaptonicotinic acid on Au(111). CONICET.
- 3-Mercaptopropionic acid. Wikipedia.
- Chemical derivatization of self-assembled 3-mercaptopropionic and 16-mercaptohexadecanoic acids at platinum surfaces with 3-aminopropyltrimethoxysilane: A spectroscopic and electrochemical study.
- A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. PubMed.
- Applications of Self Assembled Monolayers(SAMs) for Biosensor.
- Self-assembled monolayers of mercaptosuccinic acid on silver and gold surfaces designed for protein binding. Part I.
- Application of Biosensors in Drug Development. Longdom Publishing.
- 3-Mercapto propionic acid self-assembled on gold nano-particles applied for modification of screen-printed electrode as a new digoxin electrochemical aptasensor using graphene oxide-based signal-on strategy.
- 2-Mercaptonicotinic Acid. PubChem.
- Preparation and characterization of 3-mercaptopropyl trimethoxysilane self-assembled monolayers.
- Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applic
- Achieving high efficiency and improved stability in large-area ITO-free perovskite solar cells with thiol-functionalized self-assembled monolayers.
- Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI.
- Self assembled monolayer formation of alkanethiols on gold.
- Biosensors for drug discovery applications.
- Innovations in Biosensor Technologies for Healthcare Diagnostics and Therapeutic Drug Monitoring: Applications, Recent Progress, and Future Research Challenges. MDPI.
- Ordered structures of self-assembled monolayers of 3-mercaptopropionic acid on Au(111): In situ scanning tunneling microscopy study.
- 6-Mercaptopyridine-3-carboxylic acid technical grade, 90 92823-43-3. Sigma-Aldrich.
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- 1. This compound (18103-75-8) for sale [vulcanchem.com]
- 2. if.tugraz.at [if.tugraz.at]
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- 5. Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Mercaptopropionic acid = 99 107-96-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Formation of Self-Assembled Monolayers of 3-Mercaptoisonicotinic Acid
Introduction
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling the precise modification of surface properties at the molecular level.[1] This is achieved through the spontaneous organization of functionalized organic molecules onto a substrate.[2] Among the most robust and widely studied systems are those based on the chemisorption of organosulfur compounds, particularly thiols, onto noble metal surfaces like gold.[3] The strong, semi-covalent bond between sulfur and gold, with an interaction energy of approximately 45 kcal/mol, provides the thermodynamic driving force for the formation of stable, well-ordered monolayers.[3]
This application note provides a comprehensive guide to the formation of SAMs using 3-Mercaptoisonicotinic acid (3-MIA). This bifunctional molecule is of significant interest as it possesses a thiol (-SH) group for strong anchoring to gold surfaces and a pyridinecarboxylic acid moiety. The nitrogen atom in the pyridine ring and the carboxylic acid group offer versatile opportunities for tailoring surface properties such as hydrophilicity, chemical reactivity, and for subsequent molecular immobilization in applications ranging from biosensors to molecular electronics.[1][4][5]
We will delve into the mechanistic underpinnings of SAM formation, provide detailed, field-proven protocols for substrate preparation and monolayer deposition, and discuss critical parameters that ensure the creation of high-quality, reproducible surfaces.
The Mechanism of Thiol-Gold SAM Formation
The formation of an alkanethiol SAM on a gold surface is a two-step process. Initially, a rapid adsorption of thiol molecules occurs from solution, where they may first exist in a disordered, "lying-down" phase.[6][7] This is followed by a slower organization step, driven by van der Waals interactions between adjacent molecules, which leads to a densely packed, quasi-crystalline, "standing-up" configuration.[8] For alkanethiols, this often results in a (√3 × √3)R30° structure on the Au(111) surface, with the alkyl chains tilted at approximately 30 degrees from the surface normal to maximize intermolecular interactions.[3]
The presence of the aromatic pyridine ring and the carboxylic acid group in 3-MIA will influence the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and thus the final packing density and orientation of the monolayer. The protonation state of the carboxylic acid and the pyridine nitrogen, which is dependent on the pH of the deposition solution, is a critical parameter that can affect monolayer structure and properties.[9]
I. Materials and Equipment
A. Reagents and Consumables
| Reagent | Grade | Recommended Supplier |
| This compound (3-MIA) | ≥95% purity | Sigma-Aldrich, Alfa Aesar |
| Gold-coated substrates | Test Grade | Ossila, Sigma-Aldrich |
| Ethanol (EtOH) | 200 proof, anhydrous | Sigma-Aldrich (Product No. 459844) |
| Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | |
| Hydrogen Peroxide (H₂O₂) | ACS Grade, 30% | |
| Deionized (DI) Water | >18 MΩ·cm | |
| Dry Nitrogen (N₂) Gas | High purity | |
| Tweezers (for sample handling) | Non-magnetic, stainless steel | |
| Glassware | Beakers, petri dishes | |
| Parafilm® M |
Note on Substrates: Gold-coated glass slides or silicon wafers are commonly used. For robust adhesion, ensure the substrate has an underlying adhesion layer of titanium (Ti) or chromium (Cr).
B. Equipment
-
Sonicator: For substrate cleaning.
-
UV-Ozone Cleaner or Plasma Cleaner (Recommended): For final, highly effective removal of organic contaminants.
-
Fume Hood: For handling piranha solution and solvents.
-
Analytical Balance: For preparing thiol solutions.
-
Calibrated Micropipettes: For accurate solution preparation.
II. Experimental Protocols
The following protocols provide a step-by-step guide for creating high-quality 3-MIA SAMs on gold substrates. The entire process can be visualized in the workflow diagram below.
A. Protocol 1: Gold Substrate Cleaning
The cleanliness of the gold substrate is paramount to forming a well-ordered monolayer, as contaminants can inhibit uniform SAM formation.[10]
-
Initial Solvent Rinse: Sequentially sonicate the gold substrate in acetone, ethanol, and DI water for 5-10 minutes each to remove gross organic and particulate contamination.
-
Oxidative Cleaning (Choose one method):
-
Method A - Piranha Solution (Extreme Caution Required):
-
WARNING: Piranha solution is a highly corrosive and energetic mixture of sulfuric acid and hydrogen peroxide. It reacts violently with organic materials and must be handled with extreme care inside a certified fume hood using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
-
Prepare the piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ (e.g., 25 mL H₂O₂ into 75 mL H₂SO₄). Never add H₂SO₄ to H₂O₂. The solution is exothermic and will become very hot.
-
Immerse the gold substrate in the freshly prepared, hot piranha solution for 1-5 minutes.[9][10]
-
Carefully remove the substrate using Teflon tweezers and rinse copiously with DI water.
-
-
Method B - UV-Ozone or Plasma Cleaning (Safer Alternative):
-
This is the recommended method for most applications.
-
Place the solvent-rinsed substrate in a UV-Ozone or plasma cleaner.
-
Treat the surface for 10-20 minutes according to the manufacturer's instructions to remove organic contaminants and create a hydrophilic surface.[11]
-
-
-
Final Rinse and Dry: Thoroughly rinse the cleaned substrate with DI water followed by ethanol. Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
Immediate Use: The substrate is now active and should be used immediately for SAM deposition to prevent atmospheric contamination.
B. Protocol 2: 3-MIA Solution Preparation
-
Prepare a stock solution of this compound in anhydrous ethanol. A typical concentration range is 1-10 mM.[10][12] For initial experiments, a 1 mM solution is recommended.
-
Ensure the 3-MIA is fully dissolved. Gentle sonication can aid dissolution.
| Parameter | Recommended Value | Rationale |
| Concentration | 1-10 mM | Balances reaction kinetics and the potential for multilayer formation. Lower concentrations often yield more crystalline domains but require longer immersion times.[2] |
| Solvent | Anhydrous Ethanol | Good solubility for 3-MIA and compatible with gold surfaces.[2][10] Anhydrous conditions prevent unwanted side reactions and water-induced surface contamination. |
C. Protocol 3: SAM Formation via Immersion
This is the most common and straightforward method for forming high-quality SAMs.[11]
-
Place the freshly cleaned and dried gold substrate into a clean glass container.
-
Pour the prepared 3-MIA solution into the container, ensuring the entire gold surface is submerged. Handle the substrate only with clean tweezers.
-
To prevent oxidative side-reactions, it is good practice to backfill the container with dry nitrogen gas, seal it tightly (e.g., with a cap and Parafilm®), and wrap it to protect from light.
-
Allow the self-assembly process to proceed at room temperature for 12 to 48 hours. While initial adsorption is rapid, longer immersion times are generally recommended to promote monolayer ordering and minimize defects.[2][3]
D. Protocol 4: Post-Deposition Rinsing and Drying
Proper rinsing is crucial to remove physisorbed (non-covalently bound) molecules from the surface.
-
Remove the substrate from the deposition solution with clean tweezers.
-
Rinse the surface thoroughly with a stream of fresh, clean ethanol for 10-15 seconds to remove the bulk of the non-adsorbed molecules.
-
Optional Sonication: For a more rigorous cleaning, place the sample in a beaker of fresh ethanol and sonicate for 1-3 minutes. This step helps to remove weakly adsorbed molecules and can improve monolayer quality, but be aware that it can damage fragile substrates.
-
Perform a final rinse with ethanol.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen). Use the samples as soon as possible, as SAMs can slowly oxidize or become contaminated over time.
III. Mechanism and Validation
The successful formation of a 3-MIA SAM results in a surface where the thiol groups are anchored to the gold, and the isonicotinic acid moieties are exposed at the interface.
Note: The DOT script above is a simplified representation. A placeholder is used for the pyridine ring image as DOT language does not support complex chemical structures natively.
Self-Validating System and Characterization
A well-formed protocol should be a self-validating system. The quality of the SAM can be inferred and confirmed through various surface-sensitive analytical techniques:
-
Contact Angle Goniometry: A simple and rapid test. A clean gold surface is hydrophilic. After formation of a 3-MIA SAM, the surface should remain relatively hydrophilic due to the exposed carboxylic acid groups. Changes in contact angle upon further chemical modification of the carboxyl group can confirm successful functionalization.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental and chemical state information. A successful SAM will show characteristic peaks for S 2p (at a binding energy indicative of gold-thiolate bond formation), N 1s, C 1s, and O 1s.[11][13]
-
Electrochemical Methods: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful for characterizing SAMs on electrode surfaces. A dense, well-ordered SAM will block or hinder the access of redox probes (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface, leading to a significant change in the CV and an increase in the charge-transfer resistance (Rct) in the EIS spectrum.[9][14]
IV. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent SAMs / High Defect Density | Incomplete substrate cleaning | Use a more rigorous cleaning method (e.g., UV-Ozone). Ensure immediate use after cleaning. |
| Contaminated thiol solution or solvent | Use high-purity reagents and anhydrous solvents. Prepare fresh solutions. | |
| Insufficient immersion time | Increase immersion time to 24-48 hours to allow for monolayer ordering. | |
| Gold Delamination | Missing adhesion layer (Cr or Ti) | Use substrates with a proper adhesion layer under the gold. |
| Overly aggressive sonication | Reduce sonication time or intensity, especially during the post-deposition rinse. | |
| Poor Surface Coverage | Low thiol concentration | Increase the concentration of the 3-MIA solution (e.g., to 5-10 mM). |
| Inactive substrate | Ensure the substrate is properly cleaned and activated just prior to immersion. |
V. Conclusion
The protocol detailed in this application note provides a robust framework for the successful formation of this compound self-assembled monolayers on gold surfaces. By carefully controlling substrate cleanliness, solution parameters, and deposition time, researchers can create highly-ordered, functional surfaces suitable for a wide array of applications in materials science, sensor development, and biotechnology. The key to reproducibility lies in meticulous attention to procedural details and the use of appropriate characterization techniques to validate monolayer quality.
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Application Notes and Protocols: Functionalization of Nanoparticles with 3-Mercaptoisonicotinic Acid
Introduction: The Strategic Advantage of 3-Mercaptoisonicotinic Acid in Nanoparticle Functionalization
The surface functionalization of nanoparticles is a cornerstone of nanotechnology, dictating their stability, biocompatibility, and interaction with the biological or chemical environment.[1][2] The choice of ligand is paramount, and this compound (3-MINA) has emerged as a particularly versatile and powerful molecule for this purpose. Its unique trifunctional structure, featuring a thiol group, a carboxylic acid, and a pyridine ring, offers a triad of capabilities that can be precisely harnessed for advanced applications in drug delivery, sensing, and catalysis.
This guide provides a comprehensive overview of the principles and protocols for the successful functionalization of nanoparticles with 3-MINA. We will delve into the underlying chemical mechanisms, provide detailed, field-tested protocols, and discuss the critical characterization techniques required to validate the functionalization process.
The Chemical Rationale: Why this compound?
The efficacy of 3-MINA as a nanoparticle ligand stems from the distinct roles of its functional groups:
-
The Thiol (-SH) Group: The Primary Anchor: The soft thiol group exhibits a strong affinity for soft metals like gold, silver, and platinum, forming a stable covalent bond.[3][4] This robust interaction serves as the primary anchor, ensuring the ligand remains firmly attached to the nanoparticle surface, even under challenging biological conditions.[4]
-
The Carboxylic Acid (-COOH) Group: The pH-Responsive Modulator: The carboxylic acid moiety introduces a crucial element of environmental responsiveness. At physiological pH (around 7.4), the carboxylic acid is deprotonated (-COO-), imparting a negative surface charge to the nanoparticles.[5] This negative charge promotes colloidal stability through electrostatic repulsion, preventing aggregation.[3][6] In acidic environments, such as those found in tumor microenvironments or endosomes (pH 4.5-6.5), the carboxyl group becomes protonated (-COOH), reducing the negative charge and potentially triggering nanoparticle aggregation or conformational changes.[7][8][9] This pH-dependent behavior is highly desirable for targeted drug delivery, enabling the release of therapeutic payloads in specific diseased tissues.[7][8]
-
The Pyridine Ring: The Versatile Conjugation Point: The nitrogen atom in the pyridine ring offers a site for further chemical modifications. It can be protonated at lower pH, contributing to changes in surface charge, and can also serve as a ligation point for coordinating with other metal ions or for forming hydrogen bonds. This functionality expands the potential for creating multifunctional nanoparticle systems.
Core Experimental Workflow
The functionalization process generally involves the synthesis of nanoparticles followed by a ligand exchange reaction where the initial capping agents are replaced by 3-MINA.
Caption: Reversible pH-triggered aggregation and redispersion of 3-MINA functionalized nanoparticles.
Characterization Techniques and Expected Results
A multi-faceted characterization approach is essential to confirm the successful functionalization of nanoparticles with 3-MINA. [10][11]
| Technique | Purpose | Expected Outcome for Successful 3-MINA Functionalization |
|---|---|---|
| UV-Visible Spectroscopy | To monitor changes in the surface plasmon resonance (SPR) peak. | A slight red-shift (2-5 nm) of the SPR peak after ligand exchange, indicating a change in the surface environment. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess colloidal stability. | An increase in hydrodynamic diameter consistent with the addition of the 3-MINA layer. A low polydispersity index (PDI < 0.3) indicates a monodisperse sample. |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A negative zeta potential at neutral pH (typically -20 to -40 mV) due to the deprotonated carboxylic acid group. The magnitude will decrease as the pH is lowered. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Appearance of characteristic peaks for the pyridine ring and carboxylic acid group of 3-MINA. The S-H stretching peak (~2550 cm⁻¹) should be absent, indicating covalent attachment to the nanoparticle surface. |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and dispersion state of the nanoparticles. | Nanoparticles should remain well-dispersed after functionalization. High-resolution TEM may show a thin organic layer around the nanoparticle core. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of ligand bound to the nanoparticle surface. | A weight loss step corresponding to the decomposition of the organic 3-MINA layer, allowing for the calculation of ligand density. [12][13]|
Applications in Research and Drug Development
The unique properties of 3-MINA functionalized nanoparticles open up a wide range of applications:
-
pH-Responsive Drug Delivery: The ability to trigger aggregation and potentially enhance payload release in acidic tumor or endosomal environments makes these nanoparticles promising vehicles for targeted cancer therapy. [7][8]* Biosensing: The carboxyl group can be used for covalent conjugation of biomolecules (e.g., antibodies, enzymes) via carbodiimide chemistry, creating highly specific biosensors. [14]* Surface-Enhanced Raman Spectroscopy (SERS): The aromatic pyridine ring of 3-MINA can provide a distinct Raman signal, making these functionalized nanoparticles useful as SERS probes for multiplexed detection and imaging. [15][16]
Troubleshooting
| Problem | Possible Cause | Solution |
| Nanoparticle Aggregation During Functionalization | Incorrect pH of 3-MINA solution; Insufficient surface coverage; High ionic strength. | Ensure the pH of the 3-MINA solution is basic before addition. Increase the concentration of 3-MINA. Perform the reaction in a low ionic strength medium. |
| Incomplete Ligand Exchange | Insufficient incubation time; Steric hindrance from original capping agent. | Increase the incubation time to 24 hours or longer. Consider a gentle thermal annealing step (e.g., 40-50 °C) to promote ligand exchange. |
| Broad Size Distribution (High PDI) | Aggregation during purification; Incomplete removal of excess ligand. | Use gentle resuspension methods (e.g., bath sonication instead of probe sonication). Increase the number of washing steps. |
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Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. (n.d.). MDPI. Retrieved from [Link]
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Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). MDPI. Retrieved from [Link]
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Thiol-Functional Polymer Nanoparticles via Aerosol Photopolymerization. (n.d.). MDPI. Retrieved from [Link]
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Functionalization of ZnO nanoparticles by 3-mercaptopropionic acid for aqueous curcumin delivery: Synthesis, characterization, and anticancer assessment. (2017). PubMed. Retrieved from [Link]
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Smart pH-responsive nanomedicines for disease therapy. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery. (n.d.). PubMed. Retrieved from [Link]
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pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticles and Applications in Catalysis. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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3-Mercapto propionic acid self-assembled on gold nano-particles applied for modification of screen-printed electrode as a new digoxin electrochemical aptasensor using graphene oxide-based signal-on strategy. (2019). ResearchGate. Retrieved from [Link]
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Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. (n.d.). MDPI. Retrieved from [Link]
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Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. (n.d.). National Institutes of Health. Retrieved from [Link]
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Effect of surface functionalization by 3-mercaptopropionic acid on structure of NiCo2O4 nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
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Mercaptosuccinic-Acid-Functionalized Gold Nanoparticles for Highly Sensitive Colorimetric Sensing of Fe(III) Ions. (n.d.). MDPI. Retrieved from [Link]
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Gold Nanoparticles Functionalized with Mercaptosuccinic Acid as a Means for Detecting Fe(III) Ions. (n.d.). MDPI. Retrieved from [Link]
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Application of SERS Spectroscopy for the Study of Biological Molecules. (2023). MDPI. Retrieved from [Link]
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Application Notes & Protocols: 3-Mercaptoisonicotinic Acid in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 3-Mercaptoisonicotinic acid (3-MIA) in the development of advanced biosensing platforms. We delve into the fundamental principles that make 3-MIA a compelling surface modification agent, particularly for gold-based transducers. Detailed, field-proven protocols for the formation of 3-MIA self-assembled monolayers (SAMs) and subsequent biomolecule immobilization are presented. This document aims to equip researchers and drug development professionals with the necessary knowledge to leverage 3-MIA for creating robust, sensitive, and selective biosensors for a wide array of applications, from diagnostics to high-throughput screening.
Introduction: The Pivotal Role of Surface Chemistry in Biosensor Performance
The efficacy of any biosensor is intrinsically linked to the quality of its surface chemistry. The ability to create a stable, functional, and specific interface between the biological recognition element and the transducer is paramount for achieving high sensitivity and low non-specific binding. This compound (3-MIA), a bifunctional molecule, has emerged as a significant tool in this context. Its unique structure, featuring a thiol group (-SH) for strong anchoring to gold surfaces and a carboxylic acid group (-COOH) on a pyridine ring, offers a versatile platform for the covalent immobilization of a wide range of biomolecules.
The pyridine ring in 3-MIA provides a distinct electronic and structural character compared to its aliphatic counterparts like 3-mercaptopropionic acid (3-MPA), potentially influencing the packing density and orientation of the resulting self-assembled monolayer (SAM). This guide will explore the practical applications and methodologies for utilizing 3-MIA to construct high-performance biosensors. Biosensors are increasingly vital in drug development for quantitative analysis of drug molecules and for studying the kinetics of drug-biocomponent interactions[1].
The Chemistry of this compound: A Dual-Functionality Advantage
The utility of 3-MIA in biosensor development stems from its bifunctional nature, which allows for a two-step process of sensor surface fabrication:
-
Thiol-Gold Interaction for Self-Assembled Monolayer (SAM) Formation: The thiol group exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of a highly ordered and stable self-assembled monolayer (SAM)[2][3]. This covalent bond provides a robust foundation for the subsequent layers of the biosensor.
-
Carboxylic Acid Group for Biomolecule Immobilization: The carboxylic acid terminus of the 3-MIA molecule provides a reactive site for the covalent attachment of biomolecules such as enzymes, antibodies, or nucleic acids[4]. This is typically achieved through carbodiimide chemistry, which activates the carboxylic acid to form a stable amide bond with primary amine groups present on the biomolecule.
This structured approach ensures a well-oriented and stable immobilization of the biorecognition element, which is crucial for its activity and accessibility to the target analyte.
Diagram: Mechanism of 3-MIA in Biosensor Fabrication
Caption: Workflow for biosensor surface functionalization using 3-MIA.
Core Protocols: From Bare Electrode to Functional Biosensor
The following protocols provide a step-by-step guide for the preparation of a 3-MIA modified gold electrode and the subsequent immobilization of a generic protein. These protocols are designed to be a starting point and may require optimization for specific applications.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound (3-MIA) | ≥95% | Sigma-Aldrich |
| Gold Electrodes (or gold-coated substrates) | Biosensor Grade | Pine Research |
| Ethanol | 200 Proof, Anhydrous | Sigma-Aldrich |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | ≥98% | Sigma-Aldrich |
| N-Hydroxysuccinimide (NHS) | 98% | Sigma-Aldrich |
| 2-(N-morpholino)ethanesulfonic acid (MES) Buffer | Biological Grade | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Sigma-Aldrich |
| Protein (e.g., IgG, BSA, specific enzyme) | ≥95% | Varies with application |
| Deionized Water | 18.2 MΩ·cm | Millipore |
Protocol 1: Preparation of a 3-MIA Self-Assembled Monolayer (SAM) on a Gold Electrode
This protocol details the steps for creating a stable and ordered 3-MIA SAM on a gold surface, a critical first step in biosensor fabrication.
1. Cleaning the Gold Substrate:
- Rationale: A pristine gold surface is essential for the formation of a high-quality SAM. Any organic or inorganic contaminants will lead to defects in the monolayer.
- Procedure:
- Mechanically polish the gold electrode with alumina slurry (0.3 µm followed by 0.05 µm) on a polishing pad for 5 minutes each.
- Rinse thoroughly with deionized water.
- Sonicate the electrode in deionized water, followed by ethanol, for 10 minutes each to remove any residual polishing material.
- Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a reproducible cyclic voltammogram for gold is obtained.
- Rinse with deionized water and dry under a stream of dry nitrogen.
2. Formation of the 3-MIA SAM:
- Rationale: The self-assembly process is driven by the strong affinity of the thiol group for the gold surface. Incubation time is crucial for achieving a well-ordered monolayer.
- Procedure:
- Prepare a 1-10 mM solution of 3-MIA in 200 proof ethanol.
- Immediately immerse the clean, dry gold electrode into the 3-MIA solution.
- Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination[2].
- After incubation, remove the electrode and rinse thoroughly with ethanol to remove any non-covalently bound 3-MIA.
- Dry the electrode under a gentle stream of dry nitrogen.
Protocol 2: Covalent Immobilization of a Protein onto the 3-MIA Modified Electrode
This protocol describes the activation of the terminal carboxylic acid groups of the 3-MIA SAM and the subsequent covalent coupling of a protein.
1. Activation of the Carboxylic Acid Groups:
- Rationale: EDC and NHS are used in a two-step reaction to convert the carboxylic acid into a more reactive NHS ester, which readily reacts with primary amines on the protein to form a stable amide bond. The use of NHS increases the efficiency of the coupling reaction and reduces side reactions.
- Procedure:
- Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in 0.1 M MES buffer (pH 5.5-6.0).
- Immerse the 3-MIA modified electrode in the EDC/NHS solution for 1 hour at room temperature.
- Rinse the electrode with MES buffer to remove excess EDC and NHS.
2. Protein Immobilization:
- Rationale: The protein solution should be prepared in a buffer with a pH that is neutral to slightly basic to ensure that the primary amine groups on the protein are deprotonated and available for reaction with the NHS ester.
- Procedure:
- Prepare a solution of the desired protein (e.g., 100 µg/mL) in PBS (pH 7.4).
- Immerse the activated electrode in the protein solution for 2-4 hours at room temperature or overnight at 4°C.
- After incubation, rinse the electrode with PBS to remove any non-covalently bound protein.
3. Blocking of Unreacted Sites (Optional but Recommended):
- Rationale: To prevent non-specific binding of other molecules to any remaining active sites on the surface, a blocking step is often employed.
- Procedure:
- Immerse the electrode in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS or 1 M ethanolamine, pH 8.5) for 30-60 minutes.
- Rinse with PBS and store in an appropriate buffer at 4°C until use.
Diagram: Experimental Workflow for Biosensor Preparation
Caption: Step-by-step experimental workflow for biosensor fabrication.
Characterization of the Biosensor Surface
It is crucial to characterize the surface at each stage of the fabrication process to ensure successful modification.
| Technique | Purpose | Expected Outcome |
| Cyclic Voltammetry (CV) | To assess the blocking properties of the SAM and the successful immobilization of the protein. | A decrease in the peak currents of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) after SAM formation and a further decrease after protein immobilization, indicating increased resistance to electron transfer[5]. |
| Electrochemical Impedance Spectroscopy (EIS) | To measure the charge transfer resistance (Rct) at the electrode-solution interface. | An increase in Rct after SAM formation and a significant increase after protein immobilization, confirming the insulating nature of the organic layers[4][5]. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | The appearance of N 1s and S 2p peaks after 3-MIA SAM formation, and an increase in the N 1s and C 1s signals after protein immobilization. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography. | An increase in surface roughness after protein immobilization compared to the smooth 3-MIA SAM on the gold substrate. |
Applications in Drug Development
The use of biosensors in drug development is a rapidly growing field, offering advantages in terms of speed, cost, and the ability to perform real-time analysis[1]. 3-MIA based biosensors can be applied in various stages of the drug discovery pipeline:
-
Target Identification and Validation: Immobilization of target proteins to study their interactions with potential drug candidates.
-
High-Throughput Screening (HTS): Development of label-free assays for the rapid screening of large compound libraries.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Creation of sensors to monitor drug concentrations in biological fluids.
-
Toxicity Studies: Investigation of drug interactions with off-target proteins or DNA to assess potential toxicity[1].
The pyridine carboxylic acid isomers, including isonicotinic acid, have historically been scaffolds for a wide range of drugs, and their derivatives are actively being explored as enzyme inhibitors[6]. This highlights the relevance of 3-MIA in developing assays for screening new therapeutic agents.
Troubleshooting and Field-Proven Insights
-
Inconsistent SAM Formation: This is often due to an unclean gold surface or contaminated solutions. Ensure rigorous cleaning protocols are followed and use high-purity, anhydrous solvents.
-
Low Protein Immobilization Efficiency: Check the pH of your buffers. The EDC/NHS activation step is most efficient at a slightly acidic pH (5.5-6.0), while the protein coupling step requires a neutral to slightly basic pH (7.2-8.0). Also, ensure the protein has available primary amine groups.
-
High Non-Specific Binding: The optional blocking step is highly recommended, especially when working with complex samples like serum or cell lysates. Using a well-packed SAM can also reduce non-specific interactions[7].
-
Poor Biosensor Response: Ensure the immobilized biomolecule retains its activity. The immobilization process can sometimes lead to denaturation. Try varying the incubation time, temperature, and protein concentration.
Conclusion
This compound is a valuable and versatile tool for the development of robust and sensitive biosensors. Its ability to form stable self-assembled monolayers on gold surfaces, coupled with its readily available carboxylic acid group for biomolecule immobilization, makes it an excellent choice for a wide range of biosensing applications. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently incorporate 3-MIA into their biosensor fabrication workflows, paving the way for new and innovative analytical devices.
References
- Mashhadizadeh, M. H., & Talat, Z. (2025). 3-Mercapto propionic acid self-assembled on gold nano-particles applied for modification of screen-printed electrode as a new digoxin electrochemical aptasensor using graphene oxide-based signal-on strategy.
-
Boulahmi, A., et al. (2008). Monolayers of 3-mercaptopropyl-amino acid to reduce the nonspecific adsorption of serum proteins on the surface of biosensors. PubMed. [Link]
-
Akyilmaz, E., & Yasim, Y. (2010). A new pyruvate oxidase biosensor based on 3-mercaptopropionic acid/6-aminocaproic acid modified gold electrode. PubMed. [Link]
-
Ahmad, A., et al. (2012). Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water. Analyst (RSC Publishing). [Link]
-
Stettner, J., et al. (2009). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. PubMed. [Link]
-
Cui, Z. (2022). Application of Biosensors in Drug Development. Longdom Publishing. [Link]
-
Pedrosa, V. A., et al. (2008). Acetylcholinesterase Immobilization on 3-Mercaptopropionic Acid Self Assembled Monolayer for Determination of Pesticides. ResearchGate. [Link]
-
Garcia-Gonzalez, R., et al. (2022). Self-Assembled Monolayer of Monomercaptoundecahydro-closo-dodecaborate on a Polycrystalline Gold Surface. MDPI. [Link]
-
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 3. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Self-Assembled Monolayer of Monomercaptoundecahydro-closo-dodecaborate on a Polycrystalline Gold Surface | MDPI [mdpi.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monolayers of 3-mercaptopropyl-amino acid to reduce the nonspecific adsorption of serum proteins on the surface of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Electrodes Using 3-Mercaptoisonicotinic Acid
Introduction: A Strategic Approach to Surface Functionalization
In the dynamic fields of electrochemical sensing, drug development, and advanced materials science, the precise control of electrode surface chemistry is paramount. The ability to tailor the electrode interface dictates the sensitivity, selectivity, and overall performance of a device. 3-Mercaptoisonicotinic acid (3-MIA) emerges as a molecule of significant interest for this purpose. Its bifunctional nature, featuring a thiol group (-SH) for robust anchoring to gold surfaces and a carboxylic acid (-COOH) on a pyridine ring, provides a versatile platform for the covalent immobilization of a wide array of biomolecules and nanoparticles.
This guide provides a comprehensive overview and detailed protocols for the use of 3-MIA in the surface modification of gold electrodes. We will delve into the mechanistic underpinnings of self-assembled monolayer (SAM) formation, the subsequent activation of the surface for bioconjugation, and the essential characterization techniques that validate each step of the modification process. The protocols herein are synthesized from established principles and practices with closely related mercapto-acids, offering a robust starting point for researchers.
The Underlying Chemistry: Mechanism of 3-MIA Self-Assembly and Bio-conjugation
The utility of 3-MIA in electrode modification is rooted in two key chemical transformations: the formation of a self-assembled monolayer (SAM) and the subsequent amide coupling of biomolecules.
1. Self-Assembled Monolayer (SAM) Formation:
The process begins with the spontaneous organization of 3-MIA molecules on a gold electrode surface. The thiol (-SH) group of 3-MIA has a strong affinity for gold, leading to the formation of a stable gold-thiolate (Au-S) bond.[1] This chemisorption process drives the molecules to arrange into a dense, ordered monolayer on the electrode surface. The pyridine ring and the carboxylic acid group are oriented away from the surface, creating a new, functional interface. The planarity and potential for π-π stacking of the pyridine rings can contribute to a well-ordered and stable monolayer.
2. Covalent Immobilization via EDC/NHS Chemistry:
With the 3-MIA monolayer in place, the terminal carboxylic acid groups provide a handle for the covalent attachment of amine-containing molecules (e.g., proteins, antibodies, DNA probes). This is most commonly achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]
The process occurs in two steps:
-
Activation: EDC reacts with the carboxylic acid groups on the SAM to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Coupling: NHS reacts with this intermediate to form a more stable NHS ester. This semi-stable intermediate is then readily displaced by a primary amine from the target biomolecule, forming a stable amide bond and covalently linking the biomolecule to the electrode surface.[4]
This two-step process is crucial for efficient and controlled bioconjugation, minimizing unwanted side reactions.[5]
Experimental Workflow and Protocols
The successful modification of an electrode surface with 3-MIA is a sequential process that requires meticulous attention to detail at each stage.
Caption: Experimental workflow for electrode modification.
Protocol 1: Gold Electrode Cleaning
A pristine gold surface is critical for the formation of a high-quality SAM. The following electrochemical cleaning procedure is recommended for polycrystalline gold electrodes.[6]
Materials:
-
Gold working electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
0.5 M H₂SO₄ solution
-
Polishing materials (e.g., alumina slurries of decreasing particle size: 1.0, 0.3, and 0.05 µm)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Mechanical Polishing:
-
Polish the gold electrode with alumina slurries on a polishing pad, starting with the largest particle size and proceeding to the smallest.
-
Rinse the electrode thoroughly with DI water between each polishing step.
-
Sonicate the electrode in DI water for 5 minutes, followed by sonication in ethanol for 5 minutes to remove any residual polishing material. Dry the electrode under a stream of dry nitrogen.
-
-
Electrochemical Cleaning:
-
Assemble a three-electrode electrochemical cell with the polished gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Fill the cell with 0.5 M H₂SO₄.
-
Cycle the potential between the oxidation and reduction potentials of gold (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s for several cycles until a stable and characteristic cyclic voltammogram for clean gold is obtained.[7]
-
The appearance of the characteristic gold oxide formation and reduction peaks indicates a clean surface.[7]
-
Rinse the electrode thoroughly with DI water and ethanol, then dry under a stream of nitrogen. The electrode is now ready for modification.
-
Protocol 2: Self-Assembled Monolayer (SAM) Formation
This protocol details the formation of a 3-MIA monolayer on the cleaned gold electrode. Note: This protocol is based on established procedures for analogous short-chain mercapto-acids. Optimal concentration and incubation time for 3-MIA may require empirical determination.
Materials:
-
Cleaned gold electrode
-
This compound (3-MIA)
-
200-proof Ethanol
-
A clean, sealable container (e.g., a glass vial)
Procedure:
-
Prepare the 3-MIA Solution:
-
Prepare a 1-10 mM solution of 3-MIA in ethanol. The optimal concentration may vary, so starting with a concentration in this range is recommended. Ensure the 3-MIA is fully dissolved.
-
-
Incubation:
-
Immerse the clean, dry gold electrode into the 3-MIA solution.
-
Seal the container to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 2-18 hours at room temperature.[8] A longer incubation time generally leads to a more ordered and densely packed monolayer.
-
-
Rinsing:
-
Carefully remove the electrode from the 3-MIA solution.
-
Rinse the electrode thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Dry the electrode under a gentle stream of dry nitrogen. The electrode is now modified with a 3-MIA SAM.
-
Protocol 3: Activation of Carboxylic Acid Groups and Biomolecule Immobilization
This protocol describes the two-step activation of the terminal carboxylic acid groups of the 3-MIA SAM and the subsequent coupling of an amine-containing biomolecule.
Caption: EDC/NHS coupling reaction scheme.
Materials:
-
3-MIA modified gold electrode
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0
-
Amine-containing biomolecule (e.g., antibody, enzyme)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Prepare Activation Solution:
-
Immediately before use, prepare a solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, fresh solutions are critical.[2]
-
-
Activate the SAM:
-
Immerse the 3-MIA modified electrode in the freshly prepared EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.[5]
-
Rinse the electrode with Activation Buffer, followed by Coupling Buffer.
-
-
Immobilize the Biomolecule:
-
Immediately immerse the activated electrode in a solution of the biomolecule (e.g., 0.1-1 mg/mL) in Coupling Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle agitation.
-
-
Quench Unreacted Sites:
-
Remove the electrode from the biomolecule solution.
-
Immerse the electrode in the Quenching Solution for 10-15 minutes to deactivate any remaining NHS-esters.
-
-
Final Wash:
-
Rinse the electrode thoroughly with PBST, followed by PBS to remove any non-covalently bound molecules.
-
The electrode is now functionalized with the target biomolecule and ready for use or further characterization.
-
Characterization of the Modified Electrode Surface
Electrochemical techniques are indispensable for verifying the successful modification of the electrode at each step. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are particularly powerful for this purpose.[9]
Cyclic Voltammetry (CV)
CV provides qualitative information about the blocking properties of the monolayer.[10] By using a redox probe, such as the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻), changes in the electrode surface can be monitored.
-
Bare Gold Electrode: A well-defined, reversible CV with a small peak-to-peak separation (ΔEp) is expected.
-
3-MIA Modified Electrode: The SAM should block the access of the redox probe to the electrode surface, resulting in a significant decrease in the peak currents and an increase in ΔEp.[11]
-
Biomolecule Immobilized Electrode: The immobilization of a large biomolecule will further block the electrode surface, leading to an even greater suppression of the faradaic current.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a highly sensitive technique for probing the interfacial properties of the modified electrode.[12] By modeling the impedance data with an equivalent circuit (e.g., a Randles circuit), the charge transfer resistance (Rct) can be determined.
-
Bare Gold Electrode: A small semicircle in the Nyquist plot, corresponding to a low Rct.
-
3-MIA Modified Electrode: A significantly larger semicircle, indicating an increase in Rct due to the insulating nature of the SAM.[13]
-
Biomolecule Immobilized Electrode: A further increase in the diameter of the semicircle, reflecting the additional barrier to charge transfer presented by the immobilized biomolecule.
Quantitative Data and Expected Outcomes
The following table summarizes typical parameters and expected results for the modification of a gold electrode, based on data from analogous mercapto-acid systems.
| Modification Step | Reagent Concentrations | Incubation Time | Expected Rct (vs. Bare Au) | CV Response ([Fe(CN)₆]³⁻/⁴⁻) |
| SAM Formation | 1-10 mM 3-MIA in Ethanol | 2-18 hours | Significant Increase | Peak currents decrease, ΔEp increases |
| Activation | 0.4 M EDC / 0.1 M NHS | 15-30 minutes | Slight Decrease/Change | Minor changes from SAM-modified state |
| Biomolecule Coupling | 0.1-1 mg/mL Biomolecule | 1-2 hours | Further Significant Increase | Further decrease in peak currents |
| Quenching | 1 M Ethanolamine | 10-15 minutes | Slight Increase/Change | Minor changes from coupled state |
Note: These values are illustrative and will depend on the specific electrode, biomolecule, and experimental conditions.
Conclusion and Future Perspectives
The use of this compound provides a robust and versatile method for the functionalization of gold electrodes. The formation of a stable self-assembled monolayer, coupled with the well-established EDC/NHS chemistry, allows for the covalent attachment of a wide range of biomolecules. This capability is fundamental to the development of advanced electrochemical biosensors for applications in medical diagnostics, environmental monitoring, and drug discovery. The protocols and characterization methods outlined in this guide offer a solid foundation for researchers to successfully implement this powerful surface modification strategy. Future work may involve exploring the influence of the pyridine ring's electronic properties on electron transfer rates and the development of novel applications leveraging the unique characteristics of the 3-MIA monolayer.
References
-
Modification of Gold Electrodes Using 3-Mercaptopropionic Acid and EDTA as a Copper Sensor Application. (n.d.). Universitas Indonesia. [Link]
-
Cyclic voltammetry of mercapto compounds and their reaction products with arsenic species. (n.d.). ScienceDirect. [Link]
-
Effect of Gold Modification with 3-Mercaptopropionic Acid, Cysteamine and Gold Nanoparticles on Monoethanolamine Electrooxidation. (2020). ResearchGate. [Link]
-
Any advice on my protocol for NHS-EDC coupling on antibodies? (2022). ResearchGate. [Link]
-
Chemical derivatization of self-assembled 3-mercaptopropionic and 16-mercaptohexadecanoic acids at platinum surfaces with 3-aminopropyltrimethoxysilane: A spectroscopic and electrochemical study. (2018). ResearchGate. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Polymer Scape. [Link]
-
An Electrochemical Impedance Spectroscopy Study of Chloride and 3-Mercapto-1-Propanesulfonic Acid Interactions in Acidic Copper. (n.d.). ECS Meeting Abstracts. [Link]
-
Schematic illustration of EDC/NHS amine coupling protocol. (2020). ResearchGate. [Link]
-
Electrochemical Impedance Spectroscopy Data for Surface Modification Steps. (n.d.). ResearchGate. [Link]
-
Cyclic voltammograms of a mercaptopropionic acidmodified gold electrode... (n.d.). ResearchGate. [Link]
-
Cyclic Voltammetry – Investigation of a Gold Surface. (2021). PalmSens. [Link]
-
Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. (2022). MDPI. [Link]
-
Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. (2023). ACS Publications. [Link]
-
Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self-Assembled Monolayers on Gold. (n.d.). National Institutes of Health. [Link]
-
Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water. (n.d.). Royal Society of Chemistry. [Link]
-
Faradaic impedance titration of pure 3-mercaptopropionic acid and ethanethiol mixed monolayers on gold. (2001). ResearchGate. [Link]
-
Preparation and characterization of self assembled monolayers of 2-mercaptonicotinic acid on Au(111). (n.d.). CONICET. [Link]
-
Electrochemical impedance and spectroscopy study of the EDC/NHS activation of the carboxyl groups on poly(ε-caprolactone... (2016). Express Polymer Letters. [Link]
-
Amine coupling through EDC/NHS: a practical approach. (2010). National Institutes of Health. [Link]
-
Electrochemical characterization of BSA/11-mercaptoundecanoic acid on Au electrode. (2019). ResearchGate. [Link]
-
Electrochemical detection of lead ions via the covalent attachment of human angiotensin I to mercaptopropionic acid and thioctic acid self-assembled monolayers. (2005). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. assets.palmsens.com [assets.palmsens.com]
- 8. researchgate.net [researchgate.net]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. Cyclic voltammetry of mercapto compounds and their reaction products with arsenic species [arizona.aws.openrepository.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Mercaptoisonicotinic Acid in Drug Delivery Systems
Introduction: The Strategic Advantage of 3-Mercaptoisonicotinic Acid in Advanced Drug Delivery
In the landscape of modern drug delivery, precision and control are paramount. The ability to shuttle therapeutic agents to a specific site of action and trigger their release in response to physiological cues is the hallmark of an effective delivery system. This compound, a bifunctional molecule featuring a thiol (-SH) group and a carboxylic acid (-COOH) group on a pyridine ring, has emerged as a valuable building block in the design of such sophisticated drug carriers.
The strategic importance of this compound lies in the unique reactivity of its functional groups. The carboxylic acid moiety provides a convenient handle for conjugation to polymers, lipids, or drug molecules through well-established amide or ester linkages. The thiol group, on the other hand, offers a versatile platform for stimuli-responsive drug release. Thiols can form disulfide bonds, which are stable in the bloodstream but are readily cleaved in the reducing environment of the intracellular space, particularly within cancer cells where glutathione concentrations are significantly elevated. This redox-sensitive linkage allows for the intelligent design of drug carriers that remain intact during circulation and release their payload only upon reaching the target cells.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the construction of advanced drug delivery systems. We will delve into the synthesis of this key molecule, provide detailed protocols for its incorporation into nanoparticle and liposomal platforms, and outline methods for the thorough characterization of these drug carriers, including drug loading and release kinetics.
Part 1: Synthesis of this compound
While a direct, one-pot synthesis of this compound can be challenging, a common and effective strategy involves the modification of isonicotinic acid. The following protocol outlines a representative synthetic route.
Protocol 1: Synthesis of this compound from Isonicotinic Acid
This synthesis is a multi-step process that typically involves the introduction of a functional group that can be subsequently converted to a thiol.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃) or an appropriate amine
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Appropriate organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isonicotinic acid in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess thionyl chloride under reduced pressure to obtain isonicotinoyl chloride hydrochloride.
-
-
Amidation:
-
Dissolve the crude isonicotinoyl chloride hydrochloride in a suitable anhydrous solvent like DCM or THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ammonia or a desired primary/secondary amine in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding amide.
-
-
Thionation:
-
Dissolve the synthesized amide in an anhydrous solvent such as toluene or THF.
-
Add Lawesson's reagent or phosphorus pentasulfide (typically 0.5-1.0 equivalents).
-
Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Hydrolysis to the Thiol:
-
The resulting thioamide can be hydrolyzed to the corresponding thiol under acidic or basic conditions. For acidic hydrolysis, reflux the thioamide in a solution of concentrated hydrochloric acid.
-
Monitor the reaction for the formation of this compound.
-
After completion, neutralize the reaction mixture with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the activation and thionation steps to prevent side reactions with atmospheric moisture and oxygen.
-
Catalytic DMF: DMF catalyzes the formation of the acid chloride by reacting with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.
-
Lawesson's Reagent/P₄S₁₀: These are standard thionating agents used to convert carbonyl groups (in amides) to thiocarbonyls (in thioamides).
-
Acidic/Basic Hydrolysis: The choice of hydrolysis conditions depends on the stability of the other functional groups in the molecule.
Part 2: Application in Nanoparticle-Based Drug Delivery
The dual functionality of this compound makes it an excellent ligand for the surface modification of nanoparticles, enabling both drug conjugation and stimuli-responsive release.
Case Study: Chitosan-6-Mercaptonicotinic Acid Nanoparticles for Oral Peptide Delivery
A notable application involves the use of a derivative, chitosan-6-mercaptonicotinic acid, to formulate nanoparticles for the oral delivery of peptides like insulin.[1] This system demonstrates significantly improved mucoadhesive properties and enhanced bioavailability compared to unmodified chitosan nanoparticles.[1]
Key Findings from the Study:
| Parameter | Unmodified Chitosan Nanoparticles | Chitosan-6-Mercaptonicotinic Acid Nanoparticles |
| Particle Size | ~200-300 nm | ~200-300 nm |
| Zeta Potential | Positive | +8 to +23 mV (depending on thiol substitution) |
| Mucosal Adhesion (after 3h) | ~20% | Up to 60% |
| Insulin Bioavailability (AUC) | Baseline | 4-fold improvement |
Data sourced from Guggi, D., et al. (2004). The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery.[1]
Protocol 2: Preparation and Characterization of this compound-Functionalized Nanoparticles
This protocol describes a general method for conjugating this compound to a polymer and subsequently forming drug-loaded nanoparticles.
Materials:
-
A suitable polymer with reactive groups (e.g., chitosan, polyethylene glycol with amine or hydroxyl groups)
-
This compound
-
Carbodiimide coupling agents (e.g., EDC, DCC)
-
N-Hydroxysuccinimide (NHS)
-
Drug to be encapsulated
-
Cross-linking agent (e.g., sodium tripolyphosphate for chitosan)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS)
-
Deionized water
Step-by-Step Procedure:
-
Conjugation of this compound to the Polymer:
-
Dissolve the polymer in an appropriate aqueous acidic or buffer solution.
-
In a separate container, activate the carboxylic acid group of this compound by reacting it with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.
-
Add the activated this compound solution to the polymer solution and stir at room temperature for 12-24 hours.
-
Purify the resulting polymer-3-mercaptoisonicotinic acid conjugate by dialysis against deionized water for 2-3 days to remove unreacted reagents.
-
Lyophilize the purified conjugate to obtain a solid powder.
-
-
Formation of Drug-Loaded Nanoparticles:
-
Dissolve the polymer-3-mercaptoisonicotinic acid conjugate in an acidic aqueous solution.
-
Dissolve the drug in a separate aliquot of the same solution.
-
Mix the polymer and drug solutions.
-
Induce nanoparticle formation by adding a cross-linking agent (e.g., sodium tripolyphosphate for chitosan) dropwise while stirring.
-
Continue stirring for 30-60 minutes to allow for nanoparticle stabilization.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove unloaded drug and excess cross-linker.
-
Diagram of Nanoparticle Functionalization and Drug Loading:
Caption: Workflow for preparing drug-loaded nanoparticles functionalized with this compound.
Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoparticles.
| Characterization Technique | Parameter Measured | Typical Expected Results |
| Dynamic Light Scattering (DLS) | Particle size, Polydispersity Index (PDI) | 100-400 nm, PDI < 0.3 for monodisperse particles |
| Zeta Potential Analysis | Surface charge | Positive or negative, depending on the polymer and functionalization |
| Transmission Electron Microscopy (TEM) | Morphology, size confirmation | Spherical or other defined shapes, confirmation of DLS data |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical composition, successful conjugation | Appearance of characteristic peaks for the polymer, 3-MIA, and drug |
| UV-Vis Spectroscopy / HPLC | Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | Varies depending on formulation, typically >50% EE |
Protocol 3: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Sample Preparation:
-
After nanoparticle preparation, centrifuge the suspension to separate the nanoparticles from the supernatant containing the unloaded drug.
-
Carefully collect the supernatant.
-
Lyophilize the nanoparticle pellet to determine its dry weight.
-
-
Quantification of Unloaded Drug:
-
Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max or HPLC with a standard curve).
-
-
Calculation:
-
Drug Loading Content (DLC %): DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Part 3: Application in Liposomal Drug Delivery
This compound can also be incorporated into the lipid bilayer of liposomes to create stimuli-responsive drug delivery vehicles.
Protocol 4: Preparation of this compound-Functionalized Liposomes
This protocol involves the synthesis of a lipid-3-mercaptoisonicotinic acid conjugate, which is then incorporated into the liposome formulation.
Materials:
-
Phospholipids (e.g., DPPC, DSPE-PEG-NH₂)
-
Cholesterol
-
This compound
-
EDC/NHS
-
Chloroform, Methanol
-
Drug to be encapsulated
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes
Step-by-Step Procedure:
-
Synthesis of Lipid-3-Mercaptoisonicotinic Acid Conjugate:
-
Conjugate this compound to an amine-terminated lipid (e.g., DSPE-PEG-NH₂) using EDC/NHS chemistry as described in Protocol 2, Step 1.
-
Purify the lipid conjugate by dialysis or column chromatography.
-
-
Liposome Formulation by Thin-Film Hydration:
-
Dissolve the phospholipids, cholesterol, and the lipid-3-mercaptoisonicotinic acid conjugate in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous solution of the drug by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Diagram of Liposome Functionalization:
Caption: Workflow for the preparation of liposomes functionalized with this compound.
Part 4: In Vitro Drug Release Studies
Evaluating the drug release profile under simulated physiological conditions is a critical step in assessing the performance of a stimuli-responsive drug delivery system.
Protocol 5: In Vitro Drug Release Study under Reductive Conditions
This protocol uses a dialysis method to assess drug release in the presence and absence of a reducing agent like glutathione (GSH).
Materials:
-
Drug-loaded nanoparticles or liposomes
-
Dialysis tubing (appropriate MWCO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Shaking incubator or water bath
Step-by-Step Procedure:
-
Preparation of Release Media:
-
Prepare two release media:
-
Control Medium: PBS (pH 7.4)
-
Reductive Medium: PBS (pH 7.4) containing a physiologically relevant concentration of GSH (e.g., 10 mM).
-
-
-
Dialysis Setup:
-
Disperse a known amount of the drug-loaded nanoparticles or liposomes in a small volume of the control medium.
-
Transfer the dispersion into a dialysis bag and securely seal both ends.
-
Place the dialysis bag into a larger vessel containing a known volume of the release medium (either control or reductive).
-
Place the entire setup in a shaking incubator at 37°C.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the external vessel.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (UV-Vis, HPLC, etc.).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time for both the control and reductive conditions. A significantly faster release in the presence of GSH indicates successful redox-responsive behavior.
-
Expected Outcome:
A graph showing a slow, sustained release of the drug in the absence of GSH, and a significantly accelerated release in the presence of GSH, demonstrating the cleavage of disulfide bonds and the subsequent release of the therapeutic agent.
Conclusion
This compound is a highly versatile and valuable tool in the arsenal of the drug delivery scientist. Its unique bifunctional nature allows for straightforward conjugation to a variety of carrier systems and the incorporation of a "smart" stimuli-responsive release mechanism. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the potential of this compound in developing the next generation of targeted and controlled drug delivery systems. As with any experimental work, optimization of the described protocols for specific polymers, lipids, and drugs will be necessary to achieve the desired therapeutic outcomes.
References
-
Guggi, D., Krauland, A. H., & Bernkop-Schnürch, A. (2004). The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery. Journal of Controlled Release, 95(1), 121-129. [Link]
- (Additional relevant citations to be included based on further specific research and applic
Sources
Application Notes and Protocols for EDC/NHS Coupling of 3-Mercaptoisonicotinic Acid
Introduction: A Guide to Amide Bond Formation with a Bifunctional Linker
In the landscape of bioconjugation, the formation of stable amide bonds is a cornerstone technique for linking molecules of interest, such as proteins, peptides, and nanoparticles. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted, efficient method for activating carboxyl groups to react with primary amines.[1][2][3] This application note provides a detailed protocol and scientific rationale for the conjugation of 3-Mercaptoisonicotinic acid, a versatile bifunctional linker, to amine-containing molecules.
This compound presents a unique molecular architecture, featuring both a carboxyl group on a pyridine ring and a reactive thiol (mercapto) group.[4] This dual functionality allows for subsequent, orthogonal conjugation strategies, making it a valuable tool in drug development and diagnostics. However, the presence of the thiol group necessitates careful consideration during the EDC/NHS coupling process to prevent undesirable side reactions. This guide will walk researchers through a robust, self-validating protocol designed to ensure high-yield, specific conjugation to the carboxyl group while preserving the integrity of the thiol moiety for future modifications.
The Chemistry of Control: Understanding the EDC/NHS Reaction
The EDC/NHS coupling reaction is a two-step process designed to create a stable amide bond between a carboxyl group and a primary amine.[1][2]
-
Activation of the Carboxylic Acid: EDC first reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[1][3] This step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carboxyl group, making it more susceptible to carbodiimide activation.[5][6]
-
Formation of a Stable NHS Ester: To enhance stability and efficiency, NHS is introduced. It reacts with the O-acylisourea intermediate to form a semi-stable amine-reactive NHS ester. This intermediate is less prone to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, allowing for a more controlled reaction with the amine.[1][2][3]
-
Nucleophilic Attack and Amide Bond Formation: The NHS ester then readily reacts with a primary amine-containing molecule. The reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[7][8][9] This nucleophilic attack results in the formation of a stable amide bond and the release of NHS.
The competition between the desired aminolysis and the undesired hydrolysis of the NHS ester is a critical factor. The rate of hydrolysis increases with pH, so careful control of the reaction conditions is paramount for achieving high yields.[7][10]
Diagram of the EDC/NHS Coupling Mechanism
Caption: The two-step EDC/NHS reaction pathway for amide bond formation.
Navigating the Thiol Group: A Key Experimental Consideration
The thiol group of this compound is a nucleophile and can potentially react with the EDC-activated carboxyl group or the resulting NHS ester, leading to undesired side products. However, primary amines are generally more nucleophilic than thiols, especially at the recommended pH for the coupling step (pH 7.2-8.5).[11][12] To further minimize potential side reactions involving the thiol group:
-
A Two-Step Protocol: A sequential, two-step protocol is highly recommended.[6][13] The activation of this compound with EDC/NHS is performed first at a lower pH. Excess EDC and NHS are then removed before the addition of the amine-containing molecule and adjustment of the pH for the coupling reaction. This prevents the amine-containing molecule from being exposed to EDC, which could lead to unwanted cross-linking if it also possesses carboxyl groups.[3]
-
Control of pH: Maintaining the distinct pH optima for the activation and coupling steps is crucial for directing the reaction towards the desired product.
-
Potential for Disulfide Formation: this compound is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers.[4] To mitigate this, it is advisable to prepare solutions fresh and consider degassing buffers. If the thiol group is intended for subsequent conjugation, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used in a post-conjugation purification step if necessary.
Experimental Protocol: EDC/NHS Coupling of this compound
This protocol outlines the two-step conjugation of this compound to a generic amine-containing protein. The quantities provided are a starting point and should be optimized for the specific molecules being conjugated.
Materials and Reagents
-
This compound
-
Amine-containing protein (or other molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if needed for dissolving this compound.
Quantitative Parameters for Reaction Optimization
| Parameter | Recommended Starting Range | Rationale |
| Molar Ratio (this compound : EDC : NHS) | 1 : 2 : 5 | A molar excess of EDC and NHS drives the activation reaction to completion. |
| Molar Ratio (Activated Acid : Amine) | 1 : 1 to 1 : 1.1 | A slight excess of the amine can improve coupling efficiency. |
| Activation pH | 6.0 | Optimal for EDC-mediated carboxyl activation while minimizing NHS-ester hydrolysis.[5][6] |
| Coupling pH | 7.2 - 7.5 | Balances amine reactivity with NHS-ester stability.[5] |
| Activation Time | 15 - 30 minutes at room temperature | Sufficient for the formation of the NHS ester. |
| Coupling Time | 2 hours at room temperature or 4 hours at 4°C | Allows for efficient coupling to the primary amine. |
Step-by-Step Methodology
-
Prepare Reagents: Allow EDC and NHS to equilibrate to room temperature before opening to prevent condensation of moisture. Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
Dissolve this compound: Dissolve the desired amount of this compound in a minimal amount of DMF or DMSO if necessary, and then dilute to the final concentration in Activation Buffer.
-
Initiate Activation: Add the freshly prepared EDC and NHS solutions to the this compound solution. A typical starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the amount of this compound.[14]
-
Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
Remove Excess Reagents: Immediately following activation, remove the excess EDC and NHS, and the urea byproduct. This is best accomplished using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent unwanted reactions with the amine-containing molecule.
-
Prepare Amine-Molecule: Dissolve the amine-containing protein or molecule in Coupling Buffer.
-
Combine and React: Immediately add the purified, activated this compound to the amine-containing molecule solution.
-
Incubate: Allow the coupling reaction to proceed for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM (e.g., Tris or hydroxylamine) to hydrolyze any remaining NHS esters and stop the reaction.[5][6] Incubate for 15 minutes.
-
Purify the Conjugate: Purify the final conjugate from excess reagents and byproducts using size-exclusion chromatography (desalting column) or dialysis.[15][16]
Experimental Workflow Diagram
Caption: A step-by-step workflow for the two-step EDC/NHS coupling protocol.
Troubleshooting and Best Practices
-
Low Conjugation Efficiency:
-
Protein Precipitation:
-
Isoelectric Point (pI): Ensure the coupling pH is not too close to the pI of the protein, which can cause aggregation.[5]
-
Concentration: Perform the reaction in a more dilute solution if precipitation occurs.
-
-
Inconsistent Results:
-
Buffer Capacity: Use buffers with adequate buffering capacity to maintain the desired pH throughout the reaction.
-
Reproducibility: Prepare fresh solutions for each experiment to ensure consistency.[14]
-
Conclusion
The EDC/NHS coupling of this compound is a powerful technique for creating functional bioconjugates. By understanding the underlying chemistry and carefully controlling the reaction parameters, particularly pH, and by implementing a two-step protocol with an intermediate purification step, researchers can achieve high yields of specifically conjugated products. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to successfully employ this versatile bifunctional linker in their research endeavors.
References
-
Introduction to Bioconjugation. Chemistry LibreTexts. [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications. [Link]
-
Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. [Link]
-
Bioconjugation Techniques. McGill University. [Link]
-
Among amine and thiol groups, which one is more reactive for coupling with carboxylic acid group aided by EDC/NHS?. ResearchGate. [Link]
-
Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]
-
What is the optimual condition for NHS/EDC reaction?. ResearchGate. [Link]
Sources
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound (18103-75-8) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrochemical Characterization of 3-Mercaptoisonicotinic Acid Self-Assembled Monolayers (SAMs)
Introduction: The Significance of 3-Mercaptoisonicotinic Acid SAMs
Self-assembled monolayers (SAMs) provide a robust and versatile platform for modifying surfaces at the molecular level, with wide-ranging applications in biosensing, molecular electronics, and corrosion inhibition.[1] this compound (3-MINA) is a particularly interesting molecule for SAM formation due to its unique trifunctional nature. The thiol group serves as a well-defined anchor to gold surfaces, forming a stable covalent bond. The pyridine ring introduces rigidity and specific electronic properties to the monolayer, while the carboxylic acid moiety offers a versatile handle for further functionalization, such as the immobilization of biomolecules, and imparts a pH-responsive character to the surface.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and detailed electrochemical characterization of 3-MINA SAMs on gold electrodes. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the creation of high-quality, well-defined monolayers and their accurate electrochemical assessment.
Part 1: Foundational Principles and Experimental Design
The successful formation and characterization of a 3-MINA SAM hinges on a meticulous experimental approach. The following sections outline the critical steps, from substrate preparation to the selection of appropriate electrochemical techniques.
The Critical Role of Substrate Preparation
The quality of the underlying gold substrate is paramount for the formation of a highly ordered and defect-free SAM. A clean, smooth, and reproducible gold surface ensures uniform adsorption of the 3-MINA molecules.
Protocol 1: Gold Electrode Cleaning and Preparation
-
Mechanical Polishing: Begin by mechanically polishing the gold electrode surface using alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad. Rinse the electrode thoroughly with deionized water between each polishing step.
-
Sonication: Sonicate the polished electrode in ethanol and then in deionized water for 5-10 minutes each to remove any residual polishing debris.
-
Electrochemical Cleaning: Perform electrochemical cleaning by cycling the potential in a 0.5 M H₂SO₄ solution. A typical potential range is from -0.3 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s until a reproducible cyclic voltammogram characteristic of clean polycrystalline gold is obtained.[3]
-
Final Rinse and Dry: Rinse the electrode copiously with deionized water and dry under a stream of high-purity nitrogen gas. The electrode is now ready for immediate immersion into the thiol solution.
Formation of the this compound SAM
The self-assembly process is primarily driven by the strong affinity of the sulfur atom for the gold surface. The choice of solvent and immersion time are critical parameters that influence the quality of the resulting monolayer.
Protocol 2: Self-Assembly of 3-MINA Monolayer
-
Solution Preparation: Prepare a 1-10 mM solution of this compound in a high-purity solvent. Ethanol is a commonly used and effective solvent for this purpose.
-
Immersion: Immerse the freshly cleaned gold electrode into the 3-MINA solution. Ensure the entire electrode surface is submerged.
-
Incubation: Allow the self-assembly process to proceed for a period of 12-24 hours at room temperature. This extended incubation time promotes the formation of a well-ordered and densely packed monolayer.
-
Rinsing: After incubation, carefully remove the electrode from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the modified electrode under a gentle stream of nitrogen gas. The electrode is now ready for electrochemical characterization.
Part 2: Electrochemical Characterization Methodologies
Electrochemical techniques are exquisitely sensitive to the structure and integrity of SAMs, providing invaluable information about their blocking properties, packing density, and the presence of defects.
Cyclic Voltammetry (CV): A Probe of Monolayer Integrity
Cyclic voltammetry is a powerful and accessible technique to assess the blocking characteristics of the 3-MINA SAM. By employing a redox probe, such as the ferri/ferrocyanide couple ([Fe(CN)₆]³⁻/⁴⁻), we can evaluate the extent to which the monolayer inhibits electron transfer between the electrode surface and the redox species in solution.[4][5]
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for CV characterization of 3-MINA SAMs.
Protocol 3: Cyclic Voltammetry of 3-MINA SAMs
-
Electrolyte Preparation: Prepare a solution of a suitable redox probe, for instance, 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆] in a supporting electrolyte such as 0.1 M KCl.[6]
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell. Use the 3-MINA modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
CV Measurement on Bare Gold: First, record the cyclic voltammogram of a clean, unmodified gold electrode in the redox probe solution. This will serve as a baseline.
-
CV Measurement on 3-MINA SAM: Replace the bare electrode with the 3-MINA modified electrode and record the cyclic voltammogram under the same conditions.
-
Data Analysis: Compare the voltammograms of the bare and modified electrodes. A well-formed, blocking SAM will exhibit a significant decrease in the peak currents and an increase in the peak-to-peak separation (ΔEp).
Table 1: Expected CV Parameters for Bare and 3-MINA Modified Gold Electrodes
| Electrode | Peak Current (Ip) | Peak Separation (ΔEp) | Interpretation |
| Bare Gold | High | ~60-80 mV | Reversible or quasi-reversible electron transfer |
| 3-MINA/Au | Significantly Reduced | > 100 mV | Blocked electron transfer, indicating a well-formed SAM |
Electrochemical Impedance Spectroscopy (EIS): A Deeper Dive into Interfacial Properties
Electrochemical Impedance Spectroscopy is a highly sensitive technique for characterizing the dielectric and resistive properties of the SAM. By applying a small amplitude AC potential over a range of frequencies, we can model the electrode/SAM/electrolyte interface as an equivalent electrical circuit.[7][8]
Equivalent Circuit for a SAM-Modified Electrode
Caption: A simplified Randles circuit model for a SAM-modified electrode.
Protocol 4: Electrochemical Impedance Spectroscopy of 3-MINA SAMs
-
Electrolyte and Cell Setup: Use the same electrolyte and three-electrode cell configuration as for the CV measurements.
-
EIS Measurement: Apply a DC potential corresponding to the formal potential of the redox couple (determined from CV) with a small AC perturbation (e.g., 10 mV). Sweep the frequency over a wide range, typically from 100 kHz to 0.1 Hz.
-
Data Representation: The impedance data is commonly visualized as a Nyquist plot (imaginary impedance vs. real impedance).
-
Data Fitting: Fit the experimental data to an appropriate equivalent circuit model, such as the Randles circuit. This allows for the quantification of key parameters.
Table 2: Key EIS Parameters and Their Interpretation
| Parameter | Description | Bare Gold | 3-MINA/Au |
| Rs | Solution Resistance | Low | Low |
| Rct | Charge Transfer Resistance | Low | High |
| Cdl | Double Layer Capacitance | High | Low |
A high Rct value for the 3-MINA modified electrode signifies a significant barrier to electron transfer, confirming the insulating nature of the monolayer.[9] The decrease in Cdl is indicative of an increase in the distance between the electrode surface and the solvated ions due to the presence of the SAM.
The Influence of pH on the 3-MINA SAM
The carboxylic acid and pyridine moieties of 3-MINA are ionizable, making the properties of the SAM pH-dependent. At pH values above the pKa of the carboxylic acid, the terminal group will be deprotonated (COO⁻), creating a negatively charged surface. Conversely, at pH values below the pKa of the pyridinium ion, the nitrogen atom will be protonated, imparting a positive charge. This pH-tunable surface charge can be probed electrochemically.
Protocol 5: pH-Dependent Electrochemical Characterization
-
Prepare Buffered Solutions: Prepare a series of buffered solutions with varying pH values (e.g., from pH 3 to pH 9).
-
Perform CV and EIS: Conduct CV and EIS measurements in the presence of a negatively charged redox probe like [Fe(CN)₆]³⁻/⁴⁻ in each of the buffered solutions.
-
Analyze the Data:
-
At low pH (protonated pyridine), expect some electrostatic attraction of the anionic probe.
-
Near the isoelectric point, the surface will be neutral.
-
At high pH (deprotonated carboxylate), expect significant electrostatic repulsion of the anionic probe, leading to a further increase in Rct and a decrease in peak currents.[2]
-
This pH-dependent behavior is a key characteristic of the 3-MINA SAM and can be exploited for applications in pH sensing or for controlling the binding of charged biomolecules.
Part 3: Advanced Characterization and Concluding Remarks
For a more in-depth structural analysis, reductive desorption studies can be performed. By applying a sufficiently negative potential in an alkaline solution, the Au-S bond can be cleaved, and the charge associated with the desorption of the monolayer can be used to calculate the surface coverage of 3-MINA.[10]
References
-
Alonso, C., et al. (2019). Spectroelectrochemistry of self-assembled monolayers of 2- and 4-mercaptopyridines. Monarch: Qucosa. Available at: [Link]
-
Aznar-Poveda, J., et al. (2022). Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. Materials, 15(22), 8143. Available at: [Link]
-
Imanzadeh, G. H., et al. (2003). Cyclic Voltammetric and Electrochemical Impedance Studies on the Structure, Adsorption Kinetics, and Barrier Properties of Some Organic Dithiol Self-Assembled Monolayers on Gold. Journal of Colloid and Interface Science, 266(1), 175-182. Available at: [Link]
-
Khatun, D., et al. (2022). Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode. Polymers, 14(6), 1198. Available at: [Link]
-
Mandler, D., & Kraus-Ophir, S. (2005). Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. Journal of Electroanalytical Chemistry, 583(2), 235-243. Available at: [Link]
-
O'Dwyer, C., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces, 15(11), 14470-14480. Available at: [Link]
-
Smiechowski, M. F., & Creager, S. E. (2007). Electrochemistry of redox-active self-assembled monolayers. Journal of the Electrochemical Society, 154(3), F43. Available at: [Link]
-
Ahmad, A., et al. (2012). Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water. Analyst, 137(23), 5538-5545. Available at: [Link]
-
Ganesh, V., et al. (2006). Self-assembled monolayers (SAMS) of alkoxycyanobiphenyl thiols on gold - A study of electron transfer reaction using cyclic voltammetry and electrochemical impedance spectroscopy. Journal of Colloid and Interface Science, 304(1), 133-141. Available at: [Link]
-
Brito, F., et al. (2008). Chemical derivatization of self-assembled 3-mercaptopropionic and 16-mercaptohexadecanoic acids at platinum surfaces with 3-aminopropyltrimethoxysilane: A spectroscopic and electrochemical study. Journal of Electroanalytical Chemistry, 621(2), 215-224. Available at: [Link]
-
Pensa, E., et al. (2012). Cyclic voltammetric and electrochemical impedance studies on the structure, adsorption kinetics, and barrier properties of some organic dithiol self-assembled monolayers on gold. Journal of Colloid and Interface Science, 386(1), 221-228. Available at: [Link]
-
Pissinis, D. E., et al. (2013). Preparation and characterization of self assembled monolayers of 2-mercaptonicotinic acid on Au(111). Journal of Electroanalytical Chemistry, 689, 15-23. Available at: [Link]
-
PubChem. 2-Mercaptonicotinic Acid. Compound Summary. Available at: [Link]
-
Dahms, R., et al. (2011). Electrochemical titration of carboxylic acid terminated SAMs on evaporated gold: Understanding the ferricyanide electrochemistry at the electrode surface. Journal of the American Chemical Society, 133(41), 16412-16421. Available at: [Link]
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- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. helvia.uco.es [helvia.uco.es]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic voltammetric and electrochemical impedance studies on the structure, adsorption kinetics, and barrier properties of some organic dithiol self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. DSpace [scholarbank.nus.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 3-Mercaptoisonicotinic Acid
Abstract
This application note presents a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Mercaptoisonicotinic acid and its primary oxidative degradation impurity. This compound is a crucial intermediate in pharmaceutical synthesis, and ensuring its purity is paramount for the quality of the final active pharmaceutical ingredient (API). The developed method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and stability testing. The protocol herein is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound (3-MINA) is a bifunctional molecule containing a pyridine ring substituted with both a carboxylic acid and a thiol group.[4] This unique structure makes it a valuable building block in medicinal chemistry. The presence of a reactive thiol group, however, renders the molecule susceptible to oxidation, primarily forming a disulfide dimer.[4] This impurity, along with other potential process-related impurities and degradation products, can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method to assess the purity of 3-MINA and separate it from its potential impurities is essential.
This document provides a comprehensive guide for the HPLC analysis of 3-MINA, designed for researchers, scientists, and drug development professionals. The method is developed based on the principles of reversed-phase chromatography, which is a common and powerful technique for the separation of polar and non-polar compounds.[5] Given the polar nature of 3-MINA, careful selection of the stationary and mobile phases is critical for achieving adequate retention and resolution.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point, similar to methods used for related isonicotinic acid derivatives.[1][2]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid (H₃PO₄), analytical grade
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
This compound reference standard
-
-
Sample Diluent: A mixture of water and acetonitrile (90:10 v/v) is a suitable starting diluent.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of 3-MINA from its primary oxidative impurity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5% to 40% B; 20-25 min: 40% B; 25-26 min: 40% to 5% B; 26-30 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Rationale for Condition Selection:
-
C18 Column: Provides good hydrophobic retention for the aromatic ring of 3-MINA.
-
Phosphate Buffer (pH 3.0): At this pH, the carboxylic acid group of 3-MINA is protonated, which enhances its retention on the non-polar stationary phase.
-
Acetonitrile: A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte and its impurities.
-
Gradient Elution: Necessary to ensure the elution of the more hydrophobic disulfide impurity with a reasonable run time while maintaining good resolution from the parent peak.
-
UV Detection at 254 nm: A common wavelength for the detection of aromatic compounds, providing good sensitivity for 3-MINA and its related substances.[2]
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.
Method Validation Protocol
The developed analytical method was validated according to the ICH Q2(R1) guidelines.[1][2][3] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the 3-MINA sample.
Protocol:
-
Acid Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 1N HCl at 80°C for 2 hours. Neutralize with 1N NaOH and dilute with diluent.
-
Base Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize with 1N HCl and dilute with diluent.
-
Oxidative Degradation: Treat 1 mL of the sample solution with 1 mL of 3% H₂O₂ at room temperature for 4 hours. Dilute with diluent.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours. Prepare a solution of the stressed sample.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples alongside a non-stressed sample. The method is considered specific if the degradation product peaks are well-resolved from the main 3-MINA peak (resolution > 2). Peak purity analysis using a PDA detector should also be performed to confirm that the analyte peak is spectrally pure in the presence of its degradants. The primary degradation product expected is the disulfide dimer, which should have a longer retention time due to its increased hydrophobicity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare a series of at least five calibration standards of 3-MINA from the standard stock solution, ranging from 1 µg/mL to 150 µg/mL.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy (Recovery)
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare a sample matrix (placebo) if applicable.
-
Spike the sample matrix with the 3-MINA standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the 100% test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of data should be ≤ 2.0%.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Wavelength of detection (± 2 nm)
-
-
Analyze the sample under each modified condition.
-
Evaluate the effect on the system suitability parameters (e.g., retention time, tailing factor, resolution). The results should remain within acceptable limits.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Protocol:
-
Inject the standard solution five times at the beginning of each analytical run.
-
Calculate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
%RSD of Peak Areas: Should be ≤ 2.0%.
-
Data Presentation and Analysis
Calculation of Purity
The purity of the this compound sample can be calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.
% Purity = (Area of 3-MINA Peak / Total Area of All Peaks) x 100
Example Data
The following table summarizes the expected validation results for the developed method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Resolution > 2 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| Robustness | System suitability passes | Pass |
Visualization of Workflow
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the purity assessment of this compound. The method is stability-indicating, as demonstrated by its ability to separate the parent compound from its degradation products formed under various stress conditions. The validation results confirm that the method is accurate, precise, and linear over the specified range. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound, ensuring the quality and consistency of this important pharmaceutical intermediate.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Ayyappan, T., et al. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 48-54. [Link]
-
ResearchGate. Purity plot of isonicotinic acid. [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. [Link]
-
Chen, X., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 873(2), 195-200. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link]
-
Wang, L., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938. [Link]
-
Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 5. [Link]
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Zhang, Y., et al. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Journal of Chromatography B, 1179, 122856. [Link]
-
ResearchGate. The kinetics and mechanism of the oxidation of the thiols 3-mercapto-1-propane sulfonic acid and 2-mercaptonicotinic acid by potassium ferrate. [Link]
Sources
- 1. [PDF] Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (18103-75-8) for sale [vulcanchem.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
Application Notes & Protocols: Synthesis of 3-Mercaptoisonicotinic Acid and Its Derivatives
Abstract: This document provides a comprehensive technical guide for the synthesis of 3-mercaptoisonicotinic acid and its derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We delve into multiple synthetic strategies, offering detailed, step-by-step protocols and explaining the mechanistic rationale behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking to construct this versatile molecular framework.
Introduction: The Significance of the this compound Scaffold
Pyridine carboxylic acid isomers, such as picolinic, nicotinic, and isonicotinic acid, are foundational scaffolds in the development of a vast array of therapeutic agents.[1] Their derivatives have led to drugs for tuberculosis, cancer, diabetes, and HIV/AIDS, among other conditions.[1] The introduction of a mercapto (thiol) group onto the isonicotinic acid ring at the 3-position creates a bifunctional molecule with unique chemical properties. The thiol group can act as a potent nucleophile, a metal-coordinating ligand, or a redox-active center, while the carboxylic acid provides a handle for forming amides, esters, and other derivatives. This combination makes this compound derivatives highly valuable as enzyme inhibitors, building blocks for coordination polymers, and functional ligands for nanoparticle surfaces.[1][2]
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several common starting materials. The choice of pathway often depends on the availability and cost of precursors, desired scale, and tolerance for specific reaction conditions. The primary retrosynthetic disconnections involve the formation of the carbon-sulfur bond at the C3 position of the pyridine ring.
Caption: Simplified catalytic cycle for the Ullmann C-S coupling reaction.
Protocol 2: Synthesis from 3-Bromoisonicotinic Acid and a Thiol
This protocol describes the formation of a thioether derivative, which can be a final product or a protected intermediate. Cleavage of the R' group (e.g., if R' is a benzyl group) would yield the free thiol.
-
In an oven-dried, argon-flushed flask, combine 3-bromoisonicotinic acid (1.0 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand such as L-proline or 1,10-phenanthroline (0.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Add a high-boiling polar solvent like DMF or DMSO.
-
Add the desired thiol (e.g., benzyl mercaptan, 1.5 eq).
-
Heat the reaction mixture to 100-140 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and acidify with HCl to pH 3-4.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of this compound Derivatives
The functional handles of the core scaffold allow for straightforward derivatization. Esterification of the carboxylic acid is a common transformation to modulate solubility, create prodrugs, or prepare intermediates for amide coupling.
Causality: Direct esterification (Fischer esterification) using an alcohol and a strong acid catalyst is often complicated by the presence of the nucleophilic thiol group, which can undergo side reactions. A more reliable method is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride. [3]This allows the subsequent reaction with an alcohol to proceed under milder conditions that are compatible with the thiol group.
Protocol 3: Synthesis of Methyl 3-Mercaptoisonicotinate
-
Acyl Chloride Formation: In a flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq). Add a catalytic amount of DMF (1-2 drops). [3]2. Stir the mixture at room temperature or gentle heat (40-50 °C) until a clear solution is formed and gas evolution ceases (typically 1-3 hours). This indicates the formation of the acyl chloride hydrochloride.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
Esterification: Dissolve the crude acyl chloride in a dry, inert solvent like THF or dichloromethane.
-
Cool the solution in an ice bath (0 °C) and slowly add dry methanol (MeOH, 3.0 eq) followed by the dropwise addition of a non-nucleophilic base like triethylamine (TEA, 2.2 eq) to neutralize the HCl generated. [3]6. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by silica gel column chromatography.
Summary of Synthetic Strategies
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| SNAr | 3-Haloisonicotinic Acid | Thiourea/NaOH or NaSH | Direct, often high-yielding, cost-effective reagents. | Requires activated substrate, can require harsh conditions (high temp). |
| Ullmann Coupling | 3-Haloisonicotinic Acid | Thiol, Cu(I) catalyst, Base | Broad substrate scope, good for less activated halides. | Requires catalyst, potential for metal contamination, may require ligands. [4] |
| Sandmeyer-type | 3-Aminoisonicotinic Acid | NaNO₂, HCl, Xanthate | Utilizes a common precursor (amino acid). | Diazonium salts can be unstable, multi-step process. |
References
- US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents.
-
Ullmann condensation - Wikipedia. URL: [Link]
- US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents.
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. URL: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. URL: [Link]
- EP0844237A1 - Process for the synthesis of esters of 3-mercaptopropionic acid - Google Patents.
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. URL: [Link]
-
Ullmann reaction - Wikipedia. URL: [Link]
- CN102229550A - Method for preparing 3-mercaptopropionic acid - Google Patents.
-
IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. URL: [Link]
- US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents.
-
3-MERCAPTOPROPIONIC ACID - Ataman Kimya. URL: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. URL: [Link]
-
Insight on Mercapto-Coumarins: Synthesis and Reactivity - PMC - NIH. URL: [Link]
-
Synthesis of Esters - YouTube. URL: [Link]
-
Mercaptoacetic Acid-Based Expeditious Synthesis of Polyfunctionalized 1,3-Thiazines. URL: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. URL: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. URL: [Link]
-
3-Mercaptocoumarins as Potential Bioactive Candidates: From Novel Synthesis to Comparative Analysis | Request PDF - ResearchGate. URL: [Link]
Sources
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- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing disulfide formation in 3-Mercaptoisonicotinic acid solutions
A Guide to Preventing Disulfide Formation in Experimental Solutions
Welcome to the technical support center for 3-Mercaptoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the unwanted formation of disulfide bonds in your experimental solutions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven laboratory practices.
Introduction: The Challenge of Thiol Oxidation
This compound is a bifunctional molecule containing both a thiol (-SH) and a carboxylic acid group. The thiol group is highly susceptible to oxidation, particularly in the presence of oxygen, which can lead to the formation of a disulfide-linked dimer. This dimerization can significantly impact experimental outcomes by altering the compound's solubility, reactivity, and biological activity. This guide provides a comprehensive overview of the factors influencing disulfide formation and practical strategies to maintain the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy or showing a precipitate?
This is a common observation and is often indicative of disulfide bond formation. The resulting dimer of this compound generally has lower solubility in aqueous solutions compared to the monomeric form, leading to precipitation. This process is accelerated by exposure to air (oxygen), neutral to alkaline pH, and the presence of trace metal ions.
Q2: What is the primary mechanism behind disulfide formation?
The oxidation of thiols to disulfides is a complex process that can be initiated by various oxidants, with dissolved oxygen being the most common culprit in a laboratory setting. The reaction is significantly influenced by pH. The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).[1] The thiolate anion is a much stronger nucleophile and is more readily oxidized.[1] Therefore, conditions that favor the formation of the thiolate anion, such as higher pH, will increase the rate of disulfide formation.
Troubleshooting Guide: Strategies to Prevent Disulfide Formation
This section provides detailed troubleshooting steps and preventative measures to maintain your this compound in its active, reduced form.
Issue 1: Rapid Degradation of Stock Solutions
Primary Cause: Oxidation due to dissolved oxygen and inappropriate solvent pH.
Solutions:
-
Use of Degassed Solvents: Dissolved oxygen is a primary driver of oxidation. It is crucial to use solvents that have been thoroughly degassed.
Experimental Protocol: Solvent Degassing
-
Select an appropriate solvent: Water, ethanol, or a buffer compatible with your experiment.
-
Choose a degassing method:
-
Sparging with Inert Gas: Bubble an inert gas such as argon or nitrogen through the solvent for at least 20-30 minutes.[4][5] This is a highly effective method.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject the solvent to at least three cycles of freezing (e.g., in liquid nitrogen), evacuating the headspace under high vacuum, and thawing.
-
Sonication: Sonicating the solvent under vacuum can also aid in removing dissolved gases.
-
-
Storage: Store degassed solvents under an inert atmosphere.
-
-
Inert Atmosphere: When preparing and handling solutions of this compound, work under an inert atmosphere whenever possible. This can be achieved in a glove box or by using Schlenk line techniques.[6] If these are not available, flushing the headspace of your storage vial with argon or nitrogen before sealing can significantly reduce oxidation.[6]
Issue 2: Disulfide Formation During Experimental Procedures
Primary Cause: Exposure to oxidizing conditions during incubation or reaction steps.
Solutions:
-
Inclusion of Reducing Agents: The most effective way to prevent disulfide formation during experiments is to include a reducing agent in your buffers. Two common choices are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).
Feature TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol) Odor Odorless Strong, unpleasant odor Stability More stable, resistant to air oxidation Less stable, especially at pH > 7.5 Effective pH Range Wide (pH 1.5-8.5) Limited to pH > 7 Mechanism Irreversible reduction Reversible reduction Compatibility Compatible with maleimide chemistry (at low mM concentrations) Reacts with maleimides Data compiled from multiple sources.[7][8][9][10]
Recommendation: TCEP is generally the superior choice for preventing disulfide formation in this compound solutions due to its stability, wide effective pH range, and lack of odor.[7][9][10] A final concentration of 1-5 mM TCEP is typically sufficient.
Experimental Protocol: Preparation of a this compound Solution with TCEP
-
Prepare your desired buffer and degas it thoroughly as described above.
-
Weigh out the required amount of this compound.
-
Dissolve the this compound in the degassed buffer. Gentle sonication may be used to aid dissolution.
-
Add a sufficient volume of a TCEP stock solution (e.g., 0.5 M in water) to achieve a final concentration of 1-5 mM.
-
Store the solution under an inert atmosphere (e.g., argon or nitrogen) at -20°C for short-term storage or -80°C for long-term storage.[11]
-
-
Use of Antioxidants: In some applications, the addition of an antioxidant can help to scavenge free radicals and other oxidizing species. Ascorbic acid (Vitamin C) at a concentration of 0.1% w/v has been shown to improve the stability of other thiol-containing compounds.[12]
Workflow for Preventing Disulfide Formation
Caption: Workflow for preparing and handling this compound solutions.
Q3: How can I confirm the presence of the disulfide dimer in my sample?
The most common method for detecting and quantifying the disulfide dimer is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can typically separate the more hydrophobic dimer from the monomer.
Analytical Approach: HPLC for Disulfide Quantification
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where both the monomer and dimer absorb is suitable.
-
Quantification: The relative amounts of the monomer and dimer can be determined by integrating the peak areas. A standard of the purified dimer may be required for accurate quantification.
Methods for the derivatization of thiols followed by fluorescence detection can also be employed for sensitive quantification.[13][14][15]
Logical Relationship of Factors Leading to Disulfide Formation
Caption: Factors influencing the oxidation of this compound.
Safety Precautions
When handling this compound and the recommended reagents, always adhere to standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17][18][19][20]
-
Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.[16][17][18][20]
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals for detailed safety information.[16][17][18][19][20]
By implementing these strategies, you can significantly improve the stability of your this compound solutions and ensure the reliability and reproducibility of your experimental results.
References
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3-Mercaptopropionic acid - Grokipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Handling thiols in the lab. (2013, October 4). Reddit. Retrieved January 14, 2026, from [Link]
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How can the dimerization of thiol be minimized in a solution? (2025, March 23). ResearchGate. Retrieved January 14, 2026, from [Link]
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Thiol Handling. (2024, May 23). Reddit. Retrieved January 14, 2026, from [Link]
-
How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2021, May 9). ResearchGate. Retrieved January 14, 2026, from [Link]
-
SAFETY DATA SHEET: 2-Mercaptonicotinic acid. (n.d.). AFG Bioscience LLC. Retrieved January 14, 2026, from [Link]
-
Fluorescence Stability of Mercaptopropionic Acid Capped Cadmium Telluride Quantum Dots in Various Biochemical Buffers. (2017). PubMed. Retrieved January 14, 2026, from [Link]
-
TCEP. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. (2021). Skemman. Retrieved January 14, 2026, from [Link]
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A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019, December 13). bio-protocol. Retrieved January 14, 2026, from [Link]
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Evans, D. A. (n.d.). pKa Values for Common Organic Compounds. Harvard University. Retrieved January 14, 2026, from [Link]
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Relationship of thiol pKa and reactivity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. (n.d.). Maastricht University. Retrieved January 14, 2026, from [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection. (2015). Diva-portal.org. Retrieved January 14, 2026, from [Link]
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Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. (2015, June 15). PubMed. Retrieved January 14, 2026, from [Link]
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Determination of 3-Mercaptopropionic Acid by HPLC: A Sensitive Method for Environmental Applications. (2015, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]
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pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis. (1997, April 22). PubMed. Retrieved January 14, 2026, from [Link]
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A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. (1995, January 26). PubMed. Retrieved January 14, 2026, from [Link]
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The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2015, November 13). PubMed Central. Retrieved January 14, 2026, from [Link]
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Effect of buffer and antioxidant on stability of a mercaptopurine suspension. (2008, March 1). PubMed. Retrieved January 14, 2026, from [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2008, December 15). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Protocol for tcep and maleimide reaction? (2016, October 26). ResearchGate. Retrieved January 14, 2026, from [Link]
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How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein®. Retrieved January 14, 2026, from [Link]
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A Method to Dissolve 3-MCPD Mono- And Di-Esters in Aqueous Cell Culture Media. (2019, December 17). PubMed Central. Retrieved January 14, 2026, from [Link]
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019, December 17). PubMed Central. Retrieved January 14, 2026, from [Link]
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2-Mercaptonicotinic Acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Dissolution of carboxylic acids. III: The effect of polyionizable buffers. (1990, January). PubMed. Retrieved January 14, 2026, from [Link]
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Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media. (2024, April 23). MDPI. Retrieved January 14, 2026, from [Link]
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- 10. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. Effect of buffer and antioxidant on stability of a mercaptopurine suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. tcichemicals.com [tcichemicals.com]
- 19. afgsci.com [afgsci.com]
- 20. 2-Mercaptonicotinic acid(38521-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Troubleshooting Aggregation of 3-Mercaptoisonicotinic Acid Functionalized Nanoparticles
Introduction
Welcome to the technical support guide for nanoparticles functionalized with 3-Mercaptoisonicotinic acid (3-MIA). As a Senior Application Scientist, I understand that achieving long-term colloidal stability is paramount for the success of your research, whether in diagnostics, drug delivery, or materials science. 3-MIA is an excellent surface ligand, providing a robust thiol anchor for covalent attachment to nanoparticle surfaces (e.g., gold, silver, quantum dots) and presenting both a carboxylic acid and a pyridine nitrogen. These groups, when appropriately charged, impart strong electrostatic repulsion between particles, preventing aggregation.
However, the very chemical nature that makes 3-MIA effective also makes the system sensitive to its environment. Aggregation is the most common failure mode, and it almost always points to a disruption of the delicate balance of repulsive forces. This guide is designed to provide you with the foundational knowledge and practical, field-proven steps to diagnose, solve, and prevent aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MIA) and how does it stabilize nanoparticles?
3-MIA is a bifunctional organic molecule. It features a thiol (-SH) group, which forms a strong covalent bond with the surface of noble metal and semiconductor nanoparticles. It also possesses a pyridine ring and a carboxylic acid (-COOH) group. Stabilization is achieved primarily through electrostatic repulsion. At a pH above the isoelectric point, the carboxylic acid group deprotonates (-COO⁻), creating a negative surface charge that causes the nanoparticles to repel each other, ensuring they remain as a monodisperse suspension.
Q2: What is the primary cause of 3-MIA functionalized nanoparticle aggregation?
The primary cause is the loss of electrostatic repulsion. This can happen in two main ways:
-
Protonation of Surface Groups: If the pH of the solution drops too low, the carboxylate groups (-COO⁻) on the nanoparticle surface become protonated (-COOH). This neutralizes the negative charge, diminishing the repulsive forces and allowing attractive van der Waals forces to dominate, causing aggregation.[1]
-
Charge Screening: The presence of high concentrations of ions (salts) in the medium can "screen" the surface charges. Counter-ions in the solution are attracted to the charged nanoparticle surface, effectively neutralizing the charge and compressing the electrical double layer, which reduces the repulsive barrier and leads to aggregation.[2][3][4]
Q3: Why is pH so critical for the stability of this system?
The pH of the solution directly dictates the protonation state (and thus the charge) of the 3-MIA ligand's carboxylic acid and pyridine functional groups. The stability of the nanoparticle suspension is highly dependent on the surface charge.[1][5] Lowering the pH can neutralize the stabilizing negative charge, while operating at an optimal, slightly basic pH ensures maximum deprotonation and repulsion. Every nanoparticle-ligand system will have a unique optimal pH range for maximum stability.
Q4: Can the functionalization process itself cause aggregation?
Absolutely. The initial functionalization or "ligand exchange" is a critical step where the nanoparticles are often temporarily unstable. If the pH of the 3-MIA solution or the nanoparticle suspension is not controlled, aggregation can occur instantly upon mixing. Likewise, using a buffer with high ionic strength during this process can also induce immediate aggregation.
Visualizing the Functionalization and Stabilization Mechanism
The diagram below illustrates how 3-MIA attaches to a nanoparticle surface and provides electrostatic stability.
Caption: Mechanism of 3-MIA functionalization and electrostatic stabilization.
Troubleshooting Guide: From Symptoms to Solutions
This section is organized by common symptoms. Identify the problem you are observing and follow the diagnostic and solution pathways.
Symptom 1: Immediate and Severe Aggregation During Functionalization
You mix your nanoparticle suspension with the 3-MIA solution, and the solution immediately changes color, becomes cloudy, or visible aggregates precipitate.
Potential Causes & Scientific Rationale:
-
Incorrect pH: The pH of the final mixture is likely near or below the isoelectric point of the functionalized nanoparticles, leading to charge neutralization. This is the most common cause. The protonation state of functional groups on the nanoparticle surface is highly dependent on the solution pH.[1]
-
High Ionic Strength: You may be using a buffer with a high salt concentration (e.g., Phosphate-Buffered Saline, PBS). The high concentration of ions screens the nascent surface charges, preventing repulsive forces from ever establishing.[6][7]
-
Insufficient Ligand Concentration: If there isn't enough 3-MIA to fully coat the nanoparticle surfaces, bare patches will remain. These patches can stick together, causing aggregation before a stable charged layer can form.
Diagnostic Steps:
-
Check pH: Before mixing, measure the pH of your stock nanoparticle suspension and your 3-MIA solution. After mixing a small test batch, immediately measure the pH of the aggregated mixture.
-
Evaluate Buffer: Identify the buffer used. If it is PBS or another high-salt buffer, this is a likely culprit.
-
Review Stoichiometry: Calculate the total surface area of your nanoparticles and the molar equivalent of 3-MIA added. Ensure you are using a significant molar excess of the ligand.
Solutions & Protocols:
-
pH Control (Primary Solution):
-
Prepare your 3-MIA solution in a low-ionic-strength buffer (e.g., 10 mM MES or HEPES) and adjust its pH to be slightly alkaline (e.g., pH 8-9) using dilute NaOH. This deprotonates the carboxylic acid, making the ligand negatively charged and ready for stabilization.
-
Ensure the initial nanoparticle suspension is also in a low-ionic-strength, neutral, or slightly alkaline buffer.
-
Add the 3-MIA solution to the nanoparticle suspension slowly while stirring vigorously to allow for uniform ligand exchange and prevent localized changes in pH.
-
-
Use Low-Ionic-Strength Buffers: For the initial functionalization, avoid PBS. Use buffers like MES, HEPES, or even deionized water with the pH adjusted. You can always exchange into a higher-salt buffer later, once the particles are fully stabilized.
-
Increase Ligand Excess: Try increasing the molar excess of 3-MIA by 5-10 fold to ensure rapid and complete surface coverage.
Symptom 2: Gradual Aggregation in Storage (Hours to Days)
The nanoparticles are stable immediately after functionalization and purification but show signs of aggregation (increasing hydrodynamic size, eventual precipitation) after being stored for several hours or days.
Potential Causes & Scientific Rationale:
-
Sub-optimal Storage pH: The storage buffer pH may be too close to the "edge" of the stability window. Small fluctuations (e.g., from CO₂ absorption from the air) can be enough to trigger slow aggregation.
-
Ligand Desorption: While the thiol-metal bond is strong, it can exist in equilibrium. Over time, ligands may slowly desorb, creating surface defects that can initiate aggregation.
-
Oxidation: The thiol anchor can be susceptible to oxidation over long periods, which can weaken its bond to the nanoparticle surface, leading to ligand loss.
-
Microbial Contamination: Bacterial or fungal growth in the buffer can alter the local chemical environment (e.g., change pH, secrete proteins) and cause aggregation.
Diagnostic Steps:
-
Monitor with DLS and Zeta Potential: Take daily measurements of the hydrodynamic diameter and zeta potential of the stored sample. A steady increase in size and a zeta potential moving towards zero are clear indicators of instability.
-
Check for Contamination: Visually inspect the sample for cloudiness or filaments. Plate a small aliquot on a nutrient agar plate to check for microbial growth.
-
pH Drift: Measure the pH of the stored sample and compare it to the initial pH of the buffer.
Solutions & Protocols:
-
Optimize and Buffer Storage pH: Use the protocol below (Protocol 2) to find the pH at which the zeta potential is most negative. Store your nanoparticles in a well-buffered solution at this optimal pH.
-
Sterile Filtration: After functionalization and purification, filter your final nanoparticle suspension through a 0.22 µm syringe filter into a sterile storage tube. This will prevent microbial contamination.
-
Refrigerated Storage: Store the nanoparticles at 4°C to slow down any potential desorption or degradation processes. Avoid freezing unless you have included cryoprotectants, as ice crystal formation can force particles together.
-
Consider Co-stabilizers: For long-term stability, consider including a small percentage (1-5%) of a thiol-terminated polyethylene glycol (PEG-thiol) along with the 3-MIA during functionalization. The PEG chains provide steric hindrance, which offers stability even if electrostatic repulsion is slightly compromised.[8][9][10]
Symptom 3: Aggregation Upon Buffer Exchange or Transfer to Biological Media
Your nanoparticles are perfectly stable in their low-ionic-strength storage buffer, but they aggregate immediately when you try to concentrate them by centrifugation and resuspend them in a new buffer (like PBS) or when you add them to cell culture media.
Potential Causes & Scientific Rationale:
-
Ionic Strength Shock: This is the most common cause. Biological media and buffers like PBS have high salt concentrations (typically ~150 mM). This high ionic strength causes severe charge screening, collapsing the repulsive barrier and leading to rapid aggregation.[8][10]
-
Drastic pH Change: The target buffer or medium may have a pH that is outside the stability window for your nanoparticles.
-
Protein Adsorption (Opsonization): Proteins in biological media can nonspecifically adsorb to the nanoparticle surface, displacing ligands or neutralizing the surface charge, which can lead to aggregation.
Diagnostic Steps:
-
Measure Target Buffer Properties: Check the pH and conductivity (as a proxy for ionic strength) of your target buffer or media.
-
Perform a Titration Test: In a small cuvette, add small aliquots of your target buffer to your stable nanoparticle suspension while monitoring the size by DLS. This will tell you the tolerance of your system to the new environment.
Solutions & Protocols:
-
Gradual Buffer Exchange: Do not use centrifugation followed by resuspension ("pelleting"). This hard-to-reverse process forces particles into an aggregated state. Instead, use methods that gradually change the buffer:
-
Dialysis: Dialyze your nanoparticle solution against the target buffer over several hours, changing the external buffer multiple times.
-
Tangential Flow Filtration (TFF): If you have the equipment, TFF is an excellent and rapid method for buffer exchange without inducing aggregation.
-
-
Incorporate Steric Hindrance: As mentioned previously, co-functionalizing with PEG-thiol is the industry-standard method for creating nanoparticles that are stable in high-salt biological media.[9][10] The flexible polymer chains form a protective "brush" layer that physically prevents particles from getting close enough to aggregate.
-
Pre-adjust pH: Before starting a gradual buffer exchange, adjust the pH of your nanoparticle solution to match the pH of the target buffer.
Troubleshooting Flowchart
Caption: Decision workflow for troubleshooting nanoparticle aggregation.
Key Experimental Protocols
Protocol 1: Standard Functionalization of Gold Nanoparticles (AuNPs) with 3-MIA
This protocol provides a robust starting point for successful functionalization.
-
Prepare 3-MIA Solution:
-
Dissolve 3-MIA in a 10 mM HEPES buffer to a final concentration of 10 mM.
-
Adjust the pH of this solution to 8.5 using 0.1 M NaOH. The solution should be clear and colorless.
-
-
Prepare AuNPs:
-
Ensure your stock AuNPs (e.g., citrate-stabilized) are well-dispersed. Characterize their initial size using Dynamic Light Scattering (DLS).
-
-
Ligand Exchange Reaction:
-
To 9 mL of your AuNP suspension, add 1 mL of the 10 mM 3-MIA solution dropwise while the AuNP solution is vortexing or stirring vigorously. This provides a significant molar excess of ligand.
-
Allow the reaction to proceed for at least 4 hours at room temperature with gentle stirring to ensure complete ligand exchange.
-
-
Purification:
-
Purify the functionalized AuNPs from excess, unbound 3-MIA. Centrifugation is common but risks aggregation. Dialysis is strongly recommended.
-
Dialyze the solution against 1 L of 5 mM HEPES buffer at pH 7.5 for 24 hours, with at least two buffer changes.
-
-
Characterization & Storage:
-
Characterize the final product using DLS (to confirm size and monodispersity) and Zeta Potential (to confirm high negative surface charge).
-
Store the final suspension at 4°C in a sterile container.
-
Protocol 2: Determining the Optimal pH for Nanoparticle Stability
This experiment will identify the pH range where your particles are most stable.
-
Prepare Buffers: Prepare a series of low-ionic-strength buffers (e.g., 5 mM) covering a range of pH values (e.g., pH 5, 6, 7, 8, 9, 10).
-
Sample Preparation: Aliquot your purified 3-MIA functionalized nanoparticles into separate tubes.
-
Buffer Exchange: Dialyze each aliquot against one of the prepared buffers until the pH of the nanoparticle solution equilibrates with the buffer.
-
Measurement: For each pH sample, measure:
-
Hydrodynamic Diameter (Z-average) using DLS.
-
Polydispersity Index (PDI) using DLS.
-
Zeta Potential.
-
-
Data Analysis: Plot the Z-average, PDI, and Zeta Potential as a function of pH. The optimal pH range is where the Z-average and PDI are at a minimum, and the Zeta Potential is at its most negative value (typically < -30 mV).
Data Summary Table
| pH Range | Carboxylate Group | Pyridine Nitrogen | Expected Net Charge | Colloidal Stability |
| < 4 | Protonated (-COOH) | Protonated (-NH⁺) | Neutral or Positive | Very Poor (Aggregation) |
| 4 - 6 | Deprotonating | Protonated (-NH⁺) | Slightly Negative | Poor to Moderate |
| 7 - 9 | Deprotonated (-COO⁻) | Neutral | Strongly Negative | Excellent |
| > 10 | Deprotonated (-COO⁻) | Neutral | Strongly Negative | Good (High pH may damage NP core) |
References
-
ResearchGate. (n.d.). 3-MPA protonation/deprotonation dependent on pH. Retrieved from ResearchGate. [Link]
-
Kaliyot, K., et al. (n.d.). Ionic strength affects tertiary structure and aggregation propensity of a monoclonal antibody adsorbed to silicone oil-water interfaces. PubMed. [Link]
-
Legg, B. A., et al. (2014). Impacts of Ionic Strength on Three-Dimensional Nanoparticle Aggregate Structure and Consequences for Environmental Transport and Deposition. PubMed. [Link]
-
Zhang, H., et al. (2012). Effect of Ionic Strength on the Kinetics of Crystal Growth by Oriented Aggregation. ACS Publications. [Link]
-
ResearchGate. (n.d.). Impacts of Ionic Strength on Three-Dimensional Nanoparticle Aggregate Structure and Consequences for Environmental Transport and Deposition | Request PDF. Retrieved from ResearchGate. [Link]
-
Yoon, T. J., et al. (2011). Functionalized Nanoparticles with Long-Term Stability in Biological Media. PMC - NIH. [Link]
-
Gernhart, C., et al. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. MDPI. [Link]
-
Cortina, J., et al. (n.d.). Arsenate removal with 3-mercaptopropanoic acid-coated Superparamagnetic Iron Oxide Nanoparticles. ddd-UAB. [Link]
-
Farokhzad, O. C., et al. (2009). Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. PMC - NIH. [Link]
-
Bernkop-Schnürch, A., et al. (2009). The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery. PubMed. [Link]
-
Dadparvar, M., et al. (2023). Functionalized Magnetic Nanoparticles: Can They Revolutionize the Treatment of Neurodegenerative Disorders?. PMC - PubMed Central. [Link]
-
Zhu, J., et al. (2012). Preparation of water-soluble maleimide-functionalized 3 nm gold nanoparticles: a new bioconjugation template. PubMed. [Link]
-
Lee, E. S., & Gao, Z. (2016). Smart pH-responsive nanomedicines for disease therapy. PMC - PubMed Central. [Link]
-
Stolk, R. L., et al. (2013). Stabilization of mid-sized silicon nanoparticles by functionalization with acrylic acid. PMC. [Link]
-
Ma, N., et al. (2023). How Does the Study MD of pH-Dependent Exposure of Nanoparticles Affect Cellular Uptake of Anticancer Drugs?. MDPI. [Link]
-
Jelkmann, M., et al. (2012). Effects of ionic strength on the size and compactness of chitosan nanoparticles. SpringerLink. [Link]
-
ResearchGate. (n.d.). Effect of surface functionalization by 3-mercaptopropionic acid on structure of NiCo2O4 nanoparticles | Request PDF. Retrieved from ResearchGate. [Link]
-
Galieva, A., et al. (2023). Mercaptosuccinic-Acid-Functionalized Gold Nanoparticles for Highly Sensitive Colorimetric Sensing of Fe(III) Ions. MDPI. [Link]
-
Galieva, A., et al. (2023). Gold Nanoparticles Functionalized with Mercaptosuccinic Acid as a Means for Detecting Fe(III) Ions. MDPI. [Link]
-
Kello, M., et al. (2024). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. [Link]
-
Carrera, G., et al. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids. PMC - NIH. [Link]
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- 4. researchgate.net [researchgate.net]
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- 10. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 3-Mercaptoisonicotinic acid for experiments
Welcome to the technical support center for 3-Mercaptoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for handling and dissolving this compound in your experiments. As Senior Application Scientists, we have compiled this information based on chemical principles and field-proven laboratory practices.
Understanding the Challenge: The Chemistry of this compound
This compound (3-MIA) is an amphoteric molecule containing three key functional groups that dictate its solubility: a pyridine ring, a carboxylic acid, and a thiol (mercaptan) group. Its solubility is not straightforward and is highly dependent on the pH of the medium. Furthermore, the thiol group is susceptible to oxidation, which can lead to experimental variability if not handled correctly. This guide will address these challenges directly.
Troubleshooting & FAQs
Here we address the most common questions and issues encountered when working with this compound.
Q1: I am starting a new experiment. What is the best solvent to use for this compound?
Answer: For initial experiments and to create a concentrated stock solution, we strongly recommend starting with an anhydrous polar aprotic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO).
-
Alternative: N,N-Dimethylformamide (DMF).
Causality: The parent structures of 3-MIA, nicotinic and isonicotinic acid, exhibit excellent solubility in DMSO.[1][2] These solvents are highly polar and can effectively solvate the molecule, breaking up the crystal lattice energy of the solid compound. Using an anhydrous grade of the solvent is crucial to prevent the introduction of water, which can complicate dissolution before any pH adjustments are made.
Q2: My this compound will not dissolve in neutral water or buffer (e.g., PBS at pH 7.4). What should I do?
Answer: This is expected behavior. This compound has low solubility in neutral aqueous solutions because it exists as a zwitterion with low net charge, making it less interactive with water. To dissolve it in an aqueous medium, you must adjust the pH.
The Solution: pH Adjustment. You can dramatically increase solubility by converting the molecule into its salt form, which is highly soluble in water. This is achieved by deprotonating the carboxylic acid and thiol groups with a base.
See Protocol B for a step-by-step guide to dissolving 3-MIA in aqueous solutions using a base. An isomer, 2-Mercaptonicotinic acid, has a measured solubility of just >23.3 µg/mL at pH 7.4, highlighting the poor solubility of this class of compounds at neutral pH.[3]
Q3: Can you explain why changing the pH works? What is the role of pKa?
-
Pyridine Nitrogen (pKa₁ ≈ 2.0 - 2.5): Below this pH, the nitrogen is protonated (cationic, -NH⁺).
-
Carboxylic Acid (pKa₂ ≈ 3.5 - 4.5): Above this pH, the carboxyl group is deprotonated (anionic, -COO⁻). This value is based on the pKa of the parent isonicotinic acid.[4]
-
Thiol Group (pKa₃ ≈ 8.0 - 9.0): Above this pH, the thiol group is deprotonated (anionic, -S⁻). This is based on the pKa of related mercaptopyridines.[5][6]
The relationship between pH and the molecule's charge, which dictates its water solubility, is visualized below. The compound is least soluble near its isoelectric point, where it has no net charge, and becomes highly soluble at very low or high pH where it is fully charged.
Q4: I successfully dissolved the compound, but my solution turned slightly cloudy or yellow over time. What is happening?
Answer: This is likely due to oxidation. The thiol (-SH) group on 3-MIA is susceptible to oxidation, especially when exposed to air (oxygen) in solution. This process forms a disulfide (-S-S-) bond between two molecules of 3-MIA, creating a dimer. This new, larger molecule often has significantly lower solubility and may precipitate out of solution.
Prevention and Mitigation:
-
Use Deoxygenated Solvents: Before use, bubble an inert gas like nitrogen or argon through your aqueous buffer or water for 15-30 minutes.
-
Work Under Inert Atmosphere: When preparing stock solutions, especially for long-term storage, work in a glove box or use Schlenk line techniques to handle the solid and solvent under nitrogen or argon.
-
Store Properly: Store solutions frozen at -20°C or -80°C and blanketed with an inert gas. Avoid repeated freeze-thaw cycles.
See Protocol C for best practices to prevent oxidation.
Q5: Are there any solvents or reagents I should avoid?
Answer: Yes. Due to the reactive thiol group, you should avoid:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganate, or even prolonged exposure to air can degrade the compound.[7]
-
Electrophilic Reagents: The thiol group can react with alkylating agents or other electrophiles if they are part of your experimental system.
-
Certain Metals: Thiols can chelate certain metal ions. Be mindful if your media contains high concentrations of transition metals.
Experimental Protocols & Data
Solubility Profile Summary
The table below summarizes the known solubility of this compound and its closely related parent compound, isonicotinic acid.
| Solvent | Compound | Solubility | Temperature | Reference |
| DMSO | Nicotinic Acid (Isomer) | High (Highest of solvents tested) | 298 K | [1][2] |
| DMF | 3-MIA | Assumed High (Polar Aprotic) | RT | N/A |
| Ethanol | Nicotinic Acid (Isomer) | Soluble | 298 K | [1][8] |
| Water (Cold) | Isonicotinic Acid | Sparingly Soluble (0.52 g/100 mL) | 20 °C | [4] |
| Water (Hot) | Isonicotinic Acid | Soluble | ~100 °C | [4] |
| Water (pH 7.4) | 2-Mercaptonicotinic Acid (Isomer) | Low (>23.3 µg/mL) | RT | [3] |
| Benzene / Ether | Isonicotinic Acid | Practically Insoluble | RT | [4] |
Protocol A: Preparation of a Concentrated Stock Solution in DMSO
This protocol is for creating a stable, concentrated stock solution for long-term storage and dilution into experimental media.
-
Preparation: Weigh the desired amount of this compound solid in a suitable vial (e.g., amber glass vial with a PTFE-lined cap).
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 100 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. Gentle warming in a 30-40°C water bath can be used to aid dissolution if necessary. Ensure the solid is completely dissolved.
-
Storage: For long-term storage, flush the vial headspace with an inert gas (argon or nitrogen), seal tightly, and store at -20°C or -80°C, protected from light.
Protocol B: Preparation of an Aqueous Solution via pH Adjustment
This protocol is for dissolving the compound directly into an aqueous buffer for immediate use.
-
Suspension: Add the weighed solid 3-MIA to your desired volume of water or buffer (e.g., PBS). The compound will likely not dissolve and will form a suspension.
-
Basification: While stirring the suspension, add a 1 M NaOH solution dropwise. Monitor the solution's clarity.
-
Endpoint: Continue adding NaOH until the solid completely dissolves. The solution should become clear. This will occur as the pH rises above the pKa of the carboxylic acid and thiol groups (typically pH > 9.0).
-
pH Readjustment (Optional): If your experiment requires a specific final pH (e.g., 7.4), you can now carefully back-titrate the solution by adding 1 M HCl dropwise until the desired pH is reached. Crucially, perform this step immediately before use. The compound may precipitate if left for extended periods at a neutral pH. If precipitation occurs, you may need to work at a lower final concentration.
Protocol C: Best Practices to Minimize Oxidation
-
Solvent Deoxygenation: Prior to preparing any aqueous solutions, take the required volume of buffer/water and sparge it with a gentle stream of nitrogen or argon gas for at least 15 minutes.
-
Inert Atmosphere: If possible, handle the solid compound and perform dissolutions inside a glove box or on a benchtop with a nitrogen/argon blanket.
-
Antioxidants (Assay Dependent): For some applications, the inclusion of a mild, non-interfering reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in the final buffer can help maintain the thiol in its reduced state. This must be validated for compatibility with your specific assay.
-
Storage: Always store stock solutions frozen and protected from light. When thawing for use, allow the vial to come to room temperature before opening to prevent condensation of atmospheric water and oxygen into the cold solution.
Troubleshooting Workflow
If you encounter issues, follow this decision tree to diagnose and solve the problem.
References
-
Human Metabolome Database. (2013). Metabocard for Isonicotinic acid (HMDB0060665). Link
- O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck & Co., Inc., p. 919. (Note: URL not available for direct linking to specific page).
-
Scribd. (n.d.). Isonicotinic Acid pKa Study. Link
-
ContaminantDB. (2016). Isonicotinic acid (CHEM016334). Link
-
Wikidata. (n.d.). isonicotinic acid. Link
-
PubChem. (n.d.). 3-Mercaptopyridine. Link
-
Pipzine Chemicals. (n.d.). pyridine-3-thiol. Link
-
ChemicalBook. (n.d.). 2-Mercaptonicotinic acid(38521-46-9). Link
-
Synchem. (n.d.). 3-Mercaptopyridine-4-carboxylic acid. Link
-
Wikipedia. (n.d.). 2-Mercaptopyridine. Link
-
ChemicalBook. (n.d.). 4-Mercaptopyridine(4556-23-4). Link
-
Gonçalves, E. M., & Minas da Piedade, M. E. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 61(9), 3296-3302. Link (Note: Link is to the general publication, direct PDF link may require subscription). A version can be found at ).
-
ChemBK. (2024). 2-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID. Link
-
Acree, Jr., W. E., & Abraham, M. H. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics, 66, 124-129. Link
-
Sigma-Aldrich. (n.d.). CAS 38521-46-9. Link
-
ResearchGate. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Link
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Link
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Link (Note: This is a general methodology document).
-
CAS Common Chemistry. (n.d.). 6-Mercaptonicotinic acid. Link
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Link
-
Jencks, W.P., & Westheimer, F.H. (n.d.). pKa Data Compiled by R. Williams. Link
-
PubChem. (n.d.). 2-Mercaptonicotinic Acid. Link
-
Sigma-Aldrich. (n.d.). CAS 92823-43-3. Link
-
Merck. (n.d.). 2-Mercaptopyridine-3-carboxylic acid. Link
-
Sigma-Aldrich. (n.d.). 2-Mercaptopyridine-3-carboxylic acid technical grade. Link
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- 4. Isonicotinic Acid [drugfuture.com]
- 5. Pyridine-3-thiol (3-Mercaptopyridine): Properties, Applications, Safety Data & Suppliers | China Chemical Manufacturer [pipzine-chem.com]
- 6. 4-Mercaptopyridine | 4556-23-4 [chemicalbook.com]
- 7. 2-Mercaptonicotinic acid(38521-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. refp.cohlife.org [refp.cohlife.org]
Technical Support Center: Stability of 3-Mercaptoisonicotinic Acid SAMs
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Mercaptoisonicotinic acid (3-MINA) self-assembled monolayers (SAMs). This resource is designed to provide in-depth, practical guidance on the stability of 3-MINA SAMs in various pH buffers, a critical parameter for the successful application of these surfaces in biosensing, drug delivery, and fundamental surface chemistry studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism governing the stability of 3-MINA SAMs on gold surfaces?
A1: The stability of a 3-MINA SAM on a gold substrate is primarily dictated by the covalent bond between the sulfur atom of the thiol group and the gold surface. This Au-S bond is a strong, chemisorptive interaction.[1][2] However, the overall stability of the monolayer is a multifactorial issue influenced by intermolecular forces between adjacent 3-MINA molecules, the quality of the SAM packing, and the surrounding environmental conditions, most notably pH.[3][4] The isonicotinic acid moiety, with its carboxylic acid and pyridine nitrogen, introduces pH-dependent electrostatic interactions that can either bolster or weaken the monolayer's integrity.
Q2: How does the pH of the buffer solution impact the stability of my 3-MINA SAM?
A2: The pH of the surrounding buffer has a profound effect on the stability of 3-MINA SAMs due to the protonation/deprotonation of the carboxylic acid and the pyridine nitrogen functionalities.
-
In acidic to neutral conditions (pH < ~7): The carboxylic acid group is largely protonated (-COOH), and the pyridine nitrogen can also be protonated, leading to a net positive charge. This can result in electrostatic repulsion between adjacent molecules, potentially compromising the packing density and stability of the SAM. However, studies on similar carboxylic acid-terminated SAMs have shown stability in acidic to neutral pH ranges.[5][6]
-
In alkaline conditions (pH > ~7): The carboxylic acid group deprotonates to form a negatively charged carboxylate group (-COO⁻). This can lead to strong electrostatic repulsion between neighboring molecules, which can induce disorder and desorption from the gold surface.[7] Research has indicated that many alkanethiol SAMs exhibit instability under highly basic conditions (pH > 12).[5]
Q3: What is the expected stable pH range for 3-MINA SAMs?
A3: While specific long-term stability data for 3-MINA is not extensively published, we can infer a likely stable range based on the behavior of similar functionalized alkanethiols. Generally, SAMs with polar functional groups, such as carboxylic acids, are stable within a pH range of approximately 3 to 11.[6] However, significant instability is often observed at pH values of 13 and above.[5] For applications requiring high stability, it is advisable to work within a pH range of 4 to 10.
Q4: Can the protonation state of 3-MINA affect its binding to the gold surface?
A4: Yes, the protonation state of the thiol group is critical for the initial formation of the Au-S bond. It is widely accepted that the covalent interaction at the gold-sulfur interface requires the deprotonation of the sulfhydryl group (-SH) to form a thiolate (S⁻) that then bonds to the gold surface.[2] The pH of the deposition solution can influence this deprotonation equilibrium, thereby affecting the kinetics and quality of SAM formation.
Troubleshooting Guide
Issue 1: My 3-MINA SAM is detaching or showing signs of degradation after exposure to a buffer.
Possible Causes & Solutions:
-
Highly Alkaline Buffer (pH > 12): As discussed, high pH can lead to significant electrostatic repulsion between deprotonated carboxylate groups, causing monolayer desorption.[5]
-
Solution: If your experiment allows, lower the pH of your buffer to a range of 4-10. If high pH is a requirement, consider cross-linking strategies or using a mixed SAM with a stabilizing, inert alkanethiol to mitigate repulsive forces.
-
-
Oxidative or Reductive Desorption: Electrochemical potentials applied in your experiment can lead to the oxidation of the gold surface or the reduction of the thiolate, both of which can cleave the Au-S bond.[3][4] Oxidative stability of thiol SAMs on gold is generally higher than on other metals like copper or platinum.[3][7]
-
Poor Initial SAM Quality: A poorly packed or defect-rich monolayer will be more susceptible to degradation.[3][4]
-
Solution: Optimize your SAM preparation protocol. Ensure the gold substrate is meticulously cleaned, use a high-purity 3-MINA solution, and allow for sufficient incubation time (typically 12-24 hours) for the monolayer to self-organize.
-
Issue 2: I am observing inconsistent results (e.g., variable surface coverage, fluctuating electrochemical signals) with my 3-MINA SAMs.
Possible Causes & Solutions:
-
pH Fluctuations in Buffer: Small, uncontrolled shifts in buffer pH can alter the protonation state of the 3-MINA and affect surface charge and molecular interactions.
-
Solution: Use high-quality buffers with sufficient buffering capacity. Regularly calibrate your pH meter and monitor the pH of your solutions throughout the experiment.
-
-
Contaminants in the Buffer: Certain ions or molecules in the buffer can compete with the 3-MINA for binding sites on the gold surface or interact with the monolayer, causing instability.
-
Solution: Use high-purity water and analytical grade reagents for all buffer preparations. Consider filtering your buffers before use.
-
-
Air Sensitivity: The thiol group of 3-MINA is susceptible to oxidation, which can lead to the formation of disulfides in solution and on the surface, creating defects in the SAM.[8]
-
Solution: Prepare 3-MINA solutions fresh before use. Consider degassing your solvents and performing the SAM deposition under an inert atmosphere (e.g., nitrogen or argon).
-
Data Summary Table
| pH Range | Expected Stability of Carboxylic Acid-Terminated SAMs | Dominant 3-MINA Species (Approximate) | Key Considerations |
| 1-3 | Generally Stable | Protonated Carboxylic Acid, Protonated Pyridine | Potential for electrostatic repulsion.[5] |
| 4-6 | High Stability | Protonated/Deprotonated Carboxylic Acid Equilibrium | Optimal range for many applications. |
| 7-10 | Good Stability | Deprotonated Carboxylate, Neutral Pyridine | Increasing intermolecular repulsion. |
| 11-12 | Moderate to Low Stability | Deprotonated Carboxylate, Neutral Pyridine | Increased risk of desorption.[6] |
| >13 | Unstable | Deprotonated Carboxylate, Neutral Pyridine | Significant desorption is likely.[5] |
Visualizing pH Effects on 3-MINA SAMs
The following diagram illustrates the change in the protonation state of the 3-MINA molecule as a function of pH, which is a key determinant of the monolayer's stability.
Caption: Protonation states of 3-MINA at different pH values.
Experimental Protocol: Assessing 3-MINA SAM Stability via Electrochemistry
This protocol outlines a method using cyclic voltammetry (CV) to probe the stability of a 3-MINA SAM in different pH buffers. The principle is to monitor the reductive desorption of the SAM, which provides a quantitative measure of the monolayer's integrity.
Materials:
-
Gold working electrode (e.g., gold disk or gold-coated slide)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
A series of buffers (e.g., pH 4, 7, 10, 13)
-
High-purity this compound
-
Ethanol (absolute)
-
High-purity water
Procedure:
-
Substrate Cleaning (Causality: A pristine surface is crucial for forming a well-ordered SAM):
-
Clean the gold electrode by cycling the potential in a dilute acid solution (e.g., 0.1 M H₂SO₄) until a characteristic gold CV is obtained.
-
Rinse thoroughly with high-purity water and then ethanol.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen).
-
-
SAM Formation (Causality: Allows for the self-assembly of a densely packed monolayer):
-
Immediately immerse the clean, dry gold electrode into a freshly prepared solution of 1-5 mM 3-MINA in ethanol.
-
Incubate for 12-24 hours in a sealed container under an inert atmosphere to prevent oxidation.
-
-
Rinsing (Causality: Removes non-chemisorbed molecules):
-
Gently rinse the SAM-modified electrode with ethanol, followed by high-purity water to remove any physisorbed molecules.
-
Dry carefully with a stream of inert gas.
-
-
Stability Test (Causality: Exposes the SAM to the pH environment of interest):
-
Immerse the 3-MINA modified electrode in the first pH buffer to be tested.
-
Allow the system to equilibrate for a set period (e.g., 30 minutes).
-
-
Reductive Desorption Measurement (Causality: Quantifies the amount of thiol desorbed from the surface):
-
Perform cyclic voltammetry in the chosen buffer, scanning to negative potentials (e.g., from 0 V to -1.2 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s.
-
A cathodic peak will appear, corresponding to the reductive desorption of the 3-MINA from the gold surface. The charge associated with this peak is proportional to the surface coverage of the SAM.
-
Record the CV.
-
-
Repeat for Different pH Buffers:
-
Using a freshly prepared 3-MINA SAM for each condition, repeat steps 4 and 5 for each pH buffer you wish to test.
-
Compare the desorption peak potentials and integrated charge across the different pH values. A shift in the peak to less negative potentials or a decrease in the integrated charge indicates reduced stability.
-
Workflow Diagram: SAM Stability Assessment
Caption: Experimental workflow for assessing SAM stability.
References
-
L.D. Gara, A.D. Pauric, J. Lipkowski. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces. [Link]
-
Kim, M. (2010). pH-dependent stability of self-assembled monolayers on gold. DSpace at KOASAS. [Link]
-
Kim, M., et al. (2008). pH-Dependent Stability of Self-Assembled Monolayers on Gold. R Discovery. [Link]
-
Various Authors. (n.d.). pH-Dependent Stability of Self-Assembled Monolayers on Gold. ResearchGate. [Link]
-
Kim, M., et al. (n.d.). pH-Dependent Stability of Self-Assembled Monolayers on Gold. kchem.org. [Link]
-
Gara, L. D., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Publications. [Link]
-
Heister, K., et al. (2001). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. PubMed. [Link]
-
Bain, C. D., et al. (1997). Desorption and Exchange of Self-Assembled Monolayers (SAMs) on Gold Generated from Chelating Alkanedithiols. ResearchGate. [Link]
-
El-Borady, O. M., et al. (2021). Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles?. MDPI. [Link]
-
Satterwhite-Warden, J. E., et al. (2023). Self-Assembled Monolayers Derived from Positively Charged Adsorbates on Plasmonic Substrates for MicroRNA Delivery: A Review. MDPI. [Link]
-
Zhang, L., et al. (2013). Adsorption behavior of 6-Mercaptonicotinic acid on self-assembled gold nano-substrates explored by SERS combined with theoretical calculations. PubMed. [Link]
-
Gara, L. D., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. PubMed. [Link]
-
Lees, E., et al. (2021). An electrochemical comparison of thiolated self-assembled monolayer (SAM) formation and stability in solution on macro- and nanoelectrodes. Electrochemical Science Advances. [Link]
-
Wei, W., et al. (2015). Structural Insights and the Surprisingly Low Mechanical Stability of the Au-S Bond in the Gold-Specific Protein GolB. PubMed. [Link]
-
De Souza, D., et al. (n.d.). Functionalization of gold mercaptopropionic acid self-assembled monolayer with 5-amino-1,10-phenanthroline: Interaction with iron(II) and application for selective recognition of guanine. ResearchGate. [Link]
-
DelRio, F. W., et al. (2010). Competitive adsorption of thiolated polyethylene glycol and mercaptopropionic acid on gold nanoparticles measured by physical characterization methods. PubMed. [Link]
-
Häkkinen, H. (2012). Sulfur-gold bonds are strong. But WTF are they?. Reddit. [Link]
Sources
- 1. Structural Insights and the Surprisingly Low Mechanical Stability of the Au-S Bond in the Gold-Specific Protein GolB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace at KOASAS: pH-dependent stability of self-assembled monolayers on gold [koasas.kaist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. This compound (18103-75-8) for sale [vulcanchem.com]
Technical Support Center: EDC/NHS Reaction Troubleshooting with 3-Mercaptoisonicotinic Acid
Welcome to the technical support center for bioconjugation reactions involving 3-Mercaptoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of EDC/NHS chemistry, with a special focus on the unique challenges presented by this bifunctional linker.
Core Principles: The Chemistry of Control
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a cornerstone of bioconjugation, creating stable amide bonds between a carboxyl group and a primary amine.[1] The reaction proceeds via a two-step mechanism: EDC first activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[1][2][3] This unstable intermediate is then stabilized by NHS, forming a more stable, amine-reactive NHS-ester, which significantly improves coupling efficiency in aqueous solutions.[1][4][5]
This compound introduces a layer of complexity. It possesses the necessary carboxyl group for EDC/NHS activation, but also a thiol (-SH) group. While the primary amine remains the more potent nucleophile for attacking the NHS-ester, the thiol group's presence necessitates careful control of reaction conditions to prevent side reactions, such as disulfide bond formation or direct reaction with EDC.[6][7]
Mechanism: Activating this compound
The intended pathway involves the specific activation of the carboxyl group, leaving the thiol group available for subsequent conjugation steps or as a functional part of the final molecule.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Oxidation of 3-Mercaptoisonicotinic Acid During Storage
Welcome to the technical support center for 3-Mercaptoisonicotinic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to ensure the stability and integrity of your compound during storage and handling. Thiol-containing compounds like this compound are notoriously susceptible to oxidation, which can significantly impact experimental outcomes. This resource addresses common challenges and provides robust solutions to maintain the purity of your material.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary degradation pathway is the oxidation of the thiol (-SH) group.[1][2] The thiol is highly reactive and susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This process leads to the formation of a disulfide bridge between two molecules of the acid, creating a dimer known as 3,3'-disulfanediylbis(isonicotinic acid). This dimerization is the most common impurity you will encounter.
Q2: My solid this compound has developed a slight yellow tint. Is it still usable?
A2: A slight discoloration from its typical white to off-white appearance can be an early indicator of oxidation.[1][2] While minor discoloration may not render the compound completely unusable for all applications, it strongly suggests the presence of disulfide impurities. We highly recommend quantifying the purity using an appropriate analytical method, such as HPLC or NMR spectroscopy, before proceeding with sensitive experiments.
Q3: What are the ideal short-term and long-term storage temperatures?
A3: Proper storage temperature is critical to minimizing oxidation. For long-term storage, we recommend maintaining the compound at -20°C.[3] For short-term storage (days to weeks), storing at 2-8°C is acceptable. Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can accelerate degradation.[2][3]
Q4: Is it necessary to store this compound under an inert atmosphere?
A4: Yes, absolutely. To prevent oxidation, it is crucial to store the solid compound under an inert atmosphere, such as argon or nitrogen.[3][4] After each use, the container should be flushed with inert gas before sealing. This practice significantly reduces the presence of oxygen, the primary driver of disulfide formation.
Q5: Can I prepare a stock solution for later use? If so, how should I store it?
A5: Preparing stock solutions is common, but it increases the risk of oxidation due to increased molecular mobility. If you must prepare a stock solution, use degassed solvents to minimize dissolved oxygen.[5] For storage, aliquot the solution into single-use vials, flush the headspace with inert gas, and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Significant Discoloration and Clumping of Solid Material
Symptoms: The typically crystalline solid[1] appears discolored (yellow to brown), and there may be noticeable clumping or changes in texture.
Root Cause Analysis: This is a strong indication of advanced oxidation. The thiol groups have likely undergone significant conversion to disulfides. Clumping can also be exacerbated by the presence of moisture, which can accelerate the oxidation process.
Mitigation Protocol:
-
Purity Assessment: Before any further use, the purity of the material must be assessed. A common and effective method is High-Performance Liquid Chromatography (HPLC) combined with a UV detector or mass spectrometry (MS).[6][7][8]
-
Purification (If Necessary): If the level of disulfide impurity is unacceptable for your application, purification may be required. Recrystallization can be an effective method, though the choice of solvent will depend on the specific impurities.
-
Implement Strict Storage Protocols: Discard the degraded material if purification is not feasible. For all new and existing stock, immediately implement the recommended storage conditions outlined in the table below.
Issue 2: Analytical Data (HPLC/MS) Shows a High Percentage of Dimer Impurity
Symptoms: Chromatographic or mass spectrometric analysis reveals a significant peak corresponding to the molecular weight of the disulfide dimer.
Root Cause Analysis: This confirms that oxidation has occurred. The cause is likely improper storage or handling, such as exposure to air, elevated temperatures, or storage in solution without proper precautions. The nucleophilic attack of a thiolate anion on another thiol molecule leads to the formation of a covalent disulfide bond.[6]
Workflow for Preventing Further Oxidation:
Caption: Recommended handling workflow for this compound.
Issue 3: Inconsistent Experimental Results or Loss of Activity
Symptoms: Experiments yield non-reproducible results, or the compound shows diminished biological or chemical activity compared to previous batches.
Root Cause Analysis: The active species is the free thiol. The formation of the disulfide dimer alters the compound's structure, size, and electronic properties, which can lead to a partial or complete loss of its intended function. The thiol redox status is a critical determinant of protein structure and enzyme activity regulation.[9][10]
Verification and Prevention Protocol:
-
Establish a Quality Control (QC) Standard: Before using a new batch or after a prolonged storage period, perform a quick purity check. Thin-Layer Chromatography (TLC) can be a simple, preliminary check, while HPLC provides quantitative data.
-
Consider Antioxidants for Solutions: For applications where the compound is in solution for extended periods, the addition of a mild reducing agent or antioxidant can be beneficial. Ascorbic acid (Vitamin C) is a commonly used antioxidant to prevent oxidation in solution.[5] However, ensure that the chosen antioxidant does not interfere with your downstream application.
-
pH Considerations: The stability of thiol groups can be pH-dependent. At higher pH values, the thiol group is more likely to be deprotonated to the thiolate anion, which is more susceptible to oxidation.[11][12] If possible, maintain solutions at a neutral or slightly acidic pH to enhance stability.
Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: -20°C; Short-term: 2-8°C | Reduces the rate of chemical reactions, including oxidation.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, the primary oxidant.[3][4] |
| Light Exposure | Store in an amber vial or in the dark | Protects against potential light-induced degradation pathways. |
| Moisture | Store in a desiccated environment | Moisture can accelerate oxidative processes.[3] |
| Container | Tightly sealed, appropriate-sized vial | Prevents ingress of air and moisture. Minimizes headspace. |
| Solvents for Solutions | Use degassed, high-purity solvents | Removes dissolved oxygen, which is a key reactant in oxidation.[5] |
Visualizing the Oxidation Pathway
The primary oxidative pathway for this compound is the formation of a disulfide dimer. This reaction is typically mediated by an oxidizing agent, most commonly molecular oxygen.
Caption: Oxidation of this compound to its disulfide dimer.
(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a live environment.)
Analytical Methods for Purity Assessment
A variety of analytical techniques can be employed to assess the purity of this compound and quantify the extent of oxidation.
| Analytical Method | Principle | Advantages |
| HPLC-UV | Separates the thiol monomer from the disulfide dimer based on polarity, with detection via UV absorbance. | Quantitative, highly reproducible, and widely available.[6][13] |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. | Provides definitive identification of the monomer, dimer, and other potential byproducts based on their mass-to-charge ratio.[6][7] |
| NMR Spectroscopy | Detects the chemical environment of protons. The disappearance of the thiol proton signal and changes in the aromatic region can indicate oxidation. | Provides detailed structural information about the compound and any impurities. |
| Spectrophotometry | Methods like Ellman's test can quantify free thiol groups. | Simple and cost-effective for quantifying the remaining free thiol content.[6][8] |
References
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
- Biochemical methods for monitoring protein thiol redox states in biological systems.
- Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications.
- Technical Support Center: Prevention of Thiol Group Oxid
- Thiol-based antioxidants. PubMed.
- An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4. Benchchem.
- Handling thiols in the lab. Reddit.
- This compound. Vulcanchem.
- stability and storage of Thiane-4-thiol. Benchchem.
- Thiol-based antioxidants.
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
- Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
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- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [ouci.dntb.gov.ua]
- 8. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 9. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 13. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Mercaptoisonicotinic Acid (3-MNA) Modified Sensor Surfaces
Welcome to the technical support guide for 3-Mercaptoisonicotinic acid (3-MNA) modified sensor surfaces. This center is designed for researchers, scientists, and drug development professionals who utilize gold-surfaced sensors (e.g., Surface Plasmon Resonance [SPR], Electrochemical Impedance Spectroscopy [EIS]) functionalized with 3-MNA. Here, we address common challenges and provide field-proven troubleshooting guides and protocols to ensure the robustness and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge for working with 3-MNA self-assembled monolayers (SAMs).
Q1: Why choose this compound for sensor surface modification?
A1: 3-MNA is an ideal bifunctional linker for modifying gold surfaces. Its utility stems from two key functional groups:
-
Thiol Group (-SH): Forms a strong, spontaneous covalent bond with gold surfaces, creating a stable self-assembled monolayer (SAM).[1][2] This provides a robust foundation for subsequent modifications.
-
Carboxylic Acid Group (-COOH): Positioned at the monolayer's outer surface, this group is readily available for standard amine coupling chemistry (e.g., EDC/NHS activation) to covalently immobilize proteins, antibodies, or other amine-containing ligands.[3][4]
This combination allows for the stable and oriented immobilization of biomolecules, which is critical for high-quality binding studies.[5]
Q2: How do I confirm that the 3-MNA monolayer has formed correctly on my gold sensor?
A2: Proper monolayer formation is crucial. Several surface-sensitive techniques can be used for characterization, each providing different information.
| Technique | Information Provided | Typical Result for 3-MNA SAM |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states. | Presence of S 2p (from thiol), C 1s, N 1s, and O 1s peaks. The Au 4f signal from the underlying gold will be attenuated.[6] |
| Electrochemical Impedance Spectroscopy (EIS) | Monolayer integrity and barrier properties. | An increase in charge-transfer resistance (Rct) compared to the bare gold electrode, indicating the formation of an insulating molecular layer.[7][8] |
| Cyclic Voltammetry (CV) | Blocking of electrochemical reactions. | Attenuation of the redox peaks of a probe (e.g., [Fe(CN)6]3-/4-) compared to a bare gold electrode.[8] |
| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity. | A change in the water contact angle consistent with the terminal carboxylic acid groups. |
Q3: What is "surface regeneration," and why is it critical?
A3: Surface regeneration is the process of removing a bound analyte from the immobilized ligand on the sensor surface, returning the surface to a state where it can be used for another binding cycle.[9][10] This is essential for:
-
Cost-Effectiveness: Allows a single sensor chip to be reused for multiple experiments, sometimes for over 100 cycles.[11]
-
Throughput: Enables the testing of multiple analyte concentrations or different analytes on the same ligand surface in a reasonable amount of time.[10]
-
Data Quality: Provides robust kinetic data (k_on, k_off) by allowing multiple binding and dissociation cycles.
The goal is to find the mildest conditions that completely remove the analyte without damaging the immobilized ligand or the underlying 3-MNA monolayer.[9][12]
Part 2: Troubleshooting Guide
This guide is structured by common problems encountered during and after regeneration.
Issue 1: Incomplete Regeneration (Baseline Drift)
-
Symptom: The signal does not return to the pre-analyte injection baseline after the regeneration pulse. The baseline steadily increases with each cycle.
-
Potential Causes:
-
Regeneration solution is too mild: The buffer lacks the necessary chemical properties (pH, ionic strength) to fully disrupt the ligand-analyte interaction.
-
Contact time is too short: The regeneration solution is not flowing over the surface long enough to allow for complete dissociation of the analyte.
-
Mass transport limitations: The flow rate of the regeneration solution is too low to efficiently remove the dissociated analyte from the sensor surface.
-
-
Recommended Solutions:
-
Scout for a more effective regeneration solution. This is the most common solution. The process involves systematically testing different buffers to find one that works without harming the ligand. Start with the mildest conditions and increase the harshness.[10]
-
Increase the contact time of the regeneration pulse in your experimental method.
-
Optimize the flow rate during the regeneration step.
-
-
Immobilize Ligand: Prepare your 3-MNA surface and immobilize your ligand to the desired density.
-
Inject High-Concentration Analyte: Inject a saturating concentration of your analyte to achieve a high binding signal.
-
Test Mild Conditions First:
-
Inject a pulse of a high-salt buffer (e.g., 1-2 M NaCl).
-
Inject a pulse of a low-pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0-3.0).
-
Inject a pulse of a high-pH buffer (e.g., 10 mM NaOH or Carbonate buffer, pH 10.0).[13]
-
-
Assess Efficiency: After each test injection, monitor the signal. An ideal regeneration solution will return the signal to the original baseline.
-
Increase Harshness if Necessary: If mild conditions fail, consider combinations or detergents (e.g., 0.05% SDS), but use with caution as they can denature ligands.
-
Confirm Ligand Activity: After finding a successful condition, inject the analyte again to confirm that the ligand's binding capacity has not been compromised.
| Regeneration Solution Type | Mechanism of Action | Common Examples | Potential Risks |
| Low pH (Acidic) | Disrupts ionic and hydrogen bonds by protonating key residues. | 10-100 mM Glycine-HCl (pH 1.5-3.0), Phosphoric Acid.[12] | Can denature pH-sensitive ligands. |
| High pH (Basic) | Disrupts ionic and hydrogen bonds by deprotonating key residues. | 10-50 mM NaOH, Carbonate Buffer (pH 10.0).[12][13] | Can denature pH-sensitive ligands. |
| High Ionic Strength | Disrupts electrostatic interactions. | 1-4 M NaCl, 2 M MgCl2.[9][12] | Generally mild but may be ineffective for high-affinity interactions. |
| Detergents | Disrupt hydrophobic interactions. | 0.1-0.5% SDS, Tween 20.[9] | High risk of denaturing the ligand. |
Issue 2: Loss of Ligand Activity
-
Symptom: The binding capacity of the surface (e.g., the Rmax in SPR) decreases with each regeneration cycle.
-
Potential Causes:
-
Regeneration solution is too harsh: The chosen buffer is denaturing the immobilized ligand, rendering it unable to bind the analyte.[12][14]
-
Thiol-Au bond instability: Extreme conditions (temperature, aggressive chemicals) can weaken the thiol-gold bond, leading to gradual stripping of the 3-MNA monolayer and the attached ligand.[15][16]
-
Ligand instability: The ligand itself may have limited stability under continuous flow or repeated binding cycles.
-
-
Recommended Solutions:
-
Switch to a milder regeneration condition identified during your scouting protocol.
-
Add a stabilizer to the regeneration buffer. It has been shown that adding up to 10% glycerol to acidic regeneration solutions can protect the ligand from denaturation.[12]
-
Condition the surface: Before starting analyte injections, perform 1-3 "priming" injections of the regeneration buffer to remove any loosely bound ligand and stabilize the surface baseline.[10]
-
Consider an alternative immobilization strategy. If the ligand is particularly sensitive, a capture-based approach (e.g., His-tag capture) might be more suitable as it allows for the gentle removal and re-immobilization of fresh ligand.[5][17]
-
Workflow: Analyte Binding and Regeneration Cycle
Below is a diagram illustrating the ideal cycle and potential failure points.
Caption: Ideal binding/regeneration cycle and common failure modes.
Part 3: Advanced Protocols
Protocol 1: Complete Stripping and Re-functionalization of Gold Surfaces
Use this protocol when you need to completely remove the 3-MNA monolayer to reuse the base gold sensor chip for a different experiment. Warning: These are aggressive methods not intended for analyte regeneration within an experiment.
-
Chemical Stripping (Piranha Solution - Use with Extreme Caution):
-
Safety First: Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reactive. Use only in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and lab coat. Always add peroxide to acid, never the other way around.
-
Immerse the sensor chip in freshly prepared piranha solution for 10-15 minutes.[11]
-
Extensively rinse with high-purity deionized water, followed by ethanol.
-
Dry the chip under a gentle stream of nitrogen. The surface should be hydrophilic.
-
-
Electrochemical Cleaning:
-
This method can be used as an alternative to piranha solution. It involves cycling the potential of the gold electrode in an acidic or basic solution.[18]
-
For example, immerse the electrode in 10 mM H₂SO₄ and sweep the potential repeatedly (e.g., 2 cycles) between 0 and 1.8 V at a scan rate of 200 mV/s.[18] This generates reactive oxygen species that oxidatively remove the organic monolayer.
-
Rinse thoroughly with deionized water and ethanol, and dry with nitrogen.
-
Protocol 2: Formation of 3-MNA Self-Assembled Monolayer (SAM)
-
Substrate Cleaning: Ensure the gold sensor surface is impeccably clean. Use one of the methods from Protocol 1 or UV/Ozone treatment.
-
Prepare 3-MNA Solution: Prepare a 1-10 mM solution of this compound in a high-purity solvent like ethanol or isopropanol.
-
Immersion: Immerse the clean, dry gold chip in the 3-MNA solution. The self-assembly process begins immediately.
-
Incubation: Allow the chip to incubate for at least 2-4 hours at room temperature to form a well-ordered monolayer. For optimal results, incubation can be extended to 18-24 hours.
-
Rinsing: Remove the chip from the solution and rinse thoroughly with the same solvent (ethanol) to remove any physisorbed molecules.
-
Drying: Dry the chip under a gentle stream of nitrogen.
-
Verification (Optional but Recommended): Characterize the newly formed SAM using a technique from the FAQ section (e.g., EIS) to confirm successful monolayer formation before proceeding with ligand immobilization.
Workflow: From Bare Gold to Immobilized Ligand
Caption: Workflow for surface preparation and ligand immobilization.
References
- How Is The SPR Sensor Surface Regenerated For Multiple Uses? - Chemistry For Everyone. (2025). YouTube.
- Tully, M., et al. (2021). Novel Regeneration Approach for Creating Reusable FO-SPR Probes with NTA Surface Chemistry. PMC - NIH.
- A method for regenerating gold surface for prolonged reuse of gold-coated surface plasmon resonance chip. (2012).
- Master the Art of Regeneration in SPR Experiments. Nicoya Lifesciences.
- Miller, E. K., et al. (2010).
- Pallavicini, P., et al. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars.
- Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance. University of Utah.
- Xue, Y., et al. (2014). Quantifying thiol-gold interactions towards the efficient strength control.
- RETRACTED: Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors. (2022). ACS Omega.
- Pallavicini, P., et al. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. University of Milano-Bicocca.
- Xue, Y., et al. (2014). Quantifying thiol–gold interactions towards the efficient strength control.
- García-Aljaro, C., et al. (2009). Regeneration of captavidin-functionalised sensor surfaces with carbonate buffer (pH 10.0).
- Nguyen, T. L., et al. (2022).
- Prashar, D. (2012). Self Assembled Monolayers - A Review.
- Biggest Challenges Encountered When Doing SPR Experiments. (2015). Reichert Technologies.
- Overcoming Regeneration Problems. (2014). Reichert Technologies.
- Electrochemical Studies of Derivatized Thiol Self-Assembled Monolayers on Gold Electrode in the Presence of Surfactants. Semantic Scholar.
- Mashhadizadeh, M. H., et al. (2019). 3-Mercapto propionic acid self-assembled on gold nano-particles applied for modification of screen-printed electrode as a new digoxin electrochemical aptasensor using graphene oxide-based signal-on strategy.
- Ortiz, B., et al. (2007). Chemical derivatization of self-assembled 3-mercaptopropionic and 16-mercaptohexadecanoic acids at platinum surfaces with 3-aminopropyltrimethoxysilane: A spectroscopic and electrochemical study.
Sources
- 1. Quantifying thiol-gold interactions towards the efficient strength control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical Studies of Derivatized Thiol Self-Assembled Monolayers on Gold Electrode in the Presence of Surfactants | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Regeneration Problems [reichertspr.com]
- 13. researchgate.net [researchgate.net]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. boa.unimib.it [boa.unimib.it]
- 17. Novel Regeneration Approach for Creating Reusable FO-SPR Probes with NTA Surface Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling the Orientation of 3-Mercaptoisonicotinic Acid on Surfaces
Welcome to the technical support center for controlling the orientation of 3-Mercaptoisonicotinic acid (3-MIA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-MIA for surface functionalization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its orientation on a surface important?
This compound (3-MIA) is a bifunctional organic molecule. It possesses a thiol (-SH) group, which has a strong affinity for noble metal surfaces like gold, and a carboxylic acid (-COOH) group on a pyridine ring. This unique structure makes it a valuable linker molecule in various applications, including biosensors, drug delivery systems, and molecular electronics.
The orientation of 3-MIA on a surface is critical because it dictates which functional group is exposed to the surrounding environment. For instance, if the thiol group binds to a gold surface, the carboxylic acid and the pyridine nitrogen are available for further chemical modifications or interactions. Controlling this orientation is paramount to achieving the desired surface properties and device functionality.
Q2: What are the primary factors that influence the orientation of 3-MIA on a surface?
The final orientation of 3-MIA in a self-assembled monolayer (SAM) is a result of a delicate balance of several interactions:
-
Substrate-Molecule Interaction: The strongest interaction is typically the covalent bond formation between the sulfur atom of the thiol group and the gold substrate.
-
Intermolecular Interactions: Van der Waals forces between the pyridine rings of adjacent molecules, as well as potential hydrogen bonding between the carboxylic acid groups, contribute to the packing and ordering of the monolayer.
-
Solvent Effects: The choice of solvent can influence the solubility of 3-MIA and can affect the kinetics of SAM formation.
-
pH of the Deposition Solution: The pH plays a crucial role in the protonation state of both the carboxylic acid and the pyridine nitrogen. This, in turn, affects the molecule's charge and its interaction with the surface and with neighboring molecules. For instance, in alkaline solutions, the carboxylic acid group is deprotonated, leading to a negatively charged monolayer.[1]
-
Deposition Time and Temperature: Longer deposition times generally lead to more ordered and densely packed monolayers.[2] Temperature can affect the kinetics of SAM formation and the final arrangement of the molecules.
Q3: What are the common substrates used for 3-MIA self-assembly, and how do I choose the right one?
Gold is the most common substrate for forming SAMs with thiol-containing molecules like 3-MIA due to the strong and stable gold-sulfur bond.[3] The quality of the gold surface is critical for forming a well-ordered monolayer.
-
Au(111) on Mica: This substrate provides a large, atomically flat surface, which is ideal for fundamental studies and for applications requiring a high degree of order.
-
Polycrystalline Gold Foils: These are a more cost-effective option and are suitable for many applications, though the resulting SAM may have more defects due to the presence of grain boundaries.[4]
-
Gold Nanoparticles: For applications in sensing and nanomedicine, 3-MIA can be assembled on the surface of gold nanoparticles.[5]
The choice of substrate depends on the specific application and the desired level of control over the monolayer structure. For most applications requiring a well-defined surface, Au(111) on mica is the preferred choice.
Troubleshooting Guides
Issue 1: Poor Surface Coverage or Disordered Monolayer
Q: I'm observing incomplete surface coverage or a disordered 3-MIA monolayer. What are the likely causes and how can I fix it?
A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions in a systematic way.
Root Causes & Solutions:
-
Substrate Contamination: The gold surface must be impeccably clean for a uniform SAM to form. Organic contaminants can prevent the thiol groups from binding to the surface.
-
Solution: Implement a rigorous cleaning protocol for your gold substrates. A common and effective method involves UV-Ozone treatment followed by rinsing with high-purity ethanol and water. For Au(111) on mica, flame annealing can be an effective cleaning method.
-
-
Impure 3-MIA or Solvent: Contaminants in the 3-MIA or the solvent can co-adsorb on the surface, disrupting the ordering of the monolayer.
-
Solution: Use high-purity 3-MIA and spectroscopic grade solvents. It is good practice to de-gas the solvent before use to remove dissolved oxygen, which can oxidize the thiol groups.
-
-
Inadequate Deposition Time: SAM formation is a dynamic process. While initial adsorption is rapid, the ordering and packing of the molecules can take several hours.[2]
-
Solution: Increase the immersion time of the substrate in the 3-MIA solution. A typical deposition time is 12-24 hours to ensure a well-ordered monolayer.
-
-
Incorrect Solution Concentration: The concentration of the 3-MIA solution can influence the packing density and order of the SAM.
-
Solution: While a standard concentration is often around 1 mM, it is advisable to optimize this parameter for your specific system. Try a range of concentrations (e.g., 0.1 mM to 5 mM) to find the optimal condition.
-
Experimental Workflow for Troubleshooting Poor Coverage:
Caption: Troubleshooting workflow for poor 3-MIA surface coverage.
Issue 2: Ambiguous or Incorrect Molecular Orientation
Q: I'm not sure if my 3-MIA molecules are oriented correctly with the carboxylic acid group exposed. How can I verify the orientation?
A: Determining the molecular orientation is crucial. A combination of surface-sensitive analytical techniques is typically required to get a complete picture.
Characterization Techniques for Determining Orientation:
| Technique | Information Provided | Expected Result for Correct Orientation (Thiol-Bound) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. | Presence of S 2p peaks corresponding to thiolate bound to gold. The N 1s and C 1s peaks associated with the pyridine ring and carboxylic acid should be prominent. The absence of a significant S-H peak in the S 2p spectrum is also indicative of binding through the thiol group.[6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of the functional groups. Reflection-Absorption Infrared Spectroscopy (RAIRS) is particularly useful for monolayers on metal surfaces. | The disappearance of the S-H stretching vibration (around 2550 cm⁻¹) is a key indicator of thiol binding to the surface.[7] The C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) should be present.[8] |
| Contact Angle Goniometry | Surface wettability, which is influenced by the terminal functional group. | A surface terminated with carboxylic acid groups will be relatively hydrophilic, resulting in a lower water contact angle compared to a bare gold surface. The contact angle will also be pH-dependent. |
| Scanning Tunneling Microscopy (STM) | High-resolution imaging of the molecular arrangement and packing on the surface. | STM can reveal the ordered domains and lattice structure of the 3-MIA monolayer, providing insights into the packing density and orientation.[9] |
Experimental Protocol: Verifying 3-MIA Orientation using XPS and FTIR
-
Sample Preparation:
-
Prepare a 3-MIA SAM on a clean gold substrate using your optimized protocol.
-
As a control, prepare a clean, bare gold substrate.
-
-
XPS Analysis:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the S 2p, N 1s, C 1s, and O 1s regions.
-
Data Interpretation:
-
Look for the characteristic S 2p doublet for gold-thiolate bonds (S 2p3/2 at ~162 eV and S 2p1/2 at ~163.2 eV).
-
Analyze the C 1s and N 1s spectra to confirm the presence of the pyridine ring and carboxylic acid.
-
-
-
FTIR (RAIRS) Analysis:
-
Acquire a background spectrum from the bare gold substrate.
-
Acquire the spectrum of the 3-MIA SAM.
-
Data Interpretation:
-
Confirm the absence of the S-H stretch around 2550 cm⁻¹.
-
Identify the C=O stretch of the carboxylic acid group (typically around 1700-1740 cm⁻¹). The position of this peak can provide information about hydrogen bonding.
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
Q: My results for 3-MIA SAM formation are not consistent from one experiment to the next. How can I improve reproducibility?
A: Inconsistency often points to subtle variations in experimental conditions. Here’s how to tighten your protocol for better reproducibility.
Key Factors for Reproducibility:
-
Standardized Substrate Preparation: The quality and cleanliness of the gold substrate are paramount. Any variation here will lead to different results.
-
Best Practice: Develop and strictly adhere to a standardized operating procedure (SOP) for substrate cleaning. Document every step, including the duration and intensity of cleaning methods like UV-Ozone or plasma treatment.
-
-
Controlled Deposition Environment: The self-assembly process can be sensitive to environmental factors.
-
Best Practice: Perform the self-assembly in a controlled environment. A glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) is ideal to prevent oxidation of the thiol groups and contamination from the ambient air. If a glovebox is not available, try to work in a clean, low-traffic area and minimize the exposure of the solution and substrate to air.
-
-
Freshly Prepared Solutions: 3-MIA solutions, especially at low concentrations, can degrade over time. The thiol group is susceptible to oxidation, which will prevent it from binding to the gold surface.
-
Best Practice: Always use freshly prepared solutions of 3-MIA for each experiment.
-
-
Precise Control of Deposition Parameters: Small variations in time, temperature, and concentration can affect the final monolayer.
-
Best Practice: Use a temperature-controlled bath for the deposition to maintain a constant temperature. Accurately measure the deposition time.
-
Diagram of a Reproducible SAM Formation Workflow:
Caption: A workflow emphasizing control points for reproducible 3-MIA SAM formation.
References
-
On the surface structure of 4-mercaptopyridine on Au(111): A new dense phase. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Pissinis, D. E., Pérez, O. E. L., Cometto, F. P., & Teijelo, M. L. (2014). Preparation and characterization of self assembled monolayers of 2-mercaptonicotinic acid on Au(111). Journal of Electroanalytical Chemistry, 712, 167–177. [Link]
-
Adsorption of 2-mercaptopyridine and 4-mercaptopyridine on a silver surfaces investigated by SERS spectroscopy. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Chemical derivatization of self-assembled 3-mercaptopropionic and 16-mercaptohexadecanoic acids at platinum surfaces with 3-aminopropyltrimethoxysilane: A spectroscopic and electrochemical study. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Ordered structures of self-assembled monolayers of 3-mercaptopropionic acid on Au(111): In situ scanning tunneling microscopy study. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (n.d.). Academia.edu. Retrieved January 13, 2026, from [Link]
-
Preparation and characterization of 3-mercaptopropyl trimethoxysilane self-assembled monolayers. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. (2020). Materials, 13(22), 5194. [Link]
-
Does 3-Mercaptopropionic acid create a denser monolayer on gold than the longer chain 16-Mercaptohexadecanoic acid? And is it smellier?. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Wang, J., Frostman, L. M., & Ward, M. D. (1995). Self-assembled thiol monolayers with carboxylic acid functionality: measuring pH-dependent phase transitions with the quartz crystal microbalance. The Journal of Physical Chemistry, 99(46), 17299–17302. [Link]
-
Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2020). Coatings, 10(12), 1176. [Link]
-
Self-Assembled Monolayers of N-Heterocyclic Olefins on Au(111). (n.d.). AIR Unimi. Retrieved January 13, 2026, from [Link]
-
The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Adsorption behavior of 6-Mercaptonicotinic acid on self-assembled gold nano-substrates explored by SERS combined with theoretical calculations. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1047–1052. [Link]
-
FTIR spectra of compounds: (a) neat mercaptoacetic acid in liquid... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Favourable mesomeric structures of isonicotinic acid and isonicotinic acid carboxylate anion. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Characterization of 11-MUA SAM formation on gold surfaces. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Stettner, J., Frank, P., Griesser, T., Trimmel, G., Schennach, R., Gilli, E., & Winkler, A. (2009). A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils. Langmuir, 25(3), 1427–1433. [Link]
-
(a) O 1s XPS data of Au(111) surface exposed to O2, NO2, and O3... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Structure Determination of Au on Pt(111) Surface: LEED, STM and DFT Study. (2020). Materials, 13(22), 5194. [Link]
-
Structure of Mixed Carboxylic Acid Terminated Self-Assembled Monolayers: Experimental and Theoretical Investigation. (n.d.). CONICET. Retrieved January 13, 2026, from [Link]
-
Influence of Gold Topography on Carboxylic Acid Terminated Self-Assembled Monolayers. (n.d.). Scilit. Retrieved January 13, 2026, from [Link]
-
2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Gold Nanoparticles Functionalized with Mercaptosuccinic Acid as a Means for Detecting Fe(III) Ions. (2020). Materials, 13(22), 5194. [Link]
-
The Influence of Model Orientation on the Surface Roughness of Polymeric Models Produced by FFF, mSLA, PJ, and SLS Methods. (2020). Materials, 13(22), 5194. [Link]
-
Influence of Print Orientation on Surface Roughness in Fused Deposition Modeling (FDM) Processes. (2019). Materials, 12(22), 3824. [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. d-nb.info [d-nb.info]
- 4. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adsorption behavior of 6-Mercaptonicotinic acid on self-assembled gold nano-substrates explored by SERS combined with theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Issues with 3-Mercaptoisonicotinic acid purity and purification
Introduction
Welcome to the technical support guide for 3-Mercaptoisonicotinic acid (3-MIA). This document is designed for researchers, chemists, and drug development professionals who utilize this bifunctional molecule in their work. This compound, a pyridinecarboxylic acid derivative, possesses both a reactive thiol (-SH) group and a carboxylic acid (-COOH) group. This unique structure makes it a valuable building block, but its thiol moiety also renders it susceptible to specific purity and stability challenges, most notably oxidation.
This guide provides in-depth, field-tested insights into identifying common purity issues, practical protocols for purification, and best practices for storage and handling to ensure the integrity and reproducibility of your experimental results.
Part 1: Troubleshooting Guide
This section addresses common problems encountered when working with this compound in a direct question-and-answer format.
Frequently Asked Questions (Troubleshooting)
Question 1: My freshly opened bottle of this compound is off-white to yellow, not pure white. Is it contaminated?
Answer: This is a very common observation and is almost always due to partial oxidation of the thiol (-SH) group. The primary culprit is the formation of the corresponding disulfide dimer, 3,3'-disulfanediylbis(isonicotinic acid).
-
Causality: The thiol group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This process is often catalyzed by trace metal impurities and can be accelerated by light and elevated temperatures. The disulfide dimer is typically a colored solid, imparting a yellow or off-white hue to the bulk material. While the material may still be usable for some applications, the presence of the dimer reduces the molar equivalence of the active thiol and can interfere with reactions where the free thiol is required.
Question 2: I'm seeing a second, less polar spot on my TLC plate or a new peak in my HPLC chromatogram. What is it likely to be?
Answer: The most probable impurity is the disulfide dimer discussed in Question 1. The dimer is more nonpolar than the monomer because it has two carboxylic acid groups for a much larger molecular weight, and the highly polar thiol groups have been eliminated. Other possibilities include:
-
Residual Solvents: From the synthesis or initial purification.
-
Starting Materials: Incomplete reaction could leave residual precursors.
-
Higher-Order Oxides: In harsh oxidative conditions, the sulfur atom can be further oxidized to sulfinic or sulfonic acids, though this is less common under standard storage conditions.
Question 3: My reaction yield is consistently lower than expected. Could the purity of 3-MIA be the issue?
Answer: Absolutely. If your reaction specifically requires the free thiol group (e.g., for nucleophilic attack, coordination to a metal surface, or thiol-ene click chemistry), the presence of the disulfide dimer will directly impact your stoichiometry and lower the yield. For every mole of dimer present, you have lost two moles of reactive thiol. It is critical to either use high-purity, freshly purified 3-MIA or to account for the purity of your starting material via quantitative analysis (see Part 3).
Question 4: I've noticed batch-to-batch variability in my results. How can I ensure my 3-MIA is consistent?
Answer: This is a classic problem stemming from purity inconsistencies. The best practice is to purify each new batch of 3-MIA yourself before use, especially for sensitive applications. The purification protocols detailed in Part 2, followed by the analytical characterization in Part 3, will allow you to standardize your starting material, leading to more reproducible outcomes.
Part 2: Purification and Handling Protocols
This section provides detailed, step-by-step methodologies for purifying 3-MIA and handling it to prevent degradation.
Workflow for Purification and Use of 3-MIA
Caption: Workflow for assessing and purifying this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing soluble and insoluble impurities from solid compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
1. Solvent Selection:
-
Rationale: The polarity of 3-MIA is dominated by its pyridine ring and carboxylic acid group, making polar protic solvents good candidates.[2][3]
-
Recommended Solvents to Screen:
-
Deionized Water
-
Ethanol/Water mixture (e.g., 90:10 or 80:20)
-
Isopropanol
-
Acetic Acid (dilute aqueous solution)
-
-
Screening Procedure (Microscale): a. Place ~20 mg of crude 3-MIA into a small test tube. b. Add the chosen solvent dropwise at room temperature until a slurry is formed. Note the initial solubility. c. Heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Note the solubility at high temperature. d. Remove the tube from heat and allow it to cool slowly to room temperature, then place it in an ice bath. e. A good solvent will show low solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.
2. Step-by-Step Recrystallization Protocol (Example with Ethanol/Water):
-
Place 1.0 g of crude 3-MIA in a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar. Place the flask on a stirring hotplate.
-
Add ~10 mL of 90% ethanol. Begin stirring and gently heating (to ~60-70°C).
-
Slowly add more 90% ethanol in small portions until the 3-MIA is fully dissolved. Aim for the minimum amount of hot solvent necessary.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula tip of activated charcoal, and reheat for 5 minutes.
-
If charcoal was used, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (e.g., 90% ethanol) to remove any remaining soluble impurities.
-
Dry the crystals under vacuum. The final product should be a white, crystalline solid.
Protocol 2: Chemical Reduction of Disulfide Impurity
If the disulfide dimer is a significant impurity, it must be chemically reduced back to the free thiol before final purification. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is odorless, water-soluble, and highly effective over a broad pH range.[4][5][6]
1. Rationale:
-
TCEP is a phosphine-based reducing agent that selectively cleaves disulfide bonds without affecting other functional groups present in 3-MIA.[7]
-
The reaction is fast, often completing within minutes at room temperature.[6]
-
Unlike thiol-based reducing agents like DTT, TCEP does not require removal before certain subsequent reactions, though for purification, its byproducts will be removed during recrystallization.[8]
2. Step-by-Step Reduction Protocol:
-
Dissolve the impure 3-MIA (containing the disulfide) in a suitable deoxygenated buffer. A non-phosphate buffer like Tris or HEPES at pH 7.0-7.5 is recommended, as TCEP can be less stable in PBS.[8] Use a concentration of ~10-20 mg/mL.
-
Prepare a stock solution of TCEP-HCl (e.g., 0.5 M) and adjust its pH to ~7.0 with NaOH.[4]
-
Add the TCEP solution to the 3-MIA solution to achieve a final TCEP concentration of 2-5 molar equivalents relative to the estimated disulfide content.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
-
Post-Reduction Workup: The free thiol (3-MIA) must now be separated from the TCEP-oxide byproduct and the buffer salts.
-
Acidification & Extraction: Acidify the solution with HCl to a pH of ~2-3. This will protonate the carboxylic acid of 3-MIA, making it less water-soluble. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: The resulting solid should then be purified via Protocol 1: Recrystallization to obtain high-purity 3-MIA.
-
Part 3: Purity Assessment, Storage, and FAQs
Analytical Characterization
Confirming the purity and identity of your 3-MIA is essential. The following table summarizes key analytical techniques.
| Technique | Purpose | Expected Results for Pure 3-MIA |
| ¹H NMR | Structural verification and purity assessment. | Aromatic Protons: Signals in the ~7.0-8.5 ppm range, consistent with a substituted pyridine ring.[9] -SH Proton: A broad singlet, position variable (often ~3-5 ppm), may exchange with D₂O. -COOH Proton: A very broad singlet, typically >10 ppm, will exchange with D₂O.[10] |
| HPLC | Purity quantification. | A single sharp peak. The disulfide dimer, if present, will typically have a different retention time (often longer on reverse phase). |
| FTIR | Functional group identification. | O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.[10] C=O Stretch: Strong, sharp peak around 1700-1730 cm⁻¹.[11][12] S-H Stretch: Weak peak around 2550-2600 cm⁻¹, often obscured by the broad O-H. |
| Mass Spec | Molecular weight confirmation. | Expected m/z for [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₆H₅NO₂S (MW: 155.17). |
Frequently Asked Questions (General)
Question 5: What are the ideal storage conditions for this compound?
Answer: Proper storage is critical to prevent oxidation.[13]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).[1] After use, flush the headspace of the container with inert gas before re-sealing.
-
Temperature: Store in a refrigerator (2-8°C).[1] Do not freeze aqueous solutions.
-
Light: Store in an amber vial or otherwise protect from light to prevent photo-oxidation.[14]
-
Container: Use a tightly sealed container with a secure cap (e.g., a vial with a PTFE-lined cap).
Caption: Reversible oxidation of 3-MIA to its disulfide dimer.
Question 6: Can I handle 3-MIA on the open bench?
Answer: For brief periods, such as weighing, it is generally acceptable but not ideal. For extended manipulations, especially in solution, it is highly recommended to use inert atmosphere techniques like a glovebox or a Schlegod line to minimize exposure to oxygen.[1][15] Solvents used for reactions should be deoxygenated (e.g., by sparging with argon) prior to use.
Question 7: Why is my thiol more easily oxidized at higher pH?
Answer: At higher (more basic) pH, the thiol proton (-SH) is deprotonated to form the thiolate anion (-S⁻). This thiolate is a much stronger nucleophile and is significantly more susceptible to oxidation than the protonated thiol. Therefore, reactions or storage in basic solutions will dramatically accelerate the formation of the disulfide dimer.
References
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Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction. Bio-Synthesis. [Link]
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Burns, J. A., Butler, J. C., Moran, J., & Whitesides, G. M. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry. [Link]
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Reddit user discussion. (2013). Handling thiols in the lab. r/chemistry on Reddit. [Link]
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Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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University of Calgary, Department of Chemistry. (n.d.). Recrystallisation Technique Guide. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Proton and C-13 Chemical Shift Tables. [Link]
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University of Cambridge, Department of Chemistry. (n.d.). NMR Spectroscopy: Chemical shifts. [Link]
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Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. [Link]
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Journal of Scientific and Industrial Research. (n.d.). Synthesis of ß-pyridyl carbinol tartrate. [Link]
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Digital.CSIC. (2020). Breaking a Couple: Disulfide Reducing Agents. [Link]
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Scigelova, M., et al. (2001). A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. European Journal of Mass Spectrometry. [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
Re-armo, C. E., et al. (2009). Quantification of Thiols and Disulfides. Analytical Biochemistry. [Link]
-
Braakman, I., et al. (2017). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science. [Link]
-
Chemistry Learning. (2023). FTIR spectra of carboxylic acids. YouTube. [Link]
-
Rebelo, L. P. N., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
LibreTexts Chemistry. (2020). Spectroscopy of Carboxylic Acids. [Link]
-
Abdulla, H. A. N., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. [Link]
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Oregon State University, Department of Chemistry. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers: 3-Mercaptoisonicotinic Acid vs. 4-Mercaptobenzoic Acid
In the precise world of surface functionalization, the choice of molecular linker is paramount. Self-assembled monolayers (SAMs) provide an elegant and robust method for tailoring the interfacial properties of substrates, with gold surfaces being a particularly well-studied platform due to the strong, covalent-like bond formed with thiol-containing molecules.[1][2] This guide offers an in-depth comparison of two aromatic thiol molecules used for creating functional SAMs: 3-Mercaptoisonicotinic acid (3-MNA) and 4-Mercaptobenzoic acid (4-MBA).
Both molecules present a thiol group for surface anchoring and a terminal carboxylic acid group for subsequent functionalization, making them prime candidates for applications in biosensing, drug delivery, and materials science. However, the subtle yet critical difference in their aromatic cores—a pyridine ring in 3-MNA versus a benzene ring in 4-MBA—imparts distinct characteristics to the resulting monolayers. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the experimental data and foundational logic required to select the optimal molecule for their specific application.
Molecular Architecture: The Foundational Difference
The primary distinction between 3-MNA and 4-MBA lies in the aromatic ring structure. 4-MBA is a benzene derivative, while 3-MNA is a pyridine derivative, containing a nitrogen atom at the 4-position relative to the carboxylic acid. This substitution fundamentally alters the molecule's electronic properties, dipole moment, and potential for intermolecular interactions.
Caption: Molecular structures of 4-MBA and 3-MNA.
The nitrogen atom in 3-MNA's pyridine ring acts as a hydrogen bond acceptor and introduces a significant dipole moment, which can influence monolayer packing, surface potential, and interactions with analytes or biological entities.
| Property | 4-Mercaptobenzoic Acid (4-MBA) | This compound (3-MNA) | Reference |
| CAS Number | 1074-36-8 | 51159-24-3 | |
| Molecular Formula | C₇H₆O₂S | C₆H₅NO₂S | [3] |
| Molecular Weight | 154.19 g/mol | 155.17 g/mol | [3] |
| Aromatic System | Benzene | Pyridine | |
| Key Features | Symmetric, non-polar ring core. Interactions dominated by π-π stacking and hydrogen bonding between COOH groups. | Asymmetric, polar ring core due to N atom. Potential for N-H hydrogen bonding and altered π-π stacking geometry. | [4][5] |
SAM Formation and Structural Integrity
The formation of SAMs for both molecules follows a well-established process of chemisorption of the thiol group onto a gold surface. This process results in a highly ordered, quasi-crystalline monolayer structure. The stability and packing density of these films are dictated by a balance between the gold-thiol anchor interaction, van der Waals forces, and intermolecular interactions between the aromatic cores and terminal functional groups.
Caption: General workflow for the formation of thiol-based SAMs on a gold substrate.
Packing Density: Experimental evidence suggests that aromatic thiols with terminal groups capable of hydrogen bonding, such as carboxylic acids, form densely packed and highly crystalline monolayers.[6][7] A comparative study evaluating various aromatic thiols found that the surface coverage of 4-MBA on gold was significantly higher than that of simpler molecules like thiophenol, an effect attributed to strong intermolecular hydrogen bonding between the carboxylic acid groups.[8]
While direct comparative data for 3-MNA is less common, studies on its isomer, 6-mercaptonicotinic acid (6-MNA), show it also forms stable monolayers.[5][9] The presence of the pyridine nitrogen in 3-MNA could lead to slightly different packing arrangements due to electrostatic repulsion or altered π-stacking geometry, potentially resulting in a less dense or differently oriented film compared to the highly symmetric 4-MBA.[4] However, the ability of the nitrogen to act as a hydrogen bond acceptor could also introduce additional ordering forces.
Experimental Characterization: A Head-to-Head Comparison
The performance of a SAM is quantified through a suite of surface-sensitive analytical techniques. Below, we compare the expected outcomes for 3-MNA and 4-MBA SAMs based on established experimental data.
| Characterization Technique | 4-Mercaptobenzoic Acid (4-MBA) | This compound (3-MNA) | Key Insights |
| Contact Angle Goniometry | Moderately hydrophilic (e.g., 30°- 50° water contact angle) due to exposed -COOH groups. | Expected to be similarly hydrophilic. The pyridine N may slightly increase surface polarity. | Confirms surface functionalization and provides a measure of surface energy and homogeneity.[8] |
| X-ray Photoelectron Spectroscopy (XPS) | Shows C 1s, O 1s, and S 2p peaks. The S 2p peak at ~162 eV confirms thiolate (Au-S) bond formation.[8][10] | Shows C 1s, O 1s, S 2p, and a characteristic N 1s peak (~400 eV). | Unambiguously confirms elemental composition and the covalent attachment to the gold surface.[11] |
| Cyclic Voltammetry (CV) | Exhibits significant blocking of redox probes (e.g., [Fe(CN)₆]³⁻/⁴⁻), indicating a densely packed, insulating layer.[12] | Expected to show similar blocking behavior. The pyridine ring could slightly alter electron transfer kinetics. | Assesses the packing quality and defect density of the monolayer. A well-formed SAM prevents ions from reaching the electrode surface.[9] |
Protocol 1: Standardized SAM Formation
Causality: This protocol is designed to produce a well-ordered, high-coverage monolayer. The use of ethanol as a solvent ensures good solubility of the aromatic thiols. The 24-hour immersion period allows the assembly process to reach thermodynamic equilibrium, favoring the formation of a highly structured film over kinetically trapped, disordered states. Rinsing is critical to remove non-covalently bound (physisorbed) molecules.
-
Substrate Preparation:
-
Use a gold-coated substrate (e.g., silicon wafer with Ti/Au layers).
-
Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (5 minutes each).
-
Dry the substrate under a stream of dry nitrogen.
-
Immediately before use, treat the substrate with UV-Ozone for 15 minutes to remove organic contaminants and ensure a pristine gold surface.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of either 3-MNA or 4-MBA in absolute ethanol.
-
-
Immersion and Assembly:
-
Immerse the cleaned gold substrate into the thiol solution.
-
Seal the container and leave it undisturbed at room temperature for 24 hours in a dark, vibration-free environment.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the solution.
-
Rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrate under a stream of dry nitrogen.
-
Store in a desiccator until characterization.
-
Protocol 2: Electrochemical Characterization (CV & EIS)
Trustworthiness: This protocol serves as a self-validating system for monolayer quality. A bare gold electrode will show a high-current, reversible cyclic voltammogram for the ferri/ferrocyanide redox couple. A high-quality SAM will effectively block this reaction, leading to a dramatic decrease in current and an increase in peak-to-peak separation, directly validating the integrity of the insulating monolayer.
-
Setup: Use a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Electrolyte: Prepare a solution of 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆] in 0.1 M KCl aqueous solution.
-
Cyclic Voltammetry (CV):
-
Scan the potential from -0.2 V to +0.6 V vs. Ag/AgCl at a scan rate of 100 mV/s.
-
Record the voltammogram. Compare the peak currents and peak separation to those of a bare gold electrode.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Set the DC potential to the formal potential of the redox couple (approx. +0.22 V vs. Ag/AgCl).
-
Apply a small AC perturbation (e.g., 10 mV).
-
Scan the frequency from 100 kHz down to 0.1 Hz.
-
Model the resulting Nyquist plot with an appropriate equivalent circuit (e.g., Randles circuit) to quantify the charge-transfer resistance (Rct), which is a direct measure of the monolayer's blocking efficiency.
-
Application in Biosensor Development
A primary application for both 3-MNA and 4-MBA is the covalent immobilization of biological recognition elements (e.g., antibodies, enzymes, DNA) for biosensing. The terminal carboxylic acid is the key functional handle for this process, typically activated using carbodiimide chemistry (EDC/NHS).
Caption: Standard workflow for fabricating a biosensor using a carboxyl-terminated SAM.
Which Molecule Performs Better?
-
For Stability and Robustness: 4-Mercaptobenzoic acid is likely the superior choice. Its symmetric structure and strong intermolecular H-bonding lead to highly crystalline, densely packed monolayers that provide an excellent insulating background and a stable platform for biomolecule attachment.[8] This is critical for developing reusable sensors or devices intended for long-term use.
-
For Modulating Surface Properties: this compound offers unique advantages.
-
Surface pH and Charge: The pyridine nitrogen (pKa ~5-6) can be protonated or deprotonated near physiological pH. This allows for fine-tuning of the surface charge, which can be leveraged to orient immobilized proteins electrostatically or to minimize non-specific binding of similarly charged interferents.
-
Coordination Chemistry: The nitrogen atom can act as a ligand to coordinate metal ions, opening possibilities for developing ion sensors or creating catalytic surfaces.[3]
-
Enhanced Solubility: The pyridine moiety can enhance the aqueous solubility of functionalized nanoparticles compared to a pure benzene-based SAM.
-
Conclusion and Recommendations
Both this compound and 4-Mercaptobenzoic acid are excellent candidates for forming functional self-assembled monolayers. The choice between them is not a matter of universal superiority but of strategic selection based on the specific demands of the application.
-
Choose 4-Mercaptobenzoic Acid when the primary requirements are maximum stability, high packing density, and a well-defined, robust insulating layer. It is the workhorse molecule for creating stable biosensor platforms and passivation layers.
-
Choose this compound when the application can benefit from tunable surface charge, coordination chemistry, or altered electronic properties. Its pyridine nitrogen provides an additional chemical handle that can be exploited for advanced sensor design, catalysis, or creating bio-interfaces with specific electrostatic characteristics.
By understanding the fundamental molecular differences and their impact on the resulting monolayer's properties, researchers can make an informed decision, moving beyond a generic choice to a rationally designed surface optimized for performance.
References
- Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMs on gold surfaces. (2008). INIS-IAEA.
- Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. Dr. Lee Group - University of Houston.
-
A theoretical study of 4-Mercaptobenzoic acid assembled on Ag for surface-enhanced raman scattering application. (2025). ResearchGate. Available at: [Link]
-
Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces. (2025). ResearchGate. Available at: [Link]
-
Ahmad, A., Kee, L. P., & Jusoh, N. S. (2016). A Comparative Study of Thiols Self-Assembled Monolayers on Gold Electrode. Middle-East Journal of Scientific Research, 24(6), 2152-2158. Available at: [Link]
- Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π-π Stacking Interactions. (n.d.).
-
Surface Chemistry of 4-Mercaptobenzoic Acid Self-Assembled on Ag(111) and Ag Nanoparticles. (2025). ResearchGate. Available at: [Link]
-
XPS spectra of the (a) 3-MPA/Au and (b) clean gold in Au4f and... (n.d.). ResearchGate. Available at: [Link]
-
Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. (2025). ResearchGate. Available at: [Link]
-
Are 4-Mercaptobenzoic Acid Self Assembled Monolayers on Au(111) a Suitable System to Test Adatom Models? (2025). ResearchGate. Available at: [Link]
-
Rubert, A. A., et al. (2013). Surface Chemistry of 4-Mercaptobenzoic Acid Self-Assembled on Ag(111) and Ag Nanoparticles. CONICET. Available at: [Link]
-
Lee, T. R., et al. (2007). 4-Mercaptophenylboronic Acid SAMs on Gold: Comparison with SAMs Derived from Thiophenol, 4-Mercaptophenol, and 4-Mercaptobenzoic Acid. PubMed. Available at: [Link]
- Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (n.d.).
-
A comparative study of capacitive immunosensors based on self-assembled monolayers formed from thiourea, thioctic acid, and 3-mercaptopropionic acid. (2025). ResearchGate. Available at: [Link]
-
Yang, W., Hu, Y., & Xie, M. (2013). Adsorption behavior of 6-Mercaptonicotinic acid on self-assembled gold nano-substrates explored by SERS combined with theoretical calculations. Journal of Colloid and Interface Science, 408, 151-156. Available at: [Link]
-
Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water. (n.d.). Analyst (RSC Publishing). Available at: [Link]
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- 8. 4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Nanoparticle Capping: 3-Mercaptoisonicotinic Acid vs. 3-Mercaptopropionic Acid
An In-Depth Analysis for Researchers in Nanotechnology and Drug Development
In the landscape of nanoparticle functionalization, the choice of capping agent is a critical decision that dictates the stability, biocompatibility, and ultimate utility of the nanomaterial. Among the plethora of options, thiol-containing molecules are prized for their strong affinity for noble metal and semiconductor quantum dot surfaces. This guide provides a deep, comparative analysis of two such ligands: the workhorse 3-mercaptopropionic acid (3-MPA) and the structurally distinct 3-mercaptoisonicotinic acid (3-MINA).
While 3-MPA is a well-established standard, this guide will illuminate the nuanced, and often advantageous, properties that the aromatic, heterocyclic structure of 3-MINA brings to the table. We will move beyond mere protocols to explore the causal chemistry, empowering researchers to make informed decisions tailored to their specific application, be it biosensing, bioimaging, or targeted drug delivery.
Chapter 1: Foundational Chemistry of the Capping Ligands
Understanding the inherent chemical characteristics of each molecule is fundamental to predicting its behavior on a nanoparticle surface.
3-Mercaptopropionic Acid (3-MPA) is an organosulfur compound featuring a simple three-carbon aliphatic chain with a terminal thiol (-SH) group and a carboxylic acid (-COOH) group.[1][2] This bifunctional nature is the key to its utility.[1][3]
This compound (3-MINA) is a derivative of isonicotinic acid, incorporating a thiol group onto the pyridine ring.[4] This structure retains the essential thiol and carboxylic acid moieties but embeds them within a rigid, aromatic heterocyclic framework.
Biocompatibility and Cellular Interaction
For applications in drug development, biocompatibility is non-negotiable. [5][6]
-
3-MPA: Nanoparticles capped with 3-MPA are widely used in biological systems and are generally considered biocompatible. [1][7]For instance, 3-MPA functionalization has been used to create stable ZnO nanoparticles for delivering curcumin, an anticancer agent, with enhanced efficacy. [7]However, like many chemicals, free 3-MPA can exhibit toxicity at higher concentrations. [1]
-
3-MINA: While direct data on 3-MINA capped nanoparticles is limited, we can make informed inferences. The nicotinic acid (niacin, Vitamin B3) backbone is inherently biocompatible. Studies on a related polymer, chitosan-6-mercaptonicotinic acid, have shown it to be non-toxic and suitable for drug delivery applications. [8][9]The aromatic nature may influence protein corona formation and cellular uptake pathways differently than aliphatic ligands, an area ripe for further investigation.
Potential for Surface Functionalization
The true power of a capping agent lies in its ability to serve as a platform for attaching other molecules.
-
3-MPA: The terminal carboxylic acid is a versatile handle for covalent conjugation. Using well-established carbodiimide chemistry (EDC/NHS), researchers can easily attach proteins, antibodies, peptides, and small-molecule drugs, making it a staple for biosensor construction and targeted therapies. [10]
-
3-MINA: 3-MINA also possesses a carboxylic acid group for standard conjugation. Crucially, the pyridine ring offers orthogonal functionalization strategies not available with 3-MPA. The ring nitrogen can be quaternized to introduce a permanent positive charge, or it can be used to coordinate with other metal ions, opening up possibilities for creating multi-modal imaging agents or catalysts.
Chapter 3: Decision Workflow for Ligand Selection
The choice between 3-MPA and 3-MINA is application-dependent. This workflow is designed to guide your selection process based on experimental goals.
Chapter 4: Experimental Protocols
Trustworthy protocols are self-validating. The following methods are based on established procedures and principles of surface chemistry.
Protocol 4.1: Capping Citrate-Stabilized Gold Nanoparticles (AuNPs) with 3-MPA
This protocol describes a ligand exchange procedure, which is a common method for modifying nanoparticle surfaces. [11][12] Materials:
-
Citrate-stabilized AuNPs (e.g., 15 nm diameter) in aqueous solution.
-
3-Mercaptopropionic acid (3-MPA).
-
0.1 M Sodium Hydroxide (NaOH).
-
Deionized (DI) water (18.2 MΩ·cm).
-
Centrifuge and tubes.
Methodology:
-
Prepare Ligand Solution: Prepare a 10 mM solution of 3-MPA in DI water. Adjust the pH to ~10-11 with 0.1 M NaOH.
-
Causality Check: Deprotonating the thiol group to a thiolate (S⁻) increases its nucleophilicity, facilitating a more efficient displacement of the weakly bound citrate ions from the gold surface. Deprotonating the carboxylic acid ensures the ligand is soluble and will impart a negative surface charge for colloidal stability. [13]2. Ligand Exchange: To 10 mL of the citrate-stabilized AuNP solution, add 100 µL of the 10 mM 3-MPA solution while stirring vigorously.
-
-
Incubation: Allow the mixture to react for at least 12 hours at room temperature with continuous stirring. This allows for complete ligand exchange.
-
Purification (1st Wash): Transfer the solution to a centrifuge tube. Centrifuge at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 15 nm AuNPs). A red, oily pellet should form.
-
Resuspension: Carefully remove the supernatant, which contains excess MPA and displaced citrate. Resuspend the pellet in 10 mL of DI water by vortexing and sonicating briefly.
-
Purification (2nd Wash): Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.
-
Final Product: After the final wash, resuspend the AuNPs in the desired buffer or DI water. The resulting 3-MPA-capped AuNPs should be stable and ready for characterization (UV-Vis, DLS, Zeta-potential) or further conjugation.
Protocol 4.2: Representative Protocol for Capping AuNPs with 3-MINA
Note: As 3-MINA is a less common ligand, this protocol is an adaptation and may require optimization.
Materials:
-
Citrate-stabilized AuNPs.
-
This compound (3-MINA).
-
0.1 M NaOH.
-
Ethanol.
-
DI water.
-
Centrifuge and tubes.
Methodology:
-
Prepare Ligand Solution: 3-MINA is a solid and may have lower aqueous solubility than 3-MPA. [4]Prepare a 5 mM solution by first dissolving the 3-MINA solid in a small amount of ethanol before adding DI water. Adjust the pH to ~10-11 with 0.1 M NaOH.
-
Causality Check: The rationale for pH adjustment is the same as for 3-MPA. The use of a co-solvent (ethanol) aids in the dissolution of the aromatic compound.
-
-
Ligand Exchange: Slowly add 200 µL of the 5 mM 3-MINA solution to 10 mL of the citrate-stabilized AuNP solution under vigorous stirring.
-
Incubation: Allow the mixture to react for 12-24 hours at room temperature. The more rigid structure of 3-MINA may require a longer incubation time for optimal surface packing.
-
Purification: Follow the same centrifugation and washing steps (4-6) as described in Protocol 4.1.
-
Final Product: Resuspend the final 3-MINA-capped AuNP pellet in the desired aqueous buffer. Characterize thoroughly to confirm stability and surface properties.
Conclusion and Senior Scientist's Perspective
The choice between 3-mercaptopropionic acid and this compound is a choice between a reliable, well-trodden path and a promising, more versatile alternative.
3-MPA is the ligand of choice for applications requiring a simple, robust, and well-characterized negatively charged surface for subsequent bioconjugation. Its performance is predictable, and a vast body of literature supports its use.
3-MINA, however, should be the prime candidate for researchers developing next-generation nanomaterials. Its rigid aromatic structure, coupled with the pH-responsive pyridine nitrogen, offers a toolkit for creating "smart" nanoparticles that can respond to their environment. The potential for orthogonal functionalization and unique intermolecular interactions opens doors for novel diagnostic and therapeutic platforms. While its use is not as established, the foundational chemical principles strongly suggest its potential to confer superior or entirely new properties to nanomaterials. The lack of extensive data represents not a barrier, but an opportunity for innovation and discovery in the field.
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Effect of Surface Functionalization by 3-Mercaptopropionic Acid on Structure of NiCo2O4 Nanoparticles. AIP Publishing. (URL: [Link])
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A Comparative Guide to the Validation of Protein Immobilization on 3-Mercaptoisonicotinic Acid Surfaces
For Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomics, biosensor development, and immunoassays, the effective immobilization of proteins onto solid substrates is a critical determinant of experimental success. The orientation and preservation of a protein's native conformation upon surface binding directly impact its biological activity and the reliability of downstream applications. This guide provides an in-depth technical comparison of protein immobilization on self-assembled monolayers (SAMs) of 3-Mercaptoisonicotinic acid (3-MINA) against other prevalent surface chemistries. We will delve into the core principles of validation, supported by experimental methodologies, to empower researchers with the knowledge to select and verify the optimal immobilization strategy for their specific needs.
The Pivotal Role of Surface Chemistry in Protein Immobilization
The choice of surface chemistry is not merely a matter of anchoring a protein to a substrate; it is about creating a microenvironment that promotes a desired orientation and maintains biological function. An ideal immobilization strategy should offer control over protein density and orientation, minimize non-specific binding, and ensure the stability of the immobilized protein over time.
This compound (3-MINA): A Strategy for Oriented Immobilization
This compound (3-MINA) is a thiol-containing aromatic compound that readily forms a dense, self-assembled monolayer on gold surfaces. The thiol group anchors the molecule to the gold substrate, while the carboxylic acid moiety, positioned at the opposite end, is available for the covalent attachment of proteins. The rigid pyridine ring of 3-MINA provides a defined spatial presentation of the carboxylic acid groups, which can facilitate a more uniform and oriented immobilization of proteins compared to more flexible alkyl-chain-based SAMs.
The immobilization process on a 3-MINA surface typically involves the activation of the carboxylic acid groups using a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester that readily reacts with primary amines (e.g., the N-terminus or the side chain of lysine residues) on the protein surface to form a stable amide bond.
Alternative Immobilization Chemistries: A Comparative Overview
To objectively evaluate the performance of 3-MINA, it is essential to compare it against established alternative methods.
-
Aliphatic Carboxylic Acid SAMs (e.g., 11-Mercaptoundecanoic Acid - MUA): Similar to 3-MINA, these form SAMs on gold and present carboxylic acid groups for EDC/NHS-mediated protein coupling.[1] However, the flexible nature of the long alkyl chain may lead to a less defined orientation of the terminal functional group and, consequently, the immobilized protein.
-
N-hydroxysuccinimide (NHS)-Ester Surfaces: These surfaces come pre-activated with NHS esters, simplifying the immobilization protocol by eliminating the EDC/NHS activation step. While convenient, this method often leads to a random orientation of immobilized proteins, as the NHS esters will react with any accessible primary amine on the protein surface. This can result in a significant portion of the immobilized proteins having their active sites sterically hindered.[2]
-
Protein A/G Surfaces: This bio-affinity-based approach is specifically designed for the oriented immobilization of antibodies.[3][][5] Protein A and Protein G are bacterial proteins that have a high affinity for the Fc region of immunoglobulins.[3][][5] By first immobilizing Protein A or G on the surface, antibodies can be captured in a uniform, "tail-on" orientation, ensuring that their antigen-binding sites (Fab regions) are exposed and accessible.[3][5][6]
Validating Protein Immobilization: Key Methodologies
Verifying the success of a protein immobilization strategy requires a multi-faceted approach that assesses not only the amount of protein bound but also its orientation and biological activity.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions at a surface. It measures changes in the refractive index near a sensor surface, which is directly proportional to the mass of molecules binding to or dissociating from the surface. In the context of protein immobilization, SPR can provide quantitative data on:
-
Immobilization Level: The amount of protein coupled to the surface.
-
Binding Kinetics and Affinity: The association and dissociation rates of a target analyte binding to the immobilized protein, allowing for the determination of the binding affinity (KD). This is a direct measure of the biological activity of the immobilized protein.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is another real-time, label-free technique that measures changes in the resonance frequency and energy dissipation of an oscillating quartz crystal sensor.
-
Frequency (Δf): A decrease in frequency corresponds to an increase in mass on the sensor surface, providing a measure of the total adsorbed mass (including hydrodynamically coupled water).
-
Dissipation (ΔD): An increase in dissipation indicates a more viscoelastic (softer) adsorbed layer, while a lower dissipation suggests a more rigid layer. This information can provide insights into the conformational state and packing density of the immobilized protein layer.
Enzyme Activity Assays
For immobilized enzymes, a direct measurement of their catalytic activity is the ultimate validation of their functional integrity.[7] This is typically achieved by flowing a substrate over the enzyme-functionalized surface and measuring the rate of product formation. The activity of the immobilized enzyme should be compared to the activity of the same enzyme in solution to determine the efficiency of the immobilization process.[7][8]
Comparative Performance Analysis
While direct, side-by-side comparative studies for 3-MINA against all other surface chemistries are not extensively available in peer-reviewed literature, we can extrapolate the expected performance based on the properties of similar carboxylic acid-terminated SAMs and the principles of each immobilization technique.
| Feature | This compound (3-MINA) | Aliphatic Carboxylic Acid (e.g., MUA) | NHS-Ester Surfaces | Protein A/G Surfaces |
| Immobilization Chemistry | Covalent (Amide bond) | Covalent (Amide bond) | Covalent (Amide bond) | Bio-affinity (non-covalent) |
| Protein Orientation | Potentially Oriented | Less Controlled | Random | Highly Oriented (Antibodies) |
| Immobilization Density | High | High | High | Moderate |
| Biological Activity | Potentially High | Variable | Often Reduced | High (Antibodies) |
| Non-specific Binding | Low to Moderate | Low to Moderate | Moderate | Low |
| Stability | High (Covalent) | High (Covalent) | High (Covalent) | Lower (Non-covalent)[9] |
| Versatility | Broad (any protein with primary amines) | Broad (any protein with primary amines) | Broad (any protein with primary amines) | Specific to Antibodies |
Experimental Workflows and Protocols
To provide a practical framework, we outline the key experimental workflows for protein immobilization and validation.
Diagram of the Immobilization and Validation Workflow
Caption: Workflow for protein immobilization and validation.
Step-by-Step Protocol: Protein Immobilization on a 3-MINA Surface
-
Substrate Preparation:
-
Clean a gold-coated sensor chip by UV/ozone treatment or by immersion in piranha solution (use with extreme caution).
-
Rinse thoroughly with deionized water and ethanol, and dry under a stream of nitrogen.
-
-
SAM Formation:
-
Immerse the clean gold substrate in a solution of 1-5 mM this compound in ethanol for at least 12-18 hours to allow for the formation of a well-ordered monolayer.
-
Rinse the substrate with ethanol and deionized water to remove non-chemisorbed molecules.
-
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Inject the EDC/NHS solution over the 3-MINA functionalized surface for 5-10 minutes to activate the terminal carboxyl groups.
-
-
Protein Immobilization:
-
Immediately inject a solution of the protein of interest (typically 10-100 µg/mL) in a suitable buffer (e.g., PBS, pH 7.4). The buffer should not contain primary amines (e.g., Tris).
-
Allow the protein to flow over the surface for a defined period (e.g., 10-20 minutes) to achieve the desired immobilization level.
-
-
Blocking of Remaining Active Sites:
-
Inject a solution of 1 M ethanolamine-HCl (pH 8.5) over the surface for 5-10 minutes to deactivate any remaining NHS esters and minimize non-specific binding in subsequent steps.
-
Step-by-Step Protocol: Validation of Immobilized Protein Activity using SPR
-
System Equilibration:
-
Equilibrate the SPR system with a running buffer (e.g., PBS with 0.05% Tween 20) until a stable baseline is achieved.
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte (the binding partner of the immobilized protein) over the sensor surface. Include a zero-concentration (buffer only) injection for baseline subtraction.
-
Monitor the binding response in real-time.
-
-
Dissociation:
-
After the association phase, switch back to the running buffer and monitor the dissociation of the analyte from the immobilized protein.
-
-
Regeneration (if applicable):
-
If the interaction is reversible, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).
-
Conclusion
The validation of protein immobilization is a critical step in the development of reliable and robust protein-based technologies. This compound offers a promising surface chemistry for the controlled, potentially oriented immobilization of proteins. By employing rigorous validation techniques such as SPR and QCM-D, researchers can gain a comprehensive understanding of the surface-bound protein layer, ensuring its quantity, quality, and functionality. While direct comparative data for 3-MINA is still emerging, the principles outlined in this guide provide a solid foundation for its evaluation against other established immobilization strategies. The careful selection and validation of the immobilization method are paramount to harnessing the full potential of proteins in a wide array of scientific and diagnostic applications.
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Chen, S., et al. (2000). Immobilization of protein molecules on self-assembled monolayers. Scanning, 22(6), 380-388. [Link]
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Sharma, S., et al. (2013). Determination of concentration and activity of immobilized enzymes. Analytical and Bioanalytical Chemistry, 405(21), 6779-6786. [Link]
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Shen, Z., et al. (2023). Oriented Immobilization of IgG for Immunosensor Development. Biosensors, 13(7), 735. [Link]
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Wegner, G. J., et al. (2000). Immobilization of proteins on self-assembled monolayers. Request PDF. [Link]
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Trilling, A. K., et al. (2014). Site-Selective Orientated Immobilization of Antibodies and Conjugates for Immunodiagnostics Development. Sensors, 14(1), 1642-1673. [Link]
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ResearchGate. (2015). How do I assay activity of an enzyme in immobilized support?. [Link]
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Cuzzola, P., et al. (2021). Enhancing Antibodies’ Binding Capacity through Oriented Functionalization of Plasmonic Surfaces. Chemosensors, 9(9), 241. [Link]
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Draghici, C., et al. (2014). “Active Surfaces” Formed by Immobilization of Enzymes on Solid-Supported Polymer Membranes. Langmuir, 30(40), 11956-11965. [Link]
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Shen, Z., et al. (2023). Oriented Immobilization of IgG for Immunosensor Development. Semantic Scholar. [Link]
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Boussaad, S., et al. (2006). Immobilization of Protein A on SAMs for the elaboration of immunosensors. Colloids and Surfaces B: Biointerfaces, 53(2), 215-224. [Link]
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Wang, H., et al. (2011). A simple method for controlled immobilization of proteins on modified SAMs. Journal of Materials Chemistry, 21(20), 7232-7238. [Link]
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Wilson, D. H. (2012). Enzyme immobilization on gold surfaces: effects of surface chemistry and attachment strategies on binding and activity. The University of Texas at Austin. [Link]
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RSC Publishing. (2024). Advancements in enzyme immobilization on magnetic nanomaterials: toward sustainable industrial applications. RSC Advances. [Link]
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Galarneau, A., et al. (2008). Monolayers of 3-mercaptopropyl-amino acid to reduce the nonspecific adsorption of serum proteins on the surface of biosensors. Langmuir, 24(21), 12563-12572. [Link]
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Hovis, J. S., et al. (2000). Reductive desorption of 11-mercaptoundecanoic acid monolayers modified by covalent attachment of 1,3- and 1,4-phenylenediamine. Langmuir, 16(24), 9575-9580. [Link]
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A Researcher's Guide to Quantifying 3-Mercaptoisonicotinic Acid Surface Coverage: An XPS-Centric Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of surface modifications is paramount. The formation of self-assembled monolayers (SAMs) of molecules like 3-Mercaptoisonicotinic acid (3-MINA) on various substrates is a critical step in the development of biosensors, drug delivery systems, and tailored biomaterial interfaces. The degree of surface coverage directly influences the functionality, stability, and performance of these modified surfaces. This guide provides an in-depth, technically-grounded comparison of X-ray Photoelectron Spectroscopy (XPS) with other common surface analysis techniques for the quantitative determination of 3-MINA surface coverage.
The Central Role of Surface Coverage in Functionalized Materials
This compound, with its thiol group for robust anchoring to noble metal surfaces like gold, and a carboxylic acid and a pyridine ring for further functionalization, is an exemplary molecule for creating tailored surface chemistries. Incomplete or poorly organized monolayer formation can lead to inconsistent biological interactions, compromised device performance, and unreliable experimental outcomes. Therefore, accurate measurement of surface coverage is not merely a quality control step but a fundamental aspect of rational design in surface science.
X-ray Photoelectron Spectroscopy (XPS): A Quantitative Surface-Sensitive Technique
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for investigating the elemental composition and chemical state of the top 1-10 nanometers of a material's surface.[1][2] This inherent surface sensitivity makes it exceptionally well-suited for characterizing thin organic layers such as SAMs.[1]
The fundamental principle of XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons.[1] The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification and quantification.[1][3] Furthermore, subtle shifts in these binding energies provide information about the chemical environment and oxidation state of the atoms.[2][4]
Experimental Workflow for XPS Analysis of 3-MINA SAMs
A robust XPS analysis of 3-MINA surface coverage necessitates a meticulous experimental approach. The following protocol outlines the key steps, emphasizing the rationale behind each choice to ensure data integrity.
Caption: Experimental workflow for XPS analysis of 3-MINA SAMs.
Step-by-Step Experimental Protocol:
-
Substrate Preparation: The quality of the SAM is critically dependent on the cleanliness of the substrate. For gold substrates, a common procedure involves cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by thorough rinsing with ultrapure water and ethanol, and finally drying under a stream of nitrogen. This ensures the removal of organic contaminants and provides a pristine surface for monolayer formation.
-
SAM Formation: The cleaned gold substrate is immersed in a dilute solution of this compound (e.g., 1 mM in ethanol) for a sufficient period (typically 12-24 hours) to allow for the formation of a well-ordered monolayer. The thiol group of 3-MINA will chemisorb onto the gold surface, forming a stable Au-S bond.
-
Rinsing and Drying: After incubation, the substrate is thoroughly rinsed with the solvent (e.g., ethanol) to remove any physisorbed molecules and then dried gently, for instance, with a stream of inert gas like nitrogen or argon.
-
XPS Analysis:
-
Survey Scan: A wide energy scan is initially performed to identify all the elements present on the surface. For a 3-MINA SAM on gold, we expect to see peaks for Au, S, C, N, and O.
-
High-Resolution Scans: Detailed scans are then acquired for the specific elemental regions of interest (Au 4f, S 2p, C 1s, N 1s, and O 1s). These high-resolution spectra provide more accurate information on binding energies and peak shapes, which is crucial for chemical state analysis and quantification.[5] For example, the C 1s spectrum can be deconvoluted to distinguish between carbons in different chemical environments (e.g., C-C, C-N, C-S, and O=C-O).
-
Angle-Resolved XPS (ARXPS): For determining the thickness and uniformity of the monolayer, ARXPS is a powerful, non-destructive technique.[4][6][7] By varying the angle at which the photoelectrons are collected (the take-off angle), the sampling depth can be altered.[4] At higher take-off angles (more normal to the surface), the analysis is more bulk-sensitive, while at lower angles (more grazing), it becomes more surface-sensitive. This allows for the construction of a depth profile of the elements in the near-surface region.[6][7]
-
Data Analysis and Surface Coverage Calculation
The surface coverage (θ) of 3-MINA can be estimated from the attenuation of the substrate's photoelectron signal (e.g., Au 4f) by the overlying SAM. A simplified model assumes a uniform, continuous monolayer. The intensity of the substrate signal after monolayer formation (IAu) is related to the intensity from a clean substrate (IoAu) by the following equation, which is derived from the Beer-Lambert law[7]:
IAu = IoAu * exp(-d / (λAu * cos(θ)))
Where:
-
d is the thickness of the 3-MINA monolayer.
-
λAu is the inelastic mean free path (IMFP) of the Au 4f photoelectrons through the 3-MINA layer.
-
θ is the electron take-off angle.
The surface coverage can be calculated from the ratio of the intensities of elements in the SAM (e.g., S 2p or N 1s) to that of the underlying substrate (Au 4f). The relative sensitivity factors (RSFs) for each element, provided by the instrument manufacturer, must be used to correct for the differences in photo-ionization cross-sections.
Caption: Workflow for XPS data analysis and surface coverage determination.
Comparative Analysis with Alternative Techniques
While XPS is a powerful tool, a comprehensive understanding of SAM formation often benefits from complementary techniques. The choice of analytical method depends on the specific information required.[5]
| Parameter | X-ray Photoelectron Spectroscopy (XPS) | Atomic Force Microscopy (AFM) | Scanning Tunneling Microscopy (STM) |
| Primary Information | Elemental composition, chemical state, surface coverage, layer thickness.[1][4] | Surface topography, roughness, domain visualization, mechanical properties.[5] | Atomic/molecular-scale topography, molecular packing, electronic properties. |
| Strengths | Quantitative elemental analysis, chemical state information, non-destructive depth profiling (ARXPS).[6][7] | High-resolution imaging in various environments (air, liquid), direct visualization of surface morphology.[5] | Unprecedented spatial resolution, ability to probe local electronic structure. |
| Limitations | Limited lateral resolution, requires ultra-high vacuum, potential for X-ray induced damage in some organic materials. | Does not provide direct chemical identification, tip-sample convolution can affect accuracy.[5] | Requires a conductive substrate, can be invasive and perturb the monolayer. |
| Typical Data for 3-MINA SAM | Atomic percentages of C, N, S, O, and Au. High-resolution spectra indicating Au-S bond formation. Layer thickness from ARXPS. | Images showing monolayer formation, presence of defects or pinholes, and surface roughness measurements. | Images revealing the packing arrangement and orientation of individual 3-MINA molecules on the substrate. |
Conclusion: An Integrated Approach for Comprehensive Characterization
For the quantitative determination of this compound surface coverage, XPS stands out as a highly effective and versatile technique, providing not only elemental quantification but also invaluable chemical state information. Its ability to non-destructively probe the near-surface region makes it ideal for characterizing thin organic films.
However, for a complete picture of the SAM's quality, an integrated analytical approach is often the most insightful. Combining the quantitative chemical data from XPS with the high-resolution morphological information from techniques like AFM or STM allows for a thorough and robust characterization of the self-assembled monolayer. This multi-faceted approach ensures a deeper understanding of the structure-property relationships that govern the performance of functionalized surfaces in a wide range of scientific and technological applications.
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van der Marel, C., & van der Heide, P. A. W. (2003). Multilayer approach to the quantitative analysis of x-ray photoelectron spectroscopy results: Applications to ultrathin SiO2 on Si and to self-assembled monolayers on gold. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 21(5), 1558-1565. [Link]
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A Comparative Guide to Quantifying the Binding Affinity of 3-Mercaptoisonicotinic Acid Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the precise control and characterization of surface modifications are paramount. Self-assembled monolayers (SAMs) offer a robust platform for tailoring surface properties, and among the diverse molecules used for their formation, 3-Mercaptoisonicotinic acid (3-MNA) presents unique advantages. Its thiol group provides a strong anchor to noble metal surfaces like gold, while the isonicotinic acid moiety, with its aromatic ring and carboxylic acid group, offers opportunities for ordered packing and further functionalization.[1]
This guide provides an in-depth, objective comparison of various techniques to quantify the binding affinity and characterize the properties of 3-MNA SAMs on gold substrates. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Thiol-Gold Interaction: The Foundation of 3-MNA SAMs
The formation of 3-MNA SAMs on gold is primarily driven by the strong, quasi-covalent bond between the sulfur atom of the thiol group and the gold surface atoms.[2] Understanding and quantifying the strength of this interaction is crucial for predicting the stability and performance of the resulting monolayer. The binding energy of this bond is significant, often reported in the range of 40-50 kcal/mol.[2] However, the effective "binding affinity" in the context of a complete monolayer is a more complex parameter, influenced by intermolecular interactions, packing density, and the surrounding environment.
Comparative Analysis of Quantification and Characterization Techniques
A multi-faceted approach is essential for a comprehensive understanding of 3-MNA SAMs. No single technique can provide a complete picture. Below, we compare several key methods, outlining their principles, experimental protocols, and the specific insights they offer.
Atomic Force Microscopy (AFM): Probing Single-Molecule Binding Forces
Expertise & Experience: AFM, particularly in its force spectroscopy mode, allows for the direct measurement of the rupture force required to break a single thiol-gold bond.[3][4] This provides a fundamental quantification of the binding strength at the molecular level. The choice of an appropriate AFM tip, often functionalized with the molecule of interest, is critical for obtaining reliable data.
Trustworthiness: The self-validating nature of this protocol lies in the statistical analysis of thousands of force-distance curves. The resulting force histograms should exhibit a clear peak corresponding to the characteristic rupture force of the thiol-gold bond.
Experimental Protocol: Single-Molecule Force Spectroscopy of 3-MNA on Gold
-
Substrate Preparation:
-
Deposit a thin film of gold (typically 50-100 nm) on a silicon wafer or mica substrate using thermal or electron-beam evaporation.
-
Anneal the gold substrate to obtain a predominantly (111) crystallographic orientation, which promotes the formation of well-ordered SAMs.
-
Clean the substrate immediately before use with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse thoroughly with deionized water and ethanol, then dry under a stream of nitrogen.
-
-
AFM Tip Functionalization:
-
Functionalize a gold-coated AFM tip by immersing it in a dilute (e.g., 1 mM) ethanolic solution of 3-MNA for several hours. This creates a SAM of 3-MNA on the tip.
-
Rinse the functionalized tip with ethanol and dry it before mounting in the AFM.
-
-
Force Spectroscopy Measurement:
-
Operate the AFM in force spectroscopy mode in a liquid cell containing a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Approach the 3-MNA functionalized tip to the clean gold substrate until a bond forms between a 3-MNA molecule on the tip and the gold surface.
-
Retract the tip at a constant velocity while recording the cantilever deflection (force) as a function of the piezo displacement (distance).
-
A "rupture event" will be observed in the retraction curve as a sudden drop in force, corresponding to the breaking of the thiol-gold bond.
-
Repeat this process thousands of times to generate a statistically significant dataset.
-
-
Data Analysis:
-
Construct a histogram of the measured rupture forces.
-
Fit the histogram with a Gaussian or other appropriate function to determine the most probable rupture force.
-
Data Presentation:
| Molecule | Substrate | Rupture Force (nN) | Reference |
| Single Thiol | Oxidized Gold | 1.09 ± 0.39 | [3] |
| Single Thiol | Reduced Gold | 0.62 ± 0.18 | [3] |
| Simple Thiolate | Gold | 1.05 ± 0.29 | [5][6] |
| Thioctic Acid (Dithiol) | Gold | 0.31 ± 0.13 | [5][6] |
| 3-MNA (Hypothetical) | Gold | ~1.2 | Estimated based on aromatic stabilization |
Note: The hypothetical value for 3-MNA is an educated estimate. The aromatic nature of the isonicotinic acid moiety may lead to stronger intermolecular interactions within the SAM, potentially influencing the measured rupture force.
Mandatory Visualization:
Caption: Workflow for Cyclic Voltammetry analysis of 3-MNA SAMs.
X-ray Photoelectron Spectroscopy (XPS): Confirming Surface Chemistry
Expertise & Experience: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. [7][8]For 3-MNA SAMs, XPS is crucial for confirming the covalent attachment of the thiol to the gold surface through the Au-S bond and for assessing the purity and integrity of the monolayer.
Trustworthiness: The presence of characteristic peaks for S 2p, C 1s, N 1s, and O 1s, along with the attenuation of the Au 4f signal from the underlying substrate, validates the formation of the SAM. A shift in the S 2p binding energy to a lower value (around 162 eV) is a hallmark of thiolate formation on gold. [9]
Experimental Protocol: XPS Analysis of 3-MNA SAMs
-
Sample Preparation:
-
Prepare a 3-MNA SAM on a clean gold substrate as described in the AFM protocol.
-
Thoroughly rinse the sample with ethanol and dry it carefully to remove any contaminants.
-
Mount the sample on the XPS sample holder.
-
-
XPS Measurement:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the relevant elemental regions: Au 4f, S 2p, C 1s, N 1s, and O 1s.
-
-
Data Analysis:
-
Analyze the survey spectrum to confirm the presence of the expected elements.
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
-
Specifically, analyze the S 2p spectrum to confirm the presence of a peak around 162 eV, which is characteristic of a gold-thiolate bond. The absence of a significant peak around 164 eV indicates minimal unbound thiol.
-
Data Presentation:
| Element | Core Level | Expected Binding Energy (eV) | Chemical State Indication |
| Sulfur | S 2p₃/₂ | ~162.0 | Gold-thiolate bond (Au-S) |
| Carbon | C 1s | ~285 (C-C/C-H), ~288 (C=O) | Aliphatic/aromatic and carboxyl carbons |
| Nitrogen | N 1s | ~400 | Pyridinic nitrogen |
| Oxygen | O 1s | ~532 | Carboxyl oxygen |
| Gold | Au 4f₇/₂ | ~84.0 | Metallic gold substrate |
Mandatory Visualization:
Caption: Workflow for XPS characterization of 3-MNA SAMs.
Contact Angle Goniometry: Assessing Surface Wettability and SAM Quality
Expertise & Experience: Contact angle goniometry is a simple yet powerful technique for characterizing the surface properties of a SAM. [10][11][12]The contact angle of a liquid droplet on the SAM surface provides information about the surface free energy and the packing density and order of the monolayer. A hydrophilic surface, as expected for a carboxylic acid-terminated SAM like 3-MNA, will exhibit a low water contact angle.
Trustworthiness: The reproducibility of the contact angle measurements across different areas of the sample surface indicates a uniform and well-formed SAM. Comparing the contact angle of the modified surface to that of the bare gold substrate provides a clear validation of the surface modification.
Experimental Protocol: Water Contact Angle Measurement of 3-MNA SAMs
-
Sample Preparation:
-
Prepare a 3-MNA SAM on a clean gold substrate.
-
Ensure the sample is clean and dry before measurement.
-
-
Contact Angle Measurement:
-
Place the sample on the stage of the contact angle goniometer.
-
Dispense a small droplet of high-purity water (typically 1-5 µL) onto the SAM surface.
-
Use the instrument's camera and software to capture an image of the droplet and measure the angle at the three-phase (solid-liquid-vapor) contact line.
-
Perform measurements at multiple locations on the sample to ensure uniformity.
-
-
Data Analysis:
-
Calculate the average contact angle and the standard deviation.
-
Compare the measured contact angle to literature values for similar surfaces and to the contact angle of the bare gold substrate.
-
Data Presentation:
| Surface | Water Contact Angle (°) | Indication | Reference |
| Bare Gold | 60 - 80 | Moderately Hydrophobic | [13] |
| 3-Mercaptopropionic Acid SAM | < 10 | Hydrophilic | [14] |
| 16-Mercaptohexadecanoic Acid SAM | ~15-20 | Hydrophilic | [15] |
| 3-MNA SAM (Hypothetical) | < 20 | Hydrophilic | Expected due to -COOH termination |
Additional Complementary Techniques
-
Surface Plasmon Resonance (SPR): While not a direct measure of the thiol-gold bond, SPR is invaluable for quantifying the binding affinity of other molecules to the functionalized 3-MNA SAM surface. [16][17][18][19]This is particularly relevant for biosensor and drug development applications.
-
Quartz Crystal Microbalance with Dissipation (QCM-D): QCM-D can monitor the formation of the 3-MNA SAM in real-time, providing information on the adsorbed mass and the viscoelastic properties of the monolayer. [13][20]This can be used to study the kinetics of SAM formation.
Conclusion: A Holistic Approach to Understanding 3-MNA SAMs
Quantifying the binding affinity and characterizing the properties of 3-MNA SAMs requires a synergistic combination of techniques. While AFM provides a direct measure of the fundamental thiol-gold bond strength, electrochemical methods like CV offer insights into the overall stability and packing density of the monolayer. Spectroscopic techniques such as XPS are indispensable for verifying the chemical nature of the surface. Finally, contact angle goniometry provides a rapid and straightforward assessment of the surface properties.
By employing these methods in a complementary fashion, researchers can gain a comprehensive understanding of 3-MNA SAMs, enabling the rational design and optimization of functional surfaces for a wide range of applications, from biosensing to molecular electronics.
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Wösten, M., & Schlimpert, S. (2011). Surface plasmon resonance (SPR) analysis of the interaction of CheR1-His6 and SAM using a Biacore S51. ResearchGate. [Link]
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Chiorcea-Paquim, A. M., & Oliveira-Brett, A. M. (2018). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. Chemosensors, 6(4), 54. [Link]
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De la Cruz, E. M., & Ostap, E. M. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1174, 505–520. [Link]
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Zojer, E., & Zojer, K. (2018). The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers. Materials, 11(10), 1856. [Link]
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Krzykawska, A., Ossowski, J., Żaba, T., & Cyganik, P. (2017). Binding groups for highly ordered SAM formation: carboxylic versus thiol. Chemical Communications, 53(42), 5748–5751. [Link]
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A Senior Application Scientist's Guide to Biosensor Performance: A Comparative Analysis of 3-Mercaptoisonicotinic Acid Surface Chemistry
For researchers, scientists, and drug development professionals, the performance of a biosensor is fundamentally tied to the quality of its surface chemistry. The method used to immobilize a biological ligand (like an antibody or protein) onto a sensor chip dictates the sensitivity, specificity, and reproducibility of the resulting data. This guide provides an in-depth comparison of biosensor surfaces functionalized with 3-Mercaptoisonicotinic acid (3-MINA), benchmarking its anticipated performance against commonly used alternatives, supported by established experimental principles.
While direct comparative studies on 3-MINA are emerging, its unique molecular structure allows us to project its performance characteristics based on a deep understanding of self-assembled monolayer (SAM) chemistry. This guide will explain the causality behind experimental choices, provide validated protocols, and offer a clear rationale for when to select a 3-MINA surface for your specific application.
The Critical Role of Surface Chemistry
Surface Plasmon Resonance (SPR) and other label-free detection technologies measure binding events at a sensor surface. The ideal surface must:
-
Covalently bind the ligand in a stable and reproducible manner.
-
Orient the ligand to ensure its binding sites are accessible to the analyte.
-
Resist non-specific binding (NSB) from other molecules in the sample matrix.[1][2]
-
Allow for regeneration by removing the bound analyte without damaging the ligand.[3]
The foundation for achieving this is often a self-assembled monolayer (SAM) of molecules that act as a linker between the gold sensor surface and the ligand.[4]
Mechanism of Action: 3-MINA and Amine Coupling
This compound belongs to the family of carboxyl-terminated alkanethiols. These molecules spontaneously form an organized, single-molecule-thick layer on gold surfaces.[4][5] The sulfur atom in the thiol group forms a strong, covalent-like bond with the gold substrate, while the rest of the molecule extends away from the surface.
The key functional components of 3-MINA are:
-
Thiol Group (-SH): The anchor that ensures stable attachment to the gold sensor chip.
-
Carboxyl Group (-COOH): The reactive site for covalently immobilizing ligands. This is typically achieved through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7]
-
Pyridine Ring: This aromatic structure is the defining feature of 3-MINA compared to simple alkanethiols. It is expected to influence the packing density and electronic environment of the SAM, potentially impacting ligand orientation and non-specific binding.
The immobilization process is a well-established two-step reaction:
-
Activation: EDC and NHS are used to convert the carboxyl groups on the 3-MINA monolayer into a more reactive, semi-stable NHS ester.[8][9] EDC activates the carboxyl group, which then reacts with NHS to form the amine-reactive intermediate.[6][10]
-
Coupling: The NHS ester readily reacts with primary amines (-NH2) on the ligand (e.g., lysine residues in a protein) to form a stable amide bond, covalently attaching the ligand to the sensor surface.[8]
Figure 1. Stepwise workflow for ligand immobilization on a 3-MINA functionalized surface.
Performance Comparison: 3-MINA vs. Standard Alternatives
The most common alternative to a short-chain aromatic thiol like 3-MINA is the long-chain alkanethiol, 11-Mercaptoundecanoic acid (11-MUA) .[5][11] The performance differences arise primarily from the length and nature of the carbon chain.
| Performance Metric | This compound (3-MINA) (Projected) | 11-Mercaptoundecanoic Acid (11-MUA) (Established) | Causality and Rationale |
| Immobilization Capacity | Moderate to High | High | 11-MUA forms a dense, highly-ordered, quasi-crystalline SAM due to strong van der Waals forces between its long alkyl chains.[4] This presents a high density of carboxyl groups. The shorter, more rigid structure of 3-MINA may lead to a less densely packed monolayer, potentially offering fewer binding sites but reducing steric hindrance.[5][12] |
| Ligand Orientation & Bioactivity | Potentially More Favorable | Variable | The rigid, planar pyridine ring of 3-MINA could enforce a more upright and uniform orientation of the carboxyl groups, leading to more controlled and predictable ligand orientation. The flexible, dense lawn of 11-MUA can sometimes lead to random ligand attachment, potentially obscuring binding sites.[13] |
| Non-Specific Binding (NSB) | Lower | Moderate | Long alkyl chains like those in 11-MUA can create hydrophobic patches that promote non-specific binding of proteins from the sample matrix.[14] The shorter, more hydrophilic nature of a 3-MINA/3-MPA type surface, combined with the aromatic ring, is expected to create a more protein-repellent surface.[15] |
| Surface Stability | Good | Excellent | The strong Au-S bond provides high stability for all thiol-based SAMs. The extensive van der Waals interactions in the 11-MUA monolayer provide exceptional robustness and resistance to oxidative damage over long periods.[4][5] 3-MINA stability is expected to be very good for most applications. |
| Regeneration Robustness | Good | Excellent | Densely packed 11-MUA surfaces are exceptionally tolerant to harsh regeneration conditions (e.g., low pH glycine or HCl solutions).[3] The less dense 3-MINA surface should also be robust, but may be slightly more susceptible to degradation over many dozens of regeneration cycles. |
Experimental Protocols
The following protocols provide a self-validating framework for preparing and using a 3-MINA functionalized biosensor surface, with quality control steps monitored by SPR (measured in Response Units, RU).
Protocol 1: Gold Sensor Surface Cleaning and SAM Formation
Objective: To prepare a clean gold surface and form a uniform 3-MINA self-assembled monolayer.
Materials:
-
Gold-coated SPR sensor chip
-
This compound (3-MINA)
-
200-proof Ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Dry Nitrogen Gas
Methodology:
-
Surface Cleaning (Handle with extreme care in a fume hood):
-
Immerse the gold sensor chip in piranha solution for 30-60 seconds to remove organic contaminants.
-
Rinse thoroughly with ultrapure water, followed by ethanol.
-
Dry the chip under a gentle stream of nitrogen gas.
-
-
Prepare 3-MINA Solution:
-
Prepare a 1-5 mM solution of 3-MINA in 200-proof ethanol. Sonicate for 5 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately immerse the clean, dry gold chip into the 3-MINA solution.
-
Incubate for at least 12-24 hours in a sealed container to allow for the formation of a well-ordered monolayer. Longer incubation times generally result in better monolayer packing.
-
-
Rinsing and Drying:
-
Remove the chip from the thiol solution.
-
Rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry under a gentle stream of nitrogen. The chip is now functionalized and ready for ligand immobilization.
-
Protocol 2: Ligand Immobilization via Amine Coupling
Objective: To covalently immobilize an amine-containing ligand (e.g., antibody) onto the 3-MINA surface. This protocol assumes an SPR system for real-time monitoring.
Materials:
-
3-MINA functionalized sensor chip
-
Running Buffer (e.g., HBS-EP+, pH 7.4)
-
Activation Reagents: 0.4 M EDC and 0.1 M NHS in water (prepare fresh)[9]
-
Ligand Solution: ~10-50 µg/mL of protein in a low-salt buffer with a pH slightly below the protein's pI (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Deactivation Solution: 1 M Ethanolamine-HCl, pH 8.5.
Methodology (as performed on an SPR instrument):
-
Establish a Stable Baseline:
-
Dock the 3-MINA functionalized chip and allow running buffer to flow over the surface until a stable baseline is achieved (drift < 3 RU/min).
-
-
Surface Activation:
-
Inject a freshly prepared 1:1 mixture of EDC and NHS for 7 minutes (e.g., at 10 µL/min).
-
Self-Validation: A successful activation will result in a small increase in RU, indicating the formation of the NHS ester.
-
-
Ligand Coupling:
-
Inject the ligand solution over the activated surface. The injection time will depend on the desired immobilization level (typically 5,000 - 15,000 RU for antibody-based assays).
-
Self-Validation: A steady increase in RU will be observed as the ligand covalently binds to the surface.
-
-
Deactivation (Blocking):
-
Inject the 1 M Ethanolamine-HCl solution for 7 minutes. This step deactivates any remaining NHS-esters, preventing further reactions and reducing future non-specific binding.
-
Self-Validation: A small drop in RU may occur as loosely bound material is washed away, followed by a slight increase as ethanolamine binds, then stabilizing. The final RU level represents the amount of covalently immobilized ligand.
-
Figure 2. Chemical logic of covalent immobilization on a 3-MINA surface.
Conclusion and Recommendations
The choice of surface chemistry is a critical experimental design parameter. While 11-MUA remains the industry workhorse for creating robust, high-capacity surfaces, it is not always the optimal choice, particularly when non-specific binding is a concern or when precise ligand orientation is paramount.
This compound (3-MINA) is presented here as a compelling alternative for specific applications:
-
Choose 3-MINA when:
-
Working with crude samples or "sticky" analytes where minimizing non-specific binding is the primary concern.
-
Immobilizing smaller ligands or fragments where steric hindrance on a dense 11-MUA surface could be problematic.
-
The goal is to achieve a more controlled and uniform ligand orientation due to the structured nature of the aromatic SAM.
-
-
Consider 11-MUA when:
-
The primary goal is to achieve the highest possible ligand immobilization capacity .
-
The assay requires maximum stability over hundreds of harsh regeneration cycles.
-
Non-specific binding is not a significant issue with the purified samples being used.
-
By understanding the chemical causality behind the performance of different SAMs, researchers can move beyond default protocols and rationally design biosensor surfaces that yield higher quality, more reliable data for accelerated research and development.
References
- Vertex AI Search. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Pocket Dentistry. (2017). Immobilization of specific proteins to titanium surface using self-assembled monolayer technique.
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Characterizing the differences between 3-Mercaptoisonicotinic acid and 6-mercaptonicotinic acid
An In-Depth Comparative Guide to 3-Mercaptoisonicotinic Acid and 6-Mercaptonicotinic Acid for Researchers
Abstract
This compound and 6-mercaptonicotinic acid are structural isomers of mercaptopyridine carboxylic acid, each possessing unique physicochemical properties that dictate their performance in various scientific applications. While both molecules feature a pyridine ring functionalized with thiol and carboxylic acid groups, the positional difference of these moieties—3,4 substitution in this compound versus 2,5 or 3,6 substitution in 6-mercaptonicotinic acid—leads to significant variations in electronic properties, tautomeric equilibrium, reactivity, and coordination chemistry. This guide provides a detailed comparison of these two compounds, supported by experimental data and protocols, to assist researchers in selecting the optimal isomer for applications ranging from self-assembled monolayers (SAMs) and nanotechnology to bioconjugation and drug delivery systems.
Introduction: The Significance of Isomeric Purity
In the realm of molecular science, structural isomerism is a critical determinant of function. Molecules sharing the same chemical formula but differing in the spatial arrangement of atoms can exhibit vastly different behaviors. This principle is vividly illustrated by this compound and 6-mercaptonicotinic acid. Both are bifunctional ligands valuable for surface modification and polymer science, yet the subtle shift in their substitution pattern fundamentally alters their utility.[1] Understanding these differences is paramount for designing experiments with predictable outcomes, whether the goal is to create highly ordered surface interfaces, synthesize novel polymer conjugates, or develop targeted drug delivery vehicles. This guide delves into the structural nuances, comparative reactivity, and application-specific performance of these two isomers.
Structural and Physicochemical Properties: A Tale of Two Isomers
The core distinction between the two molecules lies in the placement of the thiol (-SH) and carboxylic acid (-COOH) groups on the pyridine ring.
-
This compound: The carboxylic acid group is at the 4-position (the "iso" position), with the thiol group at the 3-position.
-
6-Mercaptonicotinic Acid: The carboxylic acid group is at the 3-position (the "nicotinic" position), with the thiol group at the 6-position.
This positional variance directly influences the electronic distribution within the aromatic ring and the intramolecular interactions between the functional groups.
Caption: Chemical structures of this compound and 6-Mercaptonicotinic acid.
A critical consequence of this structural difference is the propensity of 6-mercaptonicotinic acid to exist in a tautomeric equilibrium between its thiol form and its thione form (1,6-dihydro-6-thioxo-3-pyridinecarboxylic acid).[2][3] This is driven by the stability of the amide-like thione structure when the thiol group is adjacent (in the alpha position) to the ring nitrogen. This tautomerism is less significant for this compound, where the thiol group is in the beta position.
Caption: Thiol-Thione tautomerism in 6-Mercaptonicotinic acid.
The table below summarizes the key physicochemical properties of the two isomers.
| Property | This compound | 6-Mercaptonicotinic Acid | Reference |
| IUPAC Name | 3-Sulfanylpyridine-4-carboxylic acid | 6-Sulfanylpyridine-3-carboxylic acid | [1][4] |
| Synonyms | 3-Thioisonicotinic acid | 6-MNA, 6-Mercaptopyridine-3-carboxylic acid | |
| CAS Number | 18103-75-8 | 92823-43-3, 17624-07-6 | [1][4][5] |
| Molecular Formula | C₆H₅NO₂S | C₆H₅NO₂S | [1][4] |
| Molecular Weight | ~155.17 g/mol | ~155.18 g/mol | [1][4] |
| Physical State | Crystalline solid | Crystalline solid | [1] |
| Melting Point | Not specified | 260-262 °C (decomposes) | [6] |
| Key Feature | Prone to oxidation to form disulfides | Exists in thiol-thione tautomeric equilibrium | [1][2] |
Comparative Reactivity and Spectroscopic Characterization
Reactivity
The difference in tautomeric equilibrium directly translates to a difference in reactivity.
-
This compound : Behaves as a typical aromatic thiol. The thiol group is highly reactive and susceptible to oxidation in the presence of air, readily forming disulfide bonds.[1] Its nucleophilicity is governed by the electron-withdrawing nature of the pyridine ring and the carboxylic acid.
-
6-Mercaptonicotinic Acid : The presence of the thione tautomer imparts unique reactivity. This form can exhibit different nucleophilic characteristics compared to a pure thiol. Research on chitosan modified with 6-MNA has shown that the resulting conjugate exhibits thiol reactivity across a broader pH range than conjugates made with other thiol-containing acids.[7][8] This pH-independent reactivity is a significant advantage in biological systems where pH can vary.[2]
Spectroscopic Signatures
The structural differences give rise to distinct spectroscopic fingerprints, allowing for unambiguous identification.
-
¹H NMR Spectroscopy : The aromatic protons on the pyridine ring will show different chemical shifts and coupling patterns. For this compound, one would expect two singlets (or very narrowly coupled doublets) for the protons at the 2 and 6 positions. For 6-mercaptonicotinic acid, a more complex ABC spin system would be observed for the protons at the 2, 4, and 5 positions. The acidic proton of the carboxylic acid typically appears as a broad singlet between 10-12 ppm.[9]
-
FTIR Spectroscopy : Both molecules will show characteristic C=O stretching from the carboxylic acid (~1700 cm⁻¹) and S-H stretching (~2550 cm⁻¹), although the latter can be weak.[1] Crucially, the thione tautomer of 6-mercaptonicotinic acid will exhibit a C=S stretching vibration, typically found in the 1050-1250 cm⁻¹ region, which would be absent in this compound.
-
UV-Visible Spectroscopy : The aromatic pyridine ring results in UV absorption.[1] For 6-MNA, the thione form contributes to a characteristic absorption maximum in the 260-280 nm range.[2]
Performance in Key Applications
Self-Assembled Monolayers (SAMs)
Both isomers are used to form SAMs on gold surfaces via the strong affinity of sulfur for gold. However, the resulting monolayer properties can differ. The orientation of the molecule on the surface, determined by the positions of the anchoring thiol group and the terminal carboxylic acid group, will be different. This affects the surface dipole, wettability, and the ability to subsequently functionalize the carboxylic acid groups. The more ordered packing of planar aromatic rings can be an advantage over aliphatic mercapto acids.[1]
Bioconjugation and Polymer Science
6-Mercaptonicotinic acid has been extensively studied for the preparation of thiolated polymers, particularly "thiomers" like chitosan-6-MNA.[7][8][10] The key advantage, as demonstrated in multiple studies, is the resulting polymer's ability to form disulfide bonds and exhibit mucoadhesive properties over a wide pH range. This makes it a superior choice for oral drug delivery systems, where the formulation must withstand the acidic environment of the stomach and function in the more neutral pH of the intestine.[11]
Nanotechnology and Sensing
The bifunctional nature of these molecules makes them excellent ligands for functionalizing gold nanoparticles (AuNPs). 6-MNA has been used to create AuNPs for the colorimetric detection of heavy metal ions like Cd²⁺. The choice of isomer would influence the stability of the functionalized nanoparticles and the accessibility of the carboxylic acid groups for further linking to recognition elements like antibodies or enzymes.
Experimental Protocol: Formation and Characterization of SAMs on Gold
This protocol provides a methodology to compare the formation of SAMs from both isomers on a gold substrate. The key validation step is measuring the water contact angle, which provides a quantitative measure of the surface hydrophilicity conferred by the terminal carboxylic acid groups.
Caption: Experimental workflow for SAM formation and characterization.
Methodology:
-
Substrate Preparation:
-
Clean gold-coated silicon wafers or glass slides using Piranha solution (H₂SO₄:H₂O₂ 3:1 ratio; CAUTION: Extremely corrosive and explosive with organic materials ). Alternatively, use a UV/Ozone cleaner for 20 minutes.
-
Rinse the substrates copiously with deionized (DI) water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare separate 1 mM solutions of this compound and 6-mercaptonicotinic acid in absolute ethanol. Sonicate briefly if necessary to ensure complete dissolution.
-
-
SAM Formation:
-
Place the cleaned, dry gold substrates into separate containers.
-
Completely immerse one set of substrates in the this compound solution and the other set in the 6-mercaptonicotinic acid solution.
-
Seal the containers and allow them to incubate at room temperature for 18-24 hours to ensure the formation of a well-ordered monolayer.
-
-
Post-Incubation Rinsing:
-
Remove the substrates from the solutions.
-
Rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Perform a final rinse with DI water.
-
-
Characterization:
-
Dry the substrates again under a nitrogen stream.
-
Using a contact angle goniometer, measure the static water contact angle at multiple points on each substrate surface.
-
Expected Outcome: A successful SAM with terminal carboxylic acid groups will produce a hydrophilic surface, characterized by a low water contact angle (typically < 30°). A comparison of the angles can reveal differences in the packing density and orientation of the two isomeric monolayers.
-
Conclusion and Recommendations
The choice between this compound and 6-mercaptonicotinic acid is not arbitrary but a critical design decision based on the specific requirements of the application.
-
Choose this compound when a classic aromatic thiol linker is needed for surface modification and the specific orientation provided by the 3,4-substitution pattern is desired. Its behavior is more predictable as a simple thiol.
-
Choose 6-Mercaptonicotinic Acid for applications requiring robust performance across a range of pH values, particularly in biological contexts. Its unique thiol-thione tautomerism offers a distinct advantage in the synthesis of advanced thiolated polymers for applications like mucoadhesive drug delivery systems.[8][11]
By understanding the fundamental structural and chemical differences outlined in this guide, researchers can harness the specific strengths of each isomer to advance their work in materials science, nanotechnology, and drug development.
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-
Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2009). Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility. Biomacromolecules, 10(11), 3023–3027. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 819384, 6-Mercaptonicotinic acid. Retrieved January 13, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 6-Mercaptonicotinic acid (17624-07-6). Retrieved January 13, 2026, from [Link]
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Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2009). Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility. American Chemical Society. [Link]
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Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2009). Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. PubMed. [Link]
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ResearchGate. (n.d.). Chitosan-graft-6-mercaptonicotinic Acid: Synthesis, Characterization, and Biocompatibility | Request PDF. Retrieved January 13, 2026, from [Link]
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-
Millotti, G., Samberger, C., Fröhlich, E., & Bernkop-Schnürch, A. (2009). Chitosan-graft-6-mercaptonicotinic acid: synthesis, characterization, and biocompatibility. Europe PMC. [Link]
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LibreTexts Chemistry. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to Verifying the Purity of Synthesized 3-Mercaptoisonicotinic Acid via Mass Spectrometry
Introduction: The Imperative of Purity in Synthesis
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-Mercaptoisonicotinic acid, with a primary focus on the strategic application of mass spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and contrast the capabilities of MS with orthogonal techniques to equip researchers with the expertise to design robust, self-validating purity assessment workflows.
The Synthetic Challenge: Anticipating Potential Impurities
A robust analytical strategy begins with a chemical understanding of the synthesis process. The synthesis of this compound can introduce several potential impurities. A common route might involve the nucleophilic substitution of a halogenated isonicotinic acid with a sulfur source. Given this, likely impurities include:
-
Unreacted Starting Materials: e.g., 3-chloro- or 3-bromo-isonicotinic acid.
-
Side-Reaction Products: Formation of isomers or other substitution products.
-
Oxidation Products: The thiol group (-SH) is highly susceptible to oxidation, readily forming the corresponding disulfide dimer (bis(4-carboxy-3-pyridinyl) disulfide). This is often the most common process-related impurity.
-
Residual Solvents and Reagents: Trace amounts of chemicals used during synthesis and workup.
The analytical method of choice must possess the sensitivity and specificity to detect and ideally identify these varied species.
Mass Spectrometry: The Gold Standard for Specificity and Sensitivity
Mass spectrometry is an exceptionally powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] Its coupling with liquid chromatography (LC-MS) creates a formidable system for separating and identifying components in a mixture, making it ideal for purity analysis.[2][3]
Why LC-MS is the Preferred Method
The primary advantage of LC-MS lies in its dual selectivity.[2] High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties (e.g., polarity), while the mass spectrometer provides highly specific detection based on their unique mass.[2][4] This combination allows for:
-
High Sensitivity: Capable of detecting trace-level impurities that might be missed by less sensitive detectors like UV.[3]
-
Unparalleled Specificity: Can distinguish between compounds with identical retention times but different masses.[4]
-
Identification of Unknowns: High-resolution mass spectrometry (HRMS) can provide the elemental composition of an unknown impurity, offering critical clues to its structure.
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) are "soft," meaning they ionize molecules with minimal fragmentation.[5][6] This is crucial for observing the intact molecular ion of the target compound and its impurities, directly providing molecular weight information.[5][6]
Experimental Workflow: An LC-MS Protocol for this compound
The following protocol outlines a robust method for purity analysis. The choice of a reversed-phase C18 column is logical for a moderately polar molecule like this compound. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.
Experimental Protocol: LC-MS Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | UHPLC/HPLC System | Provides efficient separation prior to MS detection. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for retaining and separating small, moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote better peak shape and enhance protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting compounds from the reversed-phase column. |
| Gradient | 5% B to 95% B over 10 minutes | A shallow gradient ensures good resolution between the main compound and closely eluting impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient chromatography. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Vol. | 2 µL | Small volume to prevent column overloading. |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile/Water | Ensures complete dissolution and compatibility with the mobile phase. |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) | Provides accurate mass data for confident identification and formula determination. |
| Ionization | Electrospray Ionization (ESI), Positive & Negative Mode | ESI is a soft technique suitable for this molecule.[5] Running both modes provides comprehensive data, as the carboxylic acid is best in negative mode ([M-H]⁻) and the pyridine nitrogen is best in positive mode ([M+H]⁺). |
| Mass Range | 100 - 1000 m/z | Covers the expected mass of the parent compound, its dimer, and other likely impurities. |
Interpreting the Data
For this compound (C₆H₅NO₂S), the expected accurate masses are:
-
Neutral Monoisotopic Mass: 155.0041 g/mol
-
[M+H]⁺ (Positive Mode): 156.0119 m/z
-
[M-H]⁻ (Negative Mode): 154.0014 m/z
A hypothetical data output for a sample with 98% purity might look like this:
| RT (min) | Observed m/z ([M+H]⁺) | Δppm | Area % | Proposed Identity | Comments |
| 4.25 | 156.0117 | -1.3 | 98.12 | This compound | Target compound, high mass accuracy. |
| 8.12 | 311.0095 | -0.9 | 1.65 | Disulfide Dimer | Expected mass for C₁₂H₈N₂O₄S₂ ([M+H]⁺ = 311.0099). |
| 6.51 | 158.9780 | -1.1 | 0.23 | 3-Chloro-isonicotinic acid | Expected mass for C₆H₄ClNO₂ ([M+H]⁺ = 158.9796 for ³⁵Cl). |
A Comparative Guide: Orthogonal Analytical Techniques
While LC-MS is a premier tool, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure different chemical properties. This approach provides a more complete and trustworthy picture of the sample's composition.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with a Diode Array Detector (DAD) or UV detector is a workhorse in quality control labs.[7]
-
Principle: Separates compounds based on polarity, and the UV detector measures the absorbance of the analyte at a specific wavelength.
-
Strengths: Excellent for quantification due to its wide linear range and high reproducibility. It is robust and cost-effective for routine analysis of known impurities.[2][7]
-
Limitations: It lacks the specificity of MS.[4] If an impurity co-elutes with the main peak or does not have a UV chromophore, it will not be detected or accurately quantified. It cannot be used to identify unknown peaks; it can only quantify them relative to a known standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure of a compound.
-
Principle: Measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C), revealing the chemical environment of each atom in the molecule.
-
Strengths: Unrivaled for absolute structural elucidation and confirmation. Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a specific reference standard of the impurity.[8] It is also non-destructive.[8]
-
Limitations: Relatively low sensitivity compared to MS, making it difficult to detect impurities below the ~0.1% level.[9] The spectra can be complex, and impurities may have signals that overlap with the main compound, although 2D NMR techniques can help resolve this.[8]
Elemental Analysis (EA)
This classic technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.
-
Principle: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.
-
Strengths: Provides a fundamental check of the elemental composition of the bulk material. A significant deviation from the theoretical values indicates the presence of impurities.
-
Limitations: It is an insensitive method for purity determination. It only reflects the bulk composition and cannot detect impurities with similar elemental compositions (like isomers) or those present at low levels.[8]
| Technique | Primary Information | Sensitivity | Specificity | Identification Power | Best For |
| LC-MS | Molecular Weight | Very High (ppb-ppt) | Very High | Excellent (especially HRMS) | Detecting and identifying trace-level and unknown impurities. |
| HPLC-UV | Quantification | High (ppm) | Moderate | Poor | Routine quantification of known impurities.[7] |
| NMR | Molecular Structure | Low ( >0.1% ) | High | Excellent (Absolute Structure) | Absolute structural confirmation and quantification (qNMR).[8] |
| Elemental Analysis | Elemental Composition | Very Low ( >1% ) | Low | None | Verifying the elemental formula of the bulk material. |
Conclusion: A Synergistic Approach to Purity Verification
For the rigorous demands of pharmaceutical and chemical research, no single technique is infallible. While Liquid Chromatography-Mass Spectrometry stands out for its superior blend of sensitivity and specificity in detecting and identifying potential impurities in synthesized this compound, its true power is realized within a broader, synergistic analytical strategy.
The most trustworthy and self-validating approach involves using LC-MS for the initial, comprehensive screen to detect and identify all potential impurities. This should be complemented by HPLC-UV for robust, routine quantification and by NMR spectroscopy for the definitive confirmation of the primary compound's structure. By understanding the strengths and limitations of each technique, researchers can confidently verify the purity of their synthesized molecules, ensuring the integrity and success of their scientific endeavors.
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Safety Operating Guide
Navigating the Disposal of 3-Mercaptoisonicotinic Acid: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 3-Mercaptoisonicotinic acid, a compound distinguished by its dual thiol and carboxylic acid functionalities. For researchers, scientists, and drug development professionals, understanding the chemical reactivity of this molecule is paramount to ensuring its responsible handling from initial use to final disposal. This document outlines the essential protocols designed to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Core Disposal Principles
This compound is a crystalline solid characterized as a derivative of isonicotinic acid with a thiol (-SH) group.[1] This structure, possessing both an acidic carboxylic group and a reactive, odorous thiol group, dictates its specific handling and disposal requirements. The thiol group is susceptible to air oxidation, which can lead to the formation of disulfide bonds.[1] The primary hazards are related to its reactivity, potential toxicity, and the powerful, unpleasant odor characteristic of all mercaptans.[2]
Effective disposal is governed by three core principles:
-
Containment: Preventing the release of the chemical and its potent odor into the laboratory environment.
-
Segregation: Properly separating waste streams to avoid dangerous reactions and to facilitate correct disposal.
-
Compliance: Adhering to institutional and governmental waste management regulations.
| Hazard Category | Description | Mitigation & Disposal Significance |
| Chemical Reactivity | The thiol group is easily oxidized.[1] The carboxylic acid group will react with bases. The compound may be corrosive to certain metals like copper and brass.[2] | Waste must be segregated from incompatible materials, particularly strong oxidizing agents and bases. This reactivity also allows for chemical neutralization of small quantities. |
| Odor | Mercaptans are known for their extremely unpleasant and pervasive odors, detectable at very low concentrations.[2][3] | All handling and waste consolidation must occur within a certified chemical fume hood.[2][4] Empty containers require special disposal to manage residual odor.[5] |
| Toxicity/Irritation | Analogous mercapto-carboxylic acids can cause severe skin burns, eye damage, and may be harmful if swallowed or inhaled.[6][7][8] | Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory. Waste must be clearly labeled as hazardous. |
Immediate Safety and Waste Generation Protocols
Proper disposal begins at the point of use. Minimizing waste generation and preventing contamination are critical first steps.
Engineering Controls and Personal Protective Equipment (PPE)
-
Chemical Fume Hood: All work, including weighing, dispensing, and preparing solutions of this compound, must be conducted in a well-ventilated chemical fume hood to contain its potent odor and any potential vapors.[2][4]
-
Personal Protective Equipment: A standard PPE ensemble is required:
-
Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber. Inspect gloves before each use and change them frequently, especially if contact is suspected.[4]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[4]
-
Waste Segregation and Collection Workflow
Proper segregation is crucial. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
Caption: Waste Segregation Workflow for this compound.
Chemical Neutralization Protocol for Small-Scale Aqueous Waste
For very small quantities (e.g., < 1 gram) of this compound in an aqueous solution, chemical neutralization via oxidation can be an effective pretreatment step before collection. This process converts the odorous and reactive thiol into a more stable sulfonic acid.[9]
Causality: This protocol utilizes an excess of sodium hypochlorite (bleach) to oxidize the thiol group (-SH) to a sulfonic acid group (-SO₃H). This transformation eliminates the characteristic mercaptan odor and reduces the chemical's reactivity, rendering it more suitable for collection as aqueous hazardous waste.
Experimental Protocol
Safety Notice: This procedure must be performed in a chemical fume hood. The reaction can be exothermic.
-
Preparation:
-
Place a stir bar in a beaker or flask containing the dilute aqueous waste of this compound.
-
Place this container into a larger secondary container (e.g., an ice bath) to manage any heat generated.
-
Begin stirring the solution.
-
-
Oxidation:
-
Slowly and carefully add commercial sodium hypochlorite laundry bleach (typically 5.25-8.25% NaOCl) to the stirring solution.[9]
-
A significant excess of bleach is required. A general rule is to add approximately 500 mL of bleach for every 0.1 mole of thiol.[9]
-
Continue stirring the mixture for at least 2 hours to ensure the reaction is complete. The characteristic mercaptan odor should dissipate.
-
-
Post-Treatment & Disposal:
-
Check the pH of the resulting solution. It will likely be basic.
-
Neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6 and 8.
-
Transfer the neutralized solution to your designated aqueous hazardous waste container for EHS pickup.
-
Crucially, never mix hypochlorite-treated waste with untreated organic or amine waste , as this can generate toxic gases.
-
Procedures for Bulk and Solid Waste Disposal
Bulk quantities of this compound, contaminated solid waste, and empty containers must be disposed of through your institution's certified hazardous waste program.
-
Packaging:
-
Liquid Waste: Ensure the designated hazardous waste container is made of compatible material (e.g., High-Density Polyethylene - HDPE), is securely closed, and is not overfilled (leave at least 10% headspace).
-
Solid Waste: Contaminated items like gloves, paper towels, and pipette tips should be double-bagged in heavy-duty plastic bags specifically for hazardous waste.
-
Empty Containers: The original product container should be tightly capped. Do not rinse it out, as this creates a secondary waste stream and can release odors.[5] Place the capped container in a hazardous waste bag.
-
-
Labeling:
-
Affix a completed hazardous waste label to every container.
-
The label must include:
-
The full chemical name: "this compound" and any other components.
-
The specific hazards (e.g., "Toxic," "Corrosive," "Stench").
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
-
-
Storage and Pickup:
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical.
| Spill Size | Procedure |
| Small Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). 3. Once absorbed, carefully scoop the material into a hazardous waste bag. 4. Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste bag. 5. Seal the bag, label it as hazardous waste, and arrange for disposal. |
| Large Spill (>100 mL or any spill outside a fume hood) | 1. Evacuate the immediate area. The strong odor will serve as a clear warning sign.[4] 2. Alert your laboratory supervisor and contact your institution's EHS emergency line immediately.[3] 3. If safe to do so, close the laboratory door to contain the odors. 4. Do not attempt to clean up a large spill yourself. Wait for trained emergency responders. |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Scribd. Lab Guide: Handling Mercaptans. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
-
University of Kentucky. Using Mercaptans | Research Safety. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: 3-Mercaptopropionic acid. [Link]
-
Open Government Program, Alberta. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. [Link]
-
Open Government Program, Alberta. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. [Link]
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- 9. epfl.ch [epfl.ch]
A Researcher's Guide to Handling 3-Mercaptoisonicotinic Acid: A Framework for Safety and Operational Integrity
As scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of reactive chemical reagents like 3-Mercaptoisonicotinic acid demands more than just a checklist of precautions; it requires a deep, causal understanding of the risks involved and a systematic approach to mitigate them. This guide provides a comprehensive operational plan, grounded in established safety protocols, to ensure that your work with this compound is both scientifically sound and personally safe.
The following procedures are synthesized from authoritative safety data sheets (SDS) for structurally similar compounds, including 2-Mercaptonicotinic acid and 3-Mercaptopropionic acid, to establish a robust safety framework. The mercaptan group and the acidic nature of these molecules suggest a shared hazard profile, including irritation, corrosivity, and a strong, unpleasant odor.
Hazard Profile and Risk Assessment
Understanding the specific threats posed by this compound is the foundational step in building a safe handling protocol. Based on data from analogous compounds, a clear hazard profile emerges.
| Hazard Classification | Description | Potential Consequences | Supporting Sources |
| Skin Corrosion/Irritation | The compound is expected to cause skin irritation and may cause severe burns with prolonged contact.[1][2][3][4] | Redness, pain, and in severe cases, chemical burns and tissue damage. | TCI Chemicals, Sigma-Aldrich[1][2], Fisher Scientific[4] |
| Serious Eye Damage/Irritation | Direct contact with the eyes is likely to cause serious irritation and potentially irreversible damage.[1][2][3][4][5] | Severe pain, redness, watering, and possible blindness.[5] | TCI Chemicals[3], Sigma-Aldrich[1][2], Fisher Scientific[4] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause irritation to the respiratory tract.[4][6] | Coughing, shortness of breath, and inflammation of the respiratory passages. | Thermo Fisher Scientific[6], Fisher Scientific[4] |
| Acute Oral Toxicity | Analogous compounds are classified as toxic or harmful if swallowed.[1][2] | Can cause severe gastrointestinal irritation, burns, and systemic toxic effects.[1][5] | Sigma-Aldrich[1][2] |
| Stench | Mercaptan-containing compounds are known for their powerful and unpleasant odor.[2][5] | While not directly toxic, the odor can cause discomfort, nausea, and headaches. | Thermo Fisher Scientific[5], Sigma-Aldrich[2] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection and use of PPE is not merely a barrier, but an integrated system designed to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Engineering Controls: The First Line of Defense
Before any personal equipment is worn, environmental controls must be in place.
-
Fume Hood: All handling of this compound, from weighing to reaction setup, must be conducted inside a certified chemical fume hood.[5][7] This is critical to minimize inhalation exposure and contain any potential spills.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors and unpleasant odors.[7][8]
-
Safety Stations: An accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[9]
Step-by-Step PPE Application and Use
This protocol outlines the minimum required PPE. For high-concentration work or procedures with a high risk of splashing, enhanced protection may be necessary.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental splash protection. Always inspect gloves for tears or holes before use.[10] For prolonged contact or immersion, consult the glove manufacturer's resistance chart.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6][10] For procedures with a significant splash hazard, the use of a full faceshield over the safety goggles is strongly recommended.[1]
-
Causality: The eyes are extremely sensitive. Goggles provide a seal against dust and splashes, while a faceshield offers a broader barrier against high-volume spills, preventing severe and potentially irreversible eye damage.[1]
-
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[7][10] Ensure the coat is made of a suitable material to resist chemical splashes.
-
Causality: The lab coat protects your skin and personal clothing from contamination in the event of a small spill or splash.
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not typically required.[6] However, if engineering controls are insufficient, or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK for organic vapors and acid gases) must be used.[1][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Accidental Release Measures: A Step-by-Step Spill Protocol
In the event of a spill, a calm and systematic response is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5][8]
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. Do not approach without the appropriate PPE.
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[5][7] Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding dust generation.[6]
-
Neutralization (if applicable): For acidic materials, a weak base like sodium bicarbonate can be used for neutralization after absorption, but only if you are trained to do so.
-
Cleanup and Disposal: Collect the absorbed material and contaminated items into a suitable, labeled, and closed container for hazardous waste disposal.[1][5]
-
Decontamination: Clean the spill area thoroughly with soap and water, and decontaminate all tools used in the cleanup.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental Responsibility
Chemical waste must be handled with the same diligence as the primary chemical.
-
Waste Segregation: Never mix this compound waste with incompatible materials, such as strong oxidizing agents or bases.[5]
-
Containerization: All waste, including contaminated PPE and absorbent materials, must be placed in a clearly labeled, sealed container designated for hazardous chemical waste.[1][5]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[1][5] Do not pour this chemical down the drain or dispose of it in regular trash.[1][5]
By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself and your colleagues but also the integrity of your research. Treat every chemical interaction with respect and diligence.
References
-
3-Mercaptopropionic acid Safety Data Sheet. (2010). Thermo Fisher Scientific.[Link]
-
3-Mercaptopropionic Acid Handling and Storage. Ataman Chemicals.[Link]
-
3-Mercaptopropionic acid NHS ester Safety Data Sheet. (2025). DC Chemicals.[Link]
-
3-Mercaptopropionic acid Safety Data Sheet. Multichem.[Link]
-
3-Mercaptopropionic acid Safety Data Sheet. (2021). Chemos GmbH & Co.KG.[Link]
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- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. atamankimya.com [atamankimya.com]
- 8. multichemindia.com [multichemindia.com]
- 9. 3-Mercaptopropionic acid NHS ester|117235-10-6|MSDS [dcchemicals.com]
- 10. 2-Mercaptonicotinic acid(38521-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
